molecular formula C9H9ClO4S B3033355 3-(3-Chlorobenzenesulfonyl)propanoic acid CAS No. 1018299-90-5

3-(3-Chlorobenzenesulfonyl)propanoic acid

Cat. No.: B3033355
CAS No.: 1018299-90-5
M. Wt: 248.68 g/mol
InChI Key: NOSDSIVGOIKVAP-UHFFFAOYSA-N
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Description

3-(3-Chlorobenzenesulfonyl)propanoic acid is a valuable synthetic intermediate in organic and medicinal chemistry research. Its structure, which incorporates both a chlorobenzenesulfonyl group and a propanoic acid chain, makes it a versatile building block for the development of novel compounds, particularly in the synthesis of heterocyclic scaffolds such as 1,3-oxazoles and 1,3-oxazol-5(4H)-ones that are of significant interest in pharmaceutical development . This compound holds specific research value in the field of antimicrobial and antibiofilm agent discovery. Structural analogues, particularly chlorinated and sulfonyl-containing derivatives, have demonstrated promising bioactivity profiles . Researchers are exploring these compounds to address the rapid rise of infectious diseases and the emergence of resistance to current antimicrobial drugs . The potential mechanism of action for such compounds often involves interactions with microbial enzymes or disruption of biofilm formation, though the specific mechanism for this agent is an active area of investigation. The chemical serves as a key precursor in multi-step synthesis. It can be used in the preparation of N -acyl-α-amino acids and related derivatives, which are themselves important intermediates with a range of reported physiological functions and pharmacological properties . As a specialist chemical, it is essential for researchers to handle this material with appropriate safety protocols. This product is designated For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-chlorophenyl)sulfonylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO4S/c10-7-2-1-3-8(6-7)15(13,14)5-4-9(11)12/h1-3,6H,4-5H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOSDSIVGOIKVAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)S(=O)(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Architecting Small Molecules: A Technical Guide to the 3-(3-Chlorophenylsulfonyl)propanoic Acid Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of bifunctional building blocks is paramount for constructing robust, target-specific therapeutics. 3-(3-chlorophenylsulfonyl)propanoic acid represents a highly privileged scaffold. By integrating a lipophilic meta-chlorophenyl ring, a rigid hydrogen-bond accepting sulfonyl group, and a terminal carboxylic acid, this molecule serves as a versatile anchor in drug design. It is frequently utilized in the synthesis of complex enzyme inhibitors, most notably in the development of


-secretase inhibitors for Alzheimer's disease research[1], where the arylsulfonylpropanoic acid moiety critically enhances target binding affinity and spatial orientation[2].

As a Senior Application Scientist, I have structured this guide to move beyond basic structural descriptions, providing a deep dive into the physicochemical causality, self-validating synthetic workflows, and the mechanistic rationale behind utilizing this specific compound in drug discovery.

Structural and Physicochemical Profiling

The utility of 3-(3-chlorophenylsulfonyl)propanoic acid stems from its tri-part pharmacophore. The physicochemical profile of this compound, and its structurally related analogs like 3-(phenylsulfonyl)propanoic acid[3], demonstrates the baseline stability, solubility, and reactivity parameters expected of this chemical class[4].

Table 1: Physicochemical Profile & Mechanistic Significance
PropertyValueMechanistic Significance in Drug Design
Molecular Formula C9H9ClO4SDefines the exact atomic composition and mass boundaries.
Molecular Weight 248.68 g/mol Low molecular weight allows for downstream elaboration without violating Lipinski's Rule of 5.
LogP (Predicted) 1.8 - 2.2Optimal lipophilicity for membrane permeability and partitioning into hydrophobic enzyme clefts.
H-Bond Donors 1The terminal carboxylic acid facilitates salt bridge formation with basic amino acid residues.
H-Bond Acceptors 4Sulfonyl and carboxyl oxygens enable extensive, rigid interaction networks with protein backbones.
Rotatable Bonds 4Provides sufficient flexibility for the molecule to adapt to dynamic receptor conformations.

Mechanistic Role in Drug Design

The structural components of 3-(3-chlorophenylsulfonyl)propanoic acid are not merely passive connectors; they actively dictate the molecule's behavior within a biological system. The 3-chlorophenylsulfonyl motif is frequently utilized in amino acid derivatives (such as phenylalanine analogs) to improve metabolic stability and target specificity[5].

  • The Sulfonyl Group (-SO2-): Acts as a potent, directional hydrogen-bond acceptor. Unlike carbonyls, the tetrahedral geometry of the sulfone projects its oxygen atoms at distinct angles, locking the molecule into specific conformations within target active sites.

  • The meta-Chloro Substitution: The chlorine atom serves a dual purpose. It prevents rapid oxidative metabolism at the meta position (a common site for cytochrome P450 activity) and enhances lipophilicity. Furthermore, the electron-withdrawing nature of the chlorine atom strengthens the potential for halogen bonding with backbone carbonyls in the binding pocket.

  • The Propanoic Acid Tail: Serves as the primary electrostatic anchor, coordinating with catalytic metals (e.g., Zn2+ in matrix metalloproteinases) or forming salt bridges.

Pharmacophore M1 3-Chlorophenyl Ring T1 Hydrophobic Pocket (Halogen Bonding) M1->T1 Affinity M2 Sulfonyl Group (-SO2-) T2 Backbone Amides (H-Bond Acceptor) M2->T2 Orientation M3 Propanoic Acid (-COOH) T3 Basic Residues / Metals (Electrostatic Anchor) M3->T3 Anchoring

Caption: Pharmacophoric interactions of the 3-(3-chlorophenylsulfonyl)propanoic acid scaffold.

Synthetic Methodologies: A Self-Validating Workflow

To ensure high yield and purity, the synthesis of 3-(3-chlorophenylsulfonyl)propanoic acid is executed via a two-phase process: a highly regioselective Thio-Michael addition followed by a controlled catalytic oxidation.

Phase 1: Thio-Michael Addition (C-S Bond Formation)

Causality: We utilize a base-catalyzed Thio-Michael addition because it offers perfect anti-Markovnikov regioselectivity under mild conditions. Using a weak base prevents the unwanted thermal polymerization of acrylic acid.

Protocol:

  • Preparation: Charge a clean, dry round-bottom flask with 3-chlorobenzenethiol (1.0 equiv) and acrylic acid (1.05 equiv).

  • Solvation: Add absolute ethanol to ensure complete homogeneity of the reactants.

  • Catalysis: Introduce catalytic triethylamine (Et3N, 0.1 equiv) dropwise. Mechanistic note: The base deprotonates the thiol, generating a highly nucleophilic thiolate anion that attacks the

    
    -carbon of the 
    
    
    
    -unsaturated carbonyl.
  • Reaction: Stir the mixture at 25°C for 2-4 hours. Monitor progression via TLC (Hexane/EtOAc 7:3) until the starting thiol is entirely consumed.

  • Workup: Concentrate the mixture under reduced pressure. Acidify the residue with 1M HCl to pH 2 (to protonate the carboxylate) and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na2SO4, and evaporate to yield the intermediate, 3-(3-chlorophenylthio)propanoic acid .

Phase 2: Catalytic Oxidation (Sulfone Formation)

Causality: We select the hydrogen peroxide/sodium tungstate (


) system over mCPBA. This is a "green" choice that avoids generating stoichiometric organic waste and ensures complete conversion without the risk of electrophilic chlorination or epoxidation of the aromatic ring.

Protocol:

  • Preparation: Dissolve the intermediate 3-(3-chlorophenylthio)propanoic acid in glacial acetic acid.

  • Catalyst Addition: Add sodium tungstate dihydrate (

    
    , 0.05 equiv).
    
  • Temperature Control: Cool the reaction mixture to 0°C using an ice bath.

  • Oxidation: Dropwise add 30% aqueous

    
     (2.5 equiv). Critical step: Slow addition is mandatory to manage the exothermic formation of the intermediate sulfoxide.
    
  • Maturation: Gradually warm the vessel to 50°C and stir for 3 hours to drive the second oxidation step (sulfoxide

    
     sulfone).
    
  • Quenching & Isolation: Quench residual peroxide with saturated aqueous sodium sulfite (verify with starch-iodide paper). Add cold water to precipitate the crude product. Filter, wash with cold water, and recrystallize from an ethanol/water gradient to yield pure 3-(3-chlorophenylsulfonyl)propanoic acid .

Synthesis N1 3-Chlorobenzenethiol + Acrylic Acid N2 Thio-Michael Addition (Et3N Catalyst) N1->N2 N3 3-(3-Chlorophenylthio) propanoic acid N2->N3 N4 Oxidation (H2O2 / Na2WO4) N3->N4 N5 3-(3-Chlorophenylsulfonyl) propanoic acid N4->N5

Caption: Step-by-step synthetic workflow for 3-(3-chlorophenylsulfonyl)propanoic acid.

Analytical Validation Protocols

A protocol is only as trustworthy as its validation. To ensure the integrity of the synthesized 3-(3-chlorophenylsulfonyl)propanoic acid, the following self-validating analytical checks must be performed:

  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    The most critical diagnostic marker is the chemical shift of the methylene protons adjacent to the sulfur (
    
    
    ). Upon successful oxidation, these protons shift significantly downfield (typically to
    
    
    3.5 ppm) compared to the sulfide precursor (
    
    
    3.1 ppm). The propanoic acid
    
    
    (
    
    
    ) will appear as a distinct triplet at
    
    
    2.6 ppm. The aromatic region (7.5 - 8.0 ppm) must integrate to exactly 4 protons, confirming the intact 3-chlorophenyl ring.
  • LC-MS (ESI-): In negative electrospray ionization mode, the spectrum will display the

    
     ion at m/z 247.0. Crucially, the presence of the 
    
    
    
    isotope peak at m/z 249.0 with a characteristic
    
    
    3:1 intensity ratio validates the retention of the chlorine atom.
  • FT-IR Spectroscopy: Successful sulfone formation is confirmed by the appearance of two strong, sharp absorption bands at

    
    1310 cm
    
    
    
    (asymmetric
    
    
    stretch) and
    
    
    1140 cm
    
    
    (symmetric
    
    
    stretch), alongside the broad carboxylic acid
    
    
    stretch at
    
    
    1700 cm
    
    
    .

References

  • A practical synthesis of a gamma-secretase inhibitor. PubMed. URL:[Link]

  • A Practical Synthesis of a

    
    -Secretase Inhibitor. The Journal of Organic Chemistry. URL:[Link]
    
  • ((3-Chlorophenyl)sulfonyl)phenylalanine | CID 43841987. PubChem. URL:[Link]

Sources

3-(3-chlorobenzenesulfonyl)propionic acid molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-(3-chlorobenzenesulfonyl)propionic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 3-(3-chlorobenzenesulfonyl)propionic acid, a compound of interest in synthetic and medicinal chemistry. While specific data for this isomer is not extensively published, this document synthesizes information from closely related analogues and foundational chemical principles to offer a robust profile. We will delve into its molecular characteristics, outline logical synthetic pathways, discuss modern analytical techniques for characterization, and explore its potential applications as a reactive intermediate and building block in drug discovery and materials science. This guide is intended to serve as a foundational resource for researchers working with or considering the use of aryl sulfonyl propionic acid derivatives.

Molecular and Physicochemical Properties

3-(3-chlorobenzenesulfonyl)propionic acid is an organic compound featuring a chlorophenyl group linked to a propionic acid moiety through a sulfonyl bridge. The substitution pattern—specifically the meta-position of the chlorine atom on the benzene ring—influences its electronic properties, reactivity, and solubility.

The molecular formula for this compound is C₉H₉ClO₄S. Based on this, the calculated molecular weight is approximately 248.68 g/mol .[1][2] This value is consistent with isomeric and related structures, such as 3-Benzenesulfonyl-3-chloro-propionic acid and 3-(3-(Chlorosulfonyl)phenyl)propanoic acid.[1][2]

Table 1: Physicochemical Properties of 3-(3-chlorobenzenesulfonyl)propionic acid and Related Compounds

PropertyValue (Calculated/Estimated)Source / Note
Molecular Formula C₉H₉ClO₄SBased on structure
Molecular Weight 248.68 g/mol [1][2]
Structure 3-chlorophenyl ring attached to SO₂-(CH₂)₂-COOH-
Topological Polar Surface Area (TPSA) 71.44 ŲEstimated from isomer.[2][3]
LogP (Octanol/Water Partition Coeff.) ~1.4 - 1.7Estimated from isomers.[1][3]
Hydrogen Bond Donors 1From the carboxylic acid group.[2][3]
Hydrogen Bond Acceptors 3From the sulfonyl and carboxyl oxygens.[2][3]
Rotatable Bonds 4-5Estimated from isomers.[2][3]
Physical Form Expected to be a solid at room temperature.Based on related compounds like 3-(4-Chlorobenzoyl)propionic acid.[4]

Synthesis and Purification

The synthesis of aryl sulfonyl propionic acids can be achieved through several established routes. A logical and common approach involves the reaction of a sulfinate salt with an appropriate Michael acceptor, followed by decarboxylation. This method is advantageous due to the availability of starting materials and generally good yields.[5]

A plausible synthetic pathway for 3-(3-chlorobenzenesulfonyl)propionic acid is adapted from the synthesis of its unsubstituted analogue, 3-(benzenesulfonyl)propionic acid.[5]

Proposed Synthetic Workflow

SynthesisWorkflow cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Decarboxylation A Sodium 3-chlorobenzenesulfinate C 2-(3-chlorobenzenesulfonyl)succinic acid A->C H₂O, pH 7-10 25-40 °C B Maleic Anhydride B->C D 2-(3-chlorobenzenesulfonyl)succinic acid E 3-(3-chlorobenzenesulfonyl)propionic acid D->E H₂O, H₂SO₄ (to pH ~1) Heat (e.g., 90 °C)

Caption: Proposed two-step synthesis of 3-(3-chlorobenzenesulfonyl)propionic acid.

Detailed Experimental Protocol

Rationale: This two-step, one-pot synthesis leverages the nucleophilicity of the sulfinate anion to attack the electron-deficient double bond of maleic anhydride in a Michael addition. The subsequent hydrolysis of the anhydride and decarboxylation of the resulting succinic acid derivative is driven by heat and acidic conditions to yield the final product.[5] Controlling pH is critical in the first step to ensure the sulfinate is the active nucleophile and to facilitate the reaction.

Step 1: Synthesis of 2-(3-chlorobenzenesulfonyl)succinic acid intermediate

  • In a reaction vessel equipped with a stirrer, thermometer, and pH probe, dissolve sodium 3-chlorobenzenesulfinate (1.1 to 1.5 molar equivalents) in water.

  • Adjust the pH of the solution to between 8 and 10 using a suitable base (e.g., NaOH solution).

  • While maintaining the temperature between 25-40 °C, add maleic anhydride (1.0 molar equivalent) portion-wise to the solution.

  • Monitor the reaction by TLC or LC-MS until the starting materials are consumed. The reaction mixture will contain the intermediate, 2-(3-chlorobenzenesulfonyl)succinic acid.

Step 2: Decarboxylation to 3-(3-chlorobenzenesulfonyl)propionic acid

  • Without isolating the intermediate, carefully acidify the reaction mixture to a pH of approximately 1 using a mineral acid like 20% sulfuric acid.[5]

  • Heat the mixture to around 90-100 °C and maintain for several hours (e.g., 12-16 hours) to facilitate decarboxylation.[5]

  • Monitor the disappearance of the intermediate and the formation of the product by LC-MS.

  • Upon completion, cool the reaction mixture to 0-5 °C to induce crystallization of the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as 95% ethanol, to achieve high purity (>98%).[5]

Analytical Characterization

Characterizing reactive intermediates and final products is crucial for ensuring purity and confirming identity. A multi-technique approach is recommended for a comprehensive analysis of 3-(3-chlorobenzenesulfonyl)propionic acid.

Logical Flow for Analytical Characterization

AnalyticalWorkflow Start Crude Product HPLC Purity Assessment (RP-HPLC) Start->HPLC MS Molecular Weight Confirmation (LC-MS) HPLC->MS Quantify Purity NMR Structural Elucidation (¹H & ¹³C NMR) MS->NMR Confirm Mass FTIR Functional Group ID (FTIR Spectroscopy) NMR->FTIR Confirm Structure End Characterized Product FTIR->End Confirm Bonds

Caption: A typical analytical workflow for product characterization.

1. High-Performance Liquid Chromatography (HPLC):

  • Purpose: To assess purity and quantify the product. Reversed-phase HPLC (RP-HPLC) is the preferred method for its ability to resolve complex mixtures.[6]

  • Methodology:

    • Column: C18 stationary phase.

    • Mobile Phase: A gradient of water and acetonitrile with an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to ensure the carboxylic acid is protonated for better peak shape.

    • Detection: UV/VIS detection, typically around 254 nm where the benzene ring absorbs.

2. Mass Spectrometry (MS):

  • Purpose: To confirm the molecular weight of the compound.

  • Methodology: Typically coupled with HPLC (LC-MS). Electrospray ionization (ESI) in negative ion mode is highly effective for carboxylic acids, which readily deprotonate to form [M-H]⁻ ions. The expected m/z would be approximately 247.67 for the [M-H]⁻ ion, showing the characteristic isotopic pattern for a chlorine-containing compound.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To provide unambiguous structural confirmation.

  • ¹H NMR: Will show characteristic signals for the aromatic protons on the 3-chlorophenyl ring, as well as two distinct aliphatic signals (triplets) for the -CH₂-CH₂- protons of the propionic acid chain.

  • ¹³C NMR: Will confirm the number of unique carbon environments, including signals for the aromatic carbons, the two aliphatic carbons, the sulfonyl-bound carbon, and the carbonyl carbon.

4. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Purpose: To identify key functional groups.

  • Expected Peaks:

    • Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).

    • Sharp C=O stretch from the carbonyl group (~1700-1725 cm⁻¹).

    • Strong, characteristic S=O stretches from the sulfonyl group (~1300-1350 cm⁻¹ and ~1140-1160 cm⁻¹).

    • C-Cl stretch in the aromatic region.

Applications and Research Interest

Aryl sulfonyl propionic acid derivatives are valuable intermediates in various fields, particularly in the synthesis of pharmaceuticals.[5] The combination of a carboxylic acid handle, a stable sulfone linker, and a functionalized aromatic ring makes them versatile building blocks.

  • Medicinal Chemistry: These compounds can serve as starting materials for synthesizing molecules with potential biological activity. The sulfone group is a common feature in many drugs due to its ability to act as a hydrogen bond acceptor and its metabolic stability. The carboxylic acid can be used for further derivatization to form amides, esters, or other functional groups to modulate pharmacological properties.

  • Materials Science: The structure can be incorporated into polymers or other materials to impart specific properties. For instance, compounds with similar structures are used to modify material characteristics.[7]

  • Chemical Derivatization: Analogous structures, such as 3-(chlorosulfonyl)benzoic acid, are used as derivatizing agents to improve the analytical detection of other molecules in techniques like LC-MS/MS, suggesting a potential utility for this compound in analytical methods development.[8]

Safety and Handling

As a substituted carboxylic and sulfonic acid derivative, 3-(3-chlorobenzenesulfonyl)propionic acid should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[4]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. Related compounds are classified as irritants.[9]

  • Storage: Store in a cool, dry place in a tightly sealed container. It should be kept away from strong bases and oxidizing agents. Storage at 2-8°C in a dry environment is recommended for long-term stability.[2][3]

References

  • Moshang Chemical. 3-Benzenesulfonyl-3-chloro-propionic acid. [Link]

  • Google Patents. CN109912470A - A kind of synthetic method of 3-(benzene sulfonyl) propionic acid.
  • PubChem. 3-(3-Chlorophenyl)propanoic acid. [Link]

  • Holčapek, M., et al. Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. ACS Omega, 2021. [Link]

  • American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

Sources

3-(3-chlorophenyl)sulfonylpropanoic acid PubChem CID

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Synthesis, Physicochemical Profiling, and Pharmacophoric Utility of 3-(3-Chlorophenyl)sulfonylpropanoic Acid

Executive Summary & Chemical Identity

As drug discovery pivots toward highly modular, bifunctional building blocks, arylsulfonyl carboxylic acids have emerged as privileged scaffolds. 3-(3-chlorophenyl)sulfonylpropanoic acid represents a high-value target in this class, offering a unique combination of a strong hydrogen-bond accepting sulfone, a terminal carboxylic acid for metal chelation or salt-bridge formation, and a lipophilic meta-substituted chlorophenyl ring.

While the exact fully oxidized sulfone derivative may not always be indexed as a standalone, universally recognized PubChem CID under this specific nomenclature, its direct synthetic precursor—the thioether 3-[(3-chlorophenyl)sulfanyl]propanoic acid —is officially registered under PubChem CID 24279135 [1]. Furthermore, structural isomers sharing the exact molecular formula


 (such as methyl 2-[(chlorosulfonyl)methyl]benzoate, CID 10857839) validate the established physicochemical boundaries of this chemical space[2].

This guide provides a comprehensive, causality-driven framework for the synthesis, isolation, and structural application of 3-(3-chlorophenyl)sulfonylpropanoic acid.

Cheminformatic & Physicochemical Profiling

Understanding the physicochemical properties of a building block is critical for predicting its behavior in both synthetic workflows and biological systems. The data below summarizes the calculated parameters for the target sulfone (


).
PropertyValueComputational Source / Structural Logic
Molecular Formula

Standard composition
Molecular Weight 248.68 g/mol Calculated exact mass[2]
Hydrogen Bond Donors 1Terminal carboxylic acid (-OH)
Hydrogen Bond Acceptors 4Sulfone oxygens (2) + Carboxylic oxygens (2)
Topological Polar Surface Area 79.8 ŲSulfone (42.5 Ų) + Carboxyl (37.3 Ų)
Rotatable Bonds 4Ar-S, S-C, C-C, C-COOH linkages
Predicted XLogP3 ~1.7 - 2.0Balanced lipophilicity ideal for oral bioavailability

Synthetic Methodology & Causality-Driven Protocol

To synthesize 3-(3-chlorophenyl)sulfonylpropanoic acid, we employ a highly efficient, two-step "click-to-oxidize" methodology. As a Senior Application Scientist, I emphasize that a robust protocol must be self-validating—meaning the chemistry itself provides visual or physical feedback to confirm success.

Step 1: Thio-Michael Addition (Click Chemistry)

The first step utilizes the highly efficient thiol-Michael addition, a powerful tool in materials and synthetic chemistry due to its rapid kinetics and regiospecificity[3],.

  • Causality & Mechanism: 3-chlorobenzenethiol is a weak nucleophile in its neutral state. By introducing a catalytic amount of triethylamine (

    
    ), we deprotonate the thiol to form a highly nucleophilic thiolate anion. This anion undergoes rapid conjugate addition into the electron-deficient 
    
    
    
    -carbon of acrylic acid.
  • Protocol:

    • Dissolve 1.0 eq of 3-chlorobenzenethiol and 1.1 eq of acrylic acid in methanol.

    • Add 0.1 eq of

      
       dropwise at 0 °C.
      
    • Stir at room temperature for 2 hours.

  • Self-Validation Check: The reaction progress is monitored by the disappearance of the pungent thiol odor. Upon completion, the mixture is partitioned in an aqueous

    
     solution. The unreacted organic impurities are washed away with ethyl acetate. Acidifying the aqueous layer with 1M HCl precipitates the intermediate thioether (CID 24279135), providing a built-in purification step[1].
    
Step 2: Selective Tungstate-Catalyzed Oxidation

The thioether must be oxidized to the sulfone without degrading the carboxylic acid or halting at the sulfoxide intermediate.

  • Causality & Mechanism: While hydrogen peroxide (

    
    ) is a green oxidant, it is kinetically slow. The addition of sodium tungstate dihydrate (
    
    
    
    ) generates a highly reactive peroxotungstate complex. This complex acts as an oxygen-transfer agent, rapidly and selectively oxidizing the sulfide to the sulfoxide, and subsequently to the sulfone, even under mild conditions[4],[5].
  • Protocol:

    • Dissolve the thioether intermediate in a mixture of glacial acetic acid and water.

    • Add 2.5 eq of 30% aqueous

      
       and 0.01 eq of 
      
      
      
      catalyst[4].
    • Heat the mixture to 50–60 °C for 4 hours to drive the second oxidation step (sulfoxide to sulfone)[4].

  • Self-Validation Check: Use starch-iodide paper to confirm the persistence of excess peroxide during the reaction. Once complete, quench with sodium thiosulfate (

    
    ). The target sulfone is significantly more polar than the thioether, allowing for clear verification via TLC (Thin-Layer Chromatography).
    

Synthesis Thiol 3-Chlorobenzenethiol (Nucleophile) Base Catalyst: Et3N Solvent: MeOH Thiol->Base Acrylate Acrylic Acid (Michael Acceptor) Acrylate->Base Intermediate 3-[(3-Chlorophenyl)sulfanyl]propanoic acid (CID: 24279135) Base->Intermediate Thio-Michael Addition Oxidant Oxidant: H2O2 / Na2WO4 Phase-Transfer Catalyst Intermediate->Oxidant Product 3-(3-Chlorophenyl)sulfonylpropanoic acid (Target Sulfone) Oxidant->Product Selective Oxidation

Synthetic workflow for 3-(3-chlorophenyl)sulfonylpropanoic acid via Thio-Michael addition.

Pharmacophoric Utility in Drug Design

In medicinal chemistry, the 3-(3-chlorophenyl)sulfonylpropanoic acid scaffold is not merely a structural spacer; it is an active participant in target binding. It is frequently utilized in the design of Matrix Metalloproteinase (MMP) inhibitors and


-secretase modulators.
  • The Carboxylic Acid: Acts as a classic Zinc-Binding Group (ZBG). In metalloenzymes, the deprotonated carboxylate bidentately chelates the catalytic

    
     ion.
    
  • The Sulfone Linker: Provides rigid vectorality and acts as a potent hydrogen-bond acceptor, often interacting with backbone amides in the target protein's active site.

  • The 3-Chlorophenyl Ring: The meta-chloro substitution provides a specific steric bulk and lipophilicity that perfectly anchors the molecule into deep, hydrophobic pockets (such as the S1' pocket in MMPs), driving binding affinity through van der Waals and

    
     interactions.
    

Binding Pharmacophore 3-(3-Chlorophenyl)sulfonylpropanoic acid COOH Carboxylic Acid (Zinc Binding Group) Pharmacophore->COOH Sulfonyl Sulfone Moiety (H-Bond Acceptor) Pharmacophore->Sulfonyl Aryl 3-Chlorophenyl Ring (Hydrophobic S1' Pocket) Pharmacophore->Aryl Target Target Protein Active Site (e.g., MMPs) COOH->Target Chelation Sulfonyl->Target H-Bonding Aryl->Target pi-pi / VdW

Pharmacophoric mapping of the sulfone derivative within a generic metalloproteinase active site.

References

  • PubChem , "3-[(3-chlorophenyl)sulfanyl]propanoic acid (CID 24279135)". National Center for Biotechnology Information. [Link]

  • PubChem , "Methyl 2-[(chlorosulfonyl)methyl]benzoate (CID 10857839)". National Center for Biotechnology Information.[Link]

  • Nair, D. P. et al. , "The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry", Chemistry of Materials, 2014, 26(1), 724-744.[Link]

  • Sato, K. et al. , "Aqueous hydrogen peroxide oxidation of sulfides to sulfones and sulfoxides", Tetrahedron, 2001, 57(13), 2469-2476.[Link]

  • Karimi, B. et al. , "Selective Oxidation of Sulfides to Sulfoxides Using 30% Hydrogen Peroxide Catalyzed with a Recoverable Silica-Based Tungstate Interphase Catalyst", Organic Letters, 2005, 7(4), 625-628.[Link]

Sources

Technical Guide: 3-(3-Chlorobenzenesulfonyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the properties, synthesis, and applications of 3-(3-chlorobenzenesulfonyl)propanoic acid , a specialized sulfone-carboxylic acid scaffold used in medicinal chemistry and fragment-based drug discovery.[1]

A Versatile Sulfone Scaffold for Medicinal Chemistry [1]

Executive Summary

3-(3-chlorobenzenesulfonyl)propanoic acid is a bifunctional organic building block characterized by a lipophilic 3-chlorophenyl sulfone moiety linked to a hydrophilic propanoic acid tail.[1] Unlike its sulfonamide analogues, the sulfone linkage offers unique metabolic stability and electron-withdrawing properties that modulate the acidity and solubility of the terminal carboxylate. This compound serves as a critical intermediate in the synthesis of matrix metalloproteinase (MMP) inhibitors, metabolic enzyme modulators (e.g., 11β-HSD1), and as a robust linker in proteolysis-targeting chimeras (PROTACs).[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

The molecule features a meta-chlorinated aromatic ring, which provides a distinct electronic profile compared to the more common para-substituted analogues.[1] The electron-withdrawing chlorine atom at the 3-position enhances the lipophilicity (logP) while subtly influencing the pKa of the sulfonyl-adjacent methylene group.[1]

PropertyData / ValueNote
IUPAC Name 3-(3-chlorobenzenesulfonyl)propanoic acid
Molecular Formula C₉H₉ClO₄S
Molecular Weight 262.71 g/mol
Physical State White to off-white crystalline solid
Melting Point 118–122 °C (Predicted)Analogous to 4-Cl isomer (128–130 °C)
pKa (Carboxyl) ~4.45Typical for β-sulfonyl carboxylic acids
logP (Octanol/Water) 1.68 ± 0.3Moderate lipophilicity
Solubility DMSO, Methanol, EthanolSparingly soluble in water
H-Bond Donors 1 (COOH)
H-Bond Acceptors 4 (2 Sulfone O, 2 Carboxyl O)
Structural Visualization

The following diagram illustrates the core pharmacophore features:

ChemicalStructure Cl 3-Chloro Group (Lipophilic/EWG) Ph Phenyl Ring (Scaffold) Cl->Ph Electronic Modulation SO2 Sulfone Linker (Metabolically Stable) Ph->SO2 Chain Propyl Chain (Spacer) SO2->Chain COOH Carboxylic Acid (Warhead/Handle) Chain->COOH

Caption: Pharmacophore decomposition showing the electronic and steric contributions of each moiety.

Synthetic Pathways[12][13][14]

Two primary routes exist for the synthesis of this compound.[2][3] Route A (Thiol Oxidation) is preferred for laboratory-scale synthesis due to the availability of starting materials and high yields. Route B (Sulfinate Addition) is a "greener" alternative that avoids strong oxidants.[1]

Route A: Thiol Alkylation & Oxidation (The "Gold Standard")

This method involves the nucleophilic substitution of 3-chlorothiophenol followed by oxidation.

Step 1: Thioether Formation

Reagents: 3-Chlorobenzenethiol, 3-bromopropanoic acid, KOH (aq).[1] Mechanism: S_N2 nucleophilic attack of the thiolate on the alkyl bromide.

  • Dissolve 3-chlorobenzenethiol (10 mmol) in 2M KOH (20 mL).

  • Slowly add 3-bromopropanoic acid (11 mmol) neutralized with K₂CO₃.

  • Reflux for 2–4 hours.

  • Acidify with HCl to precipitate 3-(3-chlorophenylthio)propanoic acid .[1]

  • Recrystallize from ethanol/water.[1]

Step 2: Sulfone Oxidation

Reagents: Hydrogen Peroxide (30%), Acetic Acid (or Sodium Tungstate catalyst).[1] Mechanism: Electrophilic oxidation of sulfur.[1]

  • Dissolve the thioether intermediate in glacial acetic acid.

  • Add excess 30% H₂O₂ dropwise at 0°C.

  • Stir at room temperature for 12 hours (or heat to 60°C for 2 hours to ensure complete oxidation to sulfone).

  • Pour into ice water; filter the white precipitate.

  • Yield: Typically 85–95%.[1]

Route B: Sulfinate Michael Addition

Reagents: 3-Chlorobenzenesulfinic acid sodium salt, Acrylic acid.[1] Mechanism: Michael addition (conjugate addition).[1]

  • Dissolve sodium 3-chlorobenzenesulfinate in water.[1]

  • Add acrylic acid (1.1 eq) and adjust pH to ~4–5.

  • Reflux for 3 hours.

  • Cool and acidify to precipitate the product.

SynthesisWorkflow StartA 3-Chlorobenzenethiol StepA1 Alkylation (3-bromopropanoic acid, KOH) StartA->StepA1 InterA Intermediate: Thioether StepA1->InterA StepA2 Oxidation (H2O2, AcOH) InterA->StepA2 Product 3-(3-chlorobenzenesulfonyl) propanoic acid StepA2->Product StartB 3-Chlorobenzenesulfinate StepB1 Michael Addition (Acrylic Acid, pH 4-5) StartB->StepB1 StepB1->Product

Caption: Comparison of the two primary synthetic routes. Route A is more common; Route B is more atom-efficient.[1]

Functional Properties & Reactivity[1][8][14]

Acidity & Electronic Effects

The sulfonyl group (


) is strongly electron-withdrawing.[1] While it does not directly conjugate with the carboxylic acid due to the ethylene spacer, it exerts an inductive effect that slightly lowers the pKa of the carboxylic acid compared to unsubstituted phenylpropanoic acid.
  • Alpha-Proton Acidity: The protons alpha to the sulfonyl group (adjacent to the phenyl ring) are acidic (

    
     in DMSO) and can be deprotonated by strong bases (e.g., NaH, LDA) to introduce alkyl groups at the 
    
    
    
    -position, allowing for structural diversification.[1]
Metabolic Stability

Unlike sulfonamides, which can be liable to hydrolysis or N-dealkylation, the aryl-sulfone-alkyl linkage is chemically inert under physiological conditions.[1] It resists oxidative metabolism by Cytochrome P450s, making it an excellent "bioisostere" for amide or ester linkers in drug design.[1]

Spectroscopic Characterization (Expected)
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       12.3 (s, 1H, COOH)[1]
      
    • 
       7.8–7.6 (m, 4H, Ar-H) — Look for the specific 3-substituted pattern: singlet (H2), doublet (H4), triplet (H5), doublet (H6).[1]
      
    • 
       3.55 (t, 2H, 
      
      
      
      )[1]
    • 
       2.60 (t, 2H, 
      
      
      
      )[1]
  • IR Spectrum:

    • Strong bands at ~1300 cm⁻¹ and ~1150 cm⁻¹ (asymmetric and symmetric

      
       stretch).[1]
      
    • Broad band at 2500–3000 cm⁻¹ (O-H stretch of COOH).[1]

    • Sharp band at ~1710 cm⁻¹ (C=O stretch).[1]

Applications in Drug Development[1][5]

Fragment-Based Drug Discovery (FBDD)

This molecule serves as an ideal "fragment" due to its low molecular weight (<300 Da) and defined hydrogen bonding vectors.[1] It is often screened against:

  • Metalloproteases: The carboxylic acid coordinates with the Zinc active site, while the sulfone positions the aryl ring in the S1' hydrophobic pocket.

  • Metabolic Targets: Sulfones are privileged scaffolds in inhibitors of 11

    
    -hydroxysteroid dehydrogenase type 1 (11
    
    
    
    -HSD1) for treating diabetes.[1]
Linker Chemistry (PROTACs)

In Proteolysis Targeting Chimeras (PROTACs), the propanoic acid chain can be converted into an amide to attach a ligand (e.g., Thalidomide or VHL ligand).[1] The sulfone group provides a rigid, polar spacer that improves water solubility compared to pure alkyl chains.[1]

Chemical Biology Probes

The carboxylic acid can be activated (NHS-ester) to label lysine residues, while the chloro-aryl sulfone moiety can act as a specific recognition element for sulfone-binding proteins.[1]

Safety & Handling

  • Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit.[1][4] 2A (H319), STOT SE 3 (H335).[1]

  • Handling: Wear nitrile gloves and safety goggles.[1] Avoid dust inhalation.[1][4][5][6]

  • Storage: Store at room temperature in a dry place. The sulfone is stable to air and moisture.[1]

  • Disposal: Dispose of as halogenated organic waste.[1]

References

  • BenchChem. "Synthesis of 3-(4-Sulfamoylphenyl)propanoic Acid: Application Notes and Protocols."[1] BenchChem Application Notes, 2025. (General synthesis methodology for sulfonyl propanoic acids).[1]

  • Soliman, S. M., et al. "A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives."[1] Crystals, vol. 9, no.[1][7] 1, 2019. (Crystallographic data and green synthesis protocols).[1]

  • PubChem. "3-(2-chlorobenzenesulfonyl)propanoic acid (CID 2386079)."[1] National Library of Medicine.[1] (Structural analogue data).[1]

  • Bagley, M. C., et al. "3-(Arylthio)propionic acids as building blocks and transfer reagents."[1] Synlett, 2018.[1] (Thiol alkylation mechanism).[1]

  • Sigma-Aldrich. "Safety Data Sheet: 3-Chloropropionic acid."[1] MilliporeSigma, 2025.[1] (Safety data for propanoic acid precursors).[1]

Sources

An In-Depth Technical Guide to 3-Chlorobenzenesulfonyl Propanoic Acid Derivatives: Synthesis, Characterization, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The 3-chlorobenzenesulfonyl propanoic acid scaffold represents a versatile and promising platform in medicinal chemistry and drug development. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the core synthesis strategies, methods for physicochemical and spectroscopic characterization, and a detailed exploration of the significant biological activities associated with its derivatives. The inherent value of this scaffold lies in the combination of the sulfonamide pharmacophore, a cornerstone in numerous approved drugs, and the propanoic acid moiety, known for its role in various therapeutic agents. This document synthesizes current literature to explain the causality behind experimental choices, presents detailed protocols for key workflows, and outlines the therapeutic potential of these compounds, particularly in oncology and infectious diseases.

Introduction to the Arylsulfonylpropanoic Acid Scaffold

The field of medicinal chemistry is driven by the identification and optimization of chemical scaffolds that can be readily modified to interact with specific biological targets. The aryl propionic acid class is well-established, famously including non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen.[1][2] The introduction of a 3-chlorobenzenesulfonyl group onto a propanoic acid backbone creates a hybrid structure with significant therapeutic potential.

This scaffold's utility is rooted in two key functional components:

  • The Aryl Sulfonamide Moiety: The sulfonamide group is a well-recognized pharmacophore present in a wide array of drugs, including diuretics, antidiabetic agents, and antibiotics. Its derivatives are particularly noted for their ability to act as enzyme inhibitors.[3]

  • The Propanoic Acid Side-Chain: This group provides a crucial handle for derivatization and can influence the compound's pharmacokinetic properties. It is a structural feature of many NSAIDs that target cyclooxygenase (COX) enzymes.[1]

This guide serves as a technical resource, consolidating knowledge on the synthesis, analysis, and biological evaluation of derivatives based on the 3-chlorobenzenesulfonyl propanoic acid core, with a focus on providing actionable insights for research and development.

Synthesis and Derivatization Strategies

The synthesis of 3-chlorobenzenesulfonyl propanoic acid derivatives typically involves multi-step processes that offer flexibility for creating diverse chemical libraries. The core can be assembled through methods like the addition of a sulfinic acid salt to an unsaturated system, followed by further modifications.[4]

A common and highly effective strategy involves the reaction of 3-chlorobenzenesulfonyl chloride with a suitable amine-containing molecule, such as a β-amino acid, to form a stable sulfonamide linkage. The carboxylic acid group of the propanoic acid moiety provides a secondary reaction site for further derivatization, such as the formation of esters, amides, or hydrazides, allowing for extensive structure-activity relationship (SAR) studies.[5]

The causality behind this synthetic approach is twofold:

  • Robustness of Sulfonamide Formation: The reaction between a sulfonyl chloride and an amine is highly efficient and generally produces stable products, making it a reliable method for library synthesis.

  • Orthogonal Reactivity: The sulfonyl chloride and carboxylic acid groups have distinct reactivities, allowing for sequential and controlled modifications to different parts of the molecule to fine-tune its biological activity and physicochemical properties.

G cluster_reactants Starting Materials cluster_reaction Core Synthesis cluster_product Core Scaffold cluster_derivatization Derivatization cluster_final Derivative Library A 3-Chlorobenzenesulfonyl Chloride C Sulfonamide Formation (Base, Solvent) A->C B β-Alanine (or other amino acid) B->C D 3-(3-chlorobenzenesulfonamido) propanoic acid C->D Yields Core Structure E Esterification (R-OH, Acid cat.) D->E F Amidation (R-NH2, Coupling Agent) D->F G Hydrazinolysis (Hydrazine) D->G H Esters E->H I Amides F->I J Hydrazides G->J

Caption: General synthesis and derivatization workflow.

Physicochemical and Spectroscopic Characterization

Rigorous structural confirmation and purity assessment are critical in drug development. For 3-chlorobenzenesulfonyl propanoic acid derivatives, a combination of mass spectrometry and NMR spectroscopy is typically employed.

Mass Spectrometry (MS): The choice of ionization technique is crucial and provides complementary information.[6]

  • Electrospray Ionization (ESI): As a soft ionization technique, ESI is ideal for analyzing the intact parent compound and its non-volatile derivatives. It typically yields a strong molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻), which is essential for accurate mass determination and reaction monitoring.[6]

  • Electron Ionization (EI): This high-energy technique causes extensive and reproducible fragmentation. While it may not show a strong molecular ion peak, the resulting fragmentation pattern provides detailed structural information about the sulfonyl and propanoic acid moieties, serving as a structural fingerprint.[6]

FeatureElectrospray Ionization (ESI-MS)Electron Ionization (EI-MS)
Ionization Energy Low (Soft Ionization)High (Hard Ionization)
Molecular Ion Peak Strong and easily identifiableWeak or absent
Fragmentation Minimal; can be induced via MS/MSExtensive and reproducible
Primary Use Case Accurate mass determination, LC-MSStructural elucidation via fragmentation patterns, GC-MS
Typical Adducts [M+H]⁺, [M-H]⁻, [M+Na]⁺Radical cations (M•⁺)

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the precise molecular structure, including the substitution pattern on the aromatic ring and the integrity of the propanoic acid chain.[7][8] IR spectroscopy is used to verify the presence of key functional groups, such as the carbonyl (C=O) of the carboxylic acid and the characteristic S=O stretches of the sulfonyl group.[7][9]

Caption: Analytical workflow for derivative characterization.

Biological Activities and Therapeutic Potential

Derivatives of 3-chlorobenzenesulfonyl propanoic acid have demonstrated a range of biological activities, positioning them as valuable scaffolds for targeting various diseases.

Anticancer Activity

The most significant therapeutic potential for this class of compounds has been observed in oncology.[3]

  • Enzyme Inhibition: A primary mechanism involves the inhibition of carbonic anhydrases (CAs), enzymes that are often overexpressed in tumors and help maintain the acidic tumor microenvironment. The sulfonamide moiety is a known zinc-binding group that can effectively target the active site of these enzymes.[3]

  • Induction of Oxidative Stress: Certain aminobenzenesulfonamide derivatives have been shown to induce apoptosis in colorectal cancer cells by increasing the production of reactive oxygen species (ROS).[10] This disrupts the redox balance within cancer cells, leading to cytochrome c release and the activation of caspase-dependent apoptotic pathways.[10]

  • Targeting Key Proteins: Aryl sulfonyl propionic acid compounds are being investigated as inhibitors of Myeloid Cell Leukemia 1 (MCL1), an anti-apoptotic protein that enables cancer cells to evade cell death.[4] Other studies have identified related propanoic acid derivatives that target receptor tyrosine kinases like EGFR or the histone deacetylase SIRT2.[11]

G A Sulfonamide Derivative B Cancer Cell A->B Enters C Increased ROS Production B->C D Mitochondrial Stress C->D E Cytochrome C Release D->E F Caspase Activation E->F G Apoptosis (Programmed Cell Death) F->G

Caption: ROS-mediated apoptotic pathway in cancer cells.

Antimicrobial and Anti-inflammatory Activity
  • Antimicrobial Effects: Chlorinated 3-phenylpropanoic acid derivatives isolated from marine actinomycetes have demonstrated significant and selective activity against bacteria such as Escherichia coli and Staphylococcus aureus.[7][8] This suggests a potential application in developing new antibiotics, particularly as the chlorination pattern on the phenyl ring appears to be important for activity.

  • Anti-inflammatory Potential: The structural similarity to NSAIDs suggests that these compounds may possess anti-inflammatory properties.[1][2] Furthermore, related 3-sulfonamido benzoic acid derivatives have been identified as potent antagonists of the P2Y14 receptor, a target for treating inflammatory conditions like acute lung injury.[12]

Key Experimental Protocols

The following protocols are representative workflows for the synthesis and biological evaluation of these derivatives. They are designed to be self-validating by including steps for characterization and the use of controls.

Protocol 5.1: General Synthesis of a 3-(3-chlorobenzenesulfonamido)propanoic acid derivative
  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of a selected β-amino acid ester (e.g., ethyl 3-aminopropanoate) in a suitable aprotic solvent (e.g., dichloromethane) containing 1.2 equivalents of a non-nucleophilic base (e.g., triethylamine).

  • Reaction Initiation: Cool the mixture to 0°C in an ice bath. Add a solution of 1.1 equivalents of 3-chlorobenzenesulfonyl chloride in the same solvent dropwise over 15 minutes with constant stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS to confirm the consumption of the starting materials.

  • Workup: Quench the reaction with dilute aqueous HCl. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the crude product under reduced pressure. Purify the residue using column chromatography on silica gel with an appropriate eluent system (e.g., ethyl acetate/hexanes gradient).

  • (Optional) Hydrolysis: If the free acid is desired, dissolve the purified ester in a mixture of THF and water, add LiOH (2-3 equivalents), and stir at room temperature until hydrolysis is complete (monitored by LC-MS). Acidify the mixture and extract the product with ethyl acetate.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 5.2: In Vitro Anticancer Cell Viability (MTT) Assay
  • Cell Seeding: Plate a selected cancer cell line (e.g., HT-29 colorectal cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere for 24 hours in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture media. Remove the old media from the wells and add 100 µL of the media containing the test compounds. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited). The reproducibility of the assay validates the results.

Conclusion and Future Directions

The 3-chlorobenzenesulfonyl propanoic acid scaffold is a highly adaptable and promising platform for the development of novel therapeutic agents. The literature clearly demonstrates its potential, particularly in the realm of anticancer drug discovery, through mechanisms such as enzyme inhibition and the induction of oxidative stress.[3][10] Its demonstrated antimicrobial and potential anti-inflammatory activities further broaden its therapeutic scope.[7][8][12]

Future research should focus on:

  • Lead Optimization: Systematically modifying the scaffold to improve potency, selectivity, and pharmacokinetic profiles.

  • Mechanism Deconvolution: Further investigating the specific molecular targets and signaling pathways affected by the most active compounds.

  • In Vivo Studies: Advancing promising lead candidates into preclinical animal models to evaluate their efficacy and safety profiles.

This guide provides a foundational framework for researchers to build upon, leveraging the established synthesis and analytical protocols to explore the vast chemical and therapeutic space offered by these versatile derivatives.

References

  • An In-depth Technical Guide on 3-(4-(Chlorosulfonyl)phenyl)propanoic Acid Derivatives for Researchers, Scientists, and Drug Deve. Benchchem.
  • Novel derivative of aminobenzenesulfonamide (3c)
  • Mass Spectrometry of 3-(4-(Chlorosulfonyl)phenyl)
  • 3-(4-chlorobenzenesulfonamido)propanoic acid (C9H10ClNO4S). PubChem.
  • A kind of synthetic method of 3- (benzene sulfonyl) propionic acid.
  • Recent Advancements and Biological Activities of Aryl Propionic Acid Deriv
  • Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. PMC.
  • (2S)-2-(3-chlorobenzenesulfonamido)propanoic acid. Sigma-Aldrich.
  • Synthesis of 3-(2-chlorophenyl)propionic acid. PrepChem.com.
  • Identification of 3-[(4-acetylphenyl)(4-phenylthiazol-2-Yl)amino]propanoic acid derivatives as promising scaffolds for the development of novel anticancer candidates targeting SIRT2 and EGFR. KTU ePubl.
  • 3-(2-chlorobenzenesulfonyl)propanoic acid (C9H9ClO4S). PubChem.
  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. MDPI.
  • Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001. MDPI.
  • Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. PubMed.
  • Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001. PMC.
  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. MDPI.
  • Structural and spectral studies on 3-(6-benzoyl-5-chloro-2-benzoxazolinon-3-yl) propanoic acid. Scilit.
  • Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities.

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3-(3-chlorobenzenesulfonyl)propanoic acid safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: March 2026

Safety Data Sheet (SDS) & Application Protocol

Part 1: Executive Summary & Chemical Identity

3-(3-Chlorobenzenesulfonyl)propanoic acid is a specialized organic intermediate widely utilized in medicinal chemistry, particularly in the synthesis of matrix metalloproteinase (MMP) inhibitors and G-protein coupled receptor (GPCR) modulators. As a sulfone-containing carboxylic acid, it serves as a robust building block for introducing the sulfonyl-propanoic acid pharmacophore, which is critical for enhancing metabolic stability and target affinity in drug candidates.

This guide provides a comprehensive technical analysis, safety protocols, and synthesis workflows for researchers handling this compound. Given its status as a research chemical, data is often extrapolated from its structural isomers (e.g., the para-chloro analog, CAS 90396-00-2).

Chemical Characterization
Property Data
IUPAC Name 3-(3-Chlorobenzenesulfonyl)propanoic acid
Common Synonyms 3-[(3-Chlorophenyl)sulfonyl]propionic acid; m-Chlorophenylsulfonylpropanoic acid
CAS Number Not widely listed (Refer to p-isomer CAS: 90396-00-2 for analog data)
Molecular Formula C₉H₉ClO₄S
Molecular Weight 248.68 g/mol
SMILES OC(=O)CCS(=O)(=O)c1cccc(Cl)c1
Physical State White to off-white crystalline powder
Melting Point Predicted: 130–140 °C (Analog p-isomer MP: 142–143 °C)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water (acidic pH)
Part 2: Hazard Identification & Risk Assessment (GHS)

Signal Word: WARNING

Based on the physicochemical properties of aryl-sulfonyl acids and data from the para-isomer, this compound is classified as an Irritant . However, the sulfonyl moiety can enhance acidity, necessitating precautions against potential corrosivity in concentrated solutions.

GHS Classification [1][2][3]
  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)

Hazard Statements
  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][4]

Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3][5]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[2][3][5] Remove contact lenses, if present and easy to do.[2][3][5] Continue rinsing.[2][3][5]

Part 3: Experimental Workflow & Synthesis Protocol

Objective: To synthesize 3-(3-chlorobenzenesulfonyl)propanoic acid via the Michael addition of sodium 3-chlorobenzenesulfinate to acrylic acid. This pathway is chosen for its high atom economy and safety compared to using 3-chloropropanoic acid, which is corrosive.

Mechanism of Action

The nucleophilic sulfinate anion attacks the


-carbon of the 

-unsaturated acid (acrylic acid). The reaction is typically driven by the inherent nucleophilicity of the sulfur atom, favored in aqueous or polar organic media.
Step-by-Step Protocol
  • Reagent Preparation:

    • Sodium 3-chlorobenzenesulfinate: 10.0 mmol (2.13 g)

    • Acrylic Acid: 12.0 mmol (0.86 g, 1.2 equiv)

    • Solvent: Water (20 mL) or Ethanol/Water (1:1 mixture)

    • Catalyst: Glacial Acetic Acid (catalytic amount, optional to adjust pH ~5-6)

  • Reaction Setup:

    • Dissolve the sodium sulfinate in the solvent in a 50 mL round-bottom flask equipped with a magnetic stir bar.

    • Add acrylic acid dropwise over 10 minutes at room temperature.

    • Critical Control Point: Monitor pH. If the solution is too basic (pH > 9), polymerization of acrylic acid may compete. Adjust to pH 5-7 if necessary.

  • Execution:

    • Heat the mixture to reflux (approx. 100 °C) for 4–6 hours.

    • Monitor reaction progress via TLC (Eluent: 5% Methanol in DCM) or LC-MS. The sulfinate spot should disappear.

  • Workup & Isolation:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Acidify carefully with 1M HCl to pH ~1–2. The product should precipitate as a white solid.

    • Filter the precipitate using a Buchner funnel.

    • Wash the filter cake with cold water (2 x 5 mL) to remove excess acrylic acid and salts.

  • Purification:

    • Recrystallize from Ethanol/Water or Ethyl Acetate/Hexane if necessary.

    • Dry under vacuum at 45 °C for 12 hours.

Visual Workflow: Synthesis Pathway

SynthesisPathway Start Start: Na 3-Cl-Ph-Sulfinate + Acrylic Acid Reaction Reaction: Reflux in Water/EtOH (Michael Addition) Start->Reaction Check Check: TLC/LC-MS (Sulfinate consumed?) Reaction->Check Check->Reaction No (Continue Heating) Workup Workup: Acidify to pH 1-2 (HCl) Check->Workup Yes Isolation Isolation: Filtration & Drying Workup->Isolation Product Product: 3-(3-Cl-Ph-SO2)propanoic acid Isolation->Product

Figure 1: Synthesis workflow for 3-(3-chlorobenzenesulfonyl)propanoic acid via Michael Addition.

Part 4: Handling, Storage, & Stability
Storage Conditions
  • Temperature: Store at room temperature (15–25 °C). For long-term storage, 2–8 °C is recommended to prevent slow decarboxylation or oxidation.

  • Atmosphere: Hygroscopic potential exists. Store under inert gas (Nitrogen or Argon) in a tightly sealed container.

  • Incompatibilities: Strong oxidizing agents (e.g., KMnO₄), strong bases (forms salts), and reducing agents.

Stability Assessment

The sulfone group (


) is highly stable to oxidation and hydrolysis. However, the carboxylic acid moiety is susceptible to standard acid-base reactions.
  • Hydrolysis: Stable in aqueous acid; forms salts in aqueous base.

  • Thermal: Stable up to melting point (~130 °C). Avoid prolonged heating above 150 °C to prevent decomposition.

Part 5: Emergency Response & Toxicology
First Aid Measures
Exposure Route Immediate Action
Inhalation Move to fresh air.[2][5] If breathing is difficult, give oxygen. Seek medical attention.
Skin Contact Immediately wash with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[2][5]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes, lifting lower and upper eyelids.[4] Consult an ophthalmologist.
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a POISON CENTER.
Toxicological Information (Analog-Based)
  • Acute Toxicity: Data not established for specific isomer. Based on p-isomer (CAS 90396-00-2), oral LD50 is likely >500 mg/kg (Category 4).

  • Carcinogenicity: Not listed by IARC, NTP, or ACGIH.[4]

  • Mutagenicity: No data available.[3]

Visual Workflow: Safety Decision Tree

SafetyTree Exposure Exposure Incident Type Identify Type Exposure->Type Skin Skin/Eye Contact Type->Skin Inhal Inhalation Type->Inhal Ingest Ingestion Type->Ingest ActionSkin Flush 15min Remove Clothing Consult Doctor Skin->ActionSkin ActionInhal Fresh Air Oxygen if needed Monitor Breathing Inhal->ActionInhal ActionIngest Rinse Mouth Do NOT Induce Vomiting Call Poison Control Ingest->ActionIngest

Figure 2: Emergency response decision tree for exposure incidents.[5]

Part 6: Disposal & Environmental Impact[8]
  • Waste Treatment: Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

  • Environmental Precautions: Do not let product enter drains. Sulfonyl compounds can be persistent in water environments.

  • RCRA Status: Not a listed RCRA hazardous waste, but should be treated as toxic waste due to the halogenated organic nature.

References
  • Sigma-Aldrich. (n.d.).[2] 3-(4-Chlorobenzenesulfonyl)propanoic acid Product Page (CAS 90396-00-2). Retrieved from

  • PubChem. (n.d.).[6] 3-(3-Chlorophenyl)propanoic acid (Compound Summary). National Library of Medicine. Retrieved from

  • ChemicalBook. (n.d.). 3-(Phenylsulfonyl)propionic acid Synthesis. Retrieved from

  • BenchChem. (2025).[7] Synthesis of Sulfonyl Propanoic Acid Derivatives: Application Notes. Retrieved from

  • NIST Chemistry WebBook. (n.d.). Propanoic acid, 3-chloro- (CAS 107-94-8).[8] Retrieved from [8]

Sources

Definitive Technical Guide: 3-(3-Chlorobenzenesulfonyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 3-(3-chlorobenzenesulfonyl)propanoic acid , a critical building block in medicinal chemistry. This guide synthesizes nomenclature, synthesis protocols, and application data for researchers in drug development.

Introduction & Chemical Identity

3-(3-Chlorobenzenesulfonyl)propanoic acid is a bifunctional organic scaffold featuring a carboxylic acid tail and a meta-chlorophenyl sulfone headgroup. It serves as a robust linker and pharmacophore in the design of matrix metalloproteinase (MMP) inhibitors, integrin antagonists, and other sulfonamide-based therapeutics.

The compound belongs to the class of


-arylsulfonyl alkanoic acids . Its value lies in the sulfonyl group (

)
, which acts as a stable, non-basic hydrogen bond acceptor, and the carboxylic acid , which facilitates facile coupling to amines or alcohols to generate diverse libraries.
Core Structure & Isomerism

The term "meta-chlorobenzenesulfonyl propanoic acid" typically refers to the 3-isomer (derived from


-alanine), formed via Michael addition. However, researchers must distinguish it from the 2-isomer  (derived from 

-substitution).
Feature3-Isomer (Standard)2-Isomer (Less Common)
Systematic Name 3-[(3-chlorophenyl)sulfonyl]propanoic acid2-[(3-chlorophenyl)sulfonyl]propanoic acid
Linkage Sulfonyl attached to

-carbon (C3)
Sulfonyl attached to

-carbon (C2)
Precursor Acrylic acid (Michael Acceptor)

-Halo propanoic acid
Role Flexible linker (3-carbon chain)Rigid/Branched linker

Nomenclature & Synonyms

Accurate database searching requires a comprehensive list of synonyms. The following table consolidates common and systematic names used in PubChem, SciFinder, and patent literature.

Synonym Database
CategorySynonym / Identifier
IUPAC Name 3-(3-chlorobenzenesulfonyl)propanoic acid
Common Name 3-(m-chlorophenylsulfonyl)propionic acid
Alternative

-(3-chlorobenzenesulfonyl)propionic acid
Inverted Propanoic acid, 3-[(3-chlorophenyl)sulfonyl]-
Related CAS 10154-71-9 (Parent: Unsubstituted Phenylsulfonyl analog)
Structural Code 3-Cl-Ph-SO2-CH2CH2-COOH

Note on CAS: While the parent compound (3-(phenylsulfonyl)propionic acid) has the CAS 10154-71-9 , the specific meta-chloro derivative is often cataloged under custom synthesis codes in vendor databases. Researchers should search by substructure or the parent CAS to find analogs.

Synthesis & Reactivity

The industrial standard for synthesizing 3-(arylsulfonyl)propanoic acids is a two-step sequence: Thiol-Michael Addition followed by Oxidation . This route is preferred over alkylation of sulfinates due to higher yields and milder conditions.

Step 1: Michael Addition (Sulfide Formation)

The reaction of 3-chlorobenzenethiol with acrylic acid (or methyl acrylate) proceeds via a nucleophilic attack of the thiolate on the


-carbon of the 

-unsaturated carbonyl.
  • Reagents: 3-Chlorobenzenethiol, Acrylic Acid.

  • Catalyst: Triethylamine (

    
    ) or catalytic NaOMe.
    
  • Solvent: Methanol or THF.

  • Conditions: Reflux or RT for 2-4 hours.

  • Mechanism: 1,4-Conjugate Addition.

Step 2: Chemoselective Oxidation (Sulfone Formation)

The resulting sulfide is oxidized to the sulfone. Over-oxidation is rarely an issue, but controlling the exotherm is critical.

  • Oxidant: Hydrogen Peroxide (

    
    ) in Acetic Acid (AcOH) or Oxone® in aqueous methanol.
    
  • Temperature:

    
     (to prevent decarboxylation or side reactions).
    
  • Yield: Typically

    
     over two steps.
    
Experimental Protocol (General Procedure)
  • Addition: Dissolve 3-chlorobenzenethiol (10 mmol) in MeOH (20 mL). Add

    
     (1 mmol). Dropwise add Acrylic Acid (11 mmol) at 
    
    
    
    . Stir at RT for 3h. Concentrate to obtain crude sulfide.
  • Oxidation: Dissolve crude sulfide in Glacial Acetic Acid (15 mL). Add

    
     (25 mmol) dropwise at 
    
    
    
    . Stir overnight at RT.
  • Workup: Pour into ice water. The sulfone typically precipitates as a white solid. Filter, wash with water, and dry. Recrystallize from EtOH/Water if necessary.

Visualization: Synthesis Workflow

The following diagram illustrates the logical flow from raw materials to the final sulfone scaffold.

SynthesisPath Raw1 3-Chlorobenzenethiol Inter Intermediate: 3-(3-chlorophenylthio) propanoic acid Raw1->Inter Michael Addition (Et3N, MeOH) Raw2 Acrylic Acid Raw2->Inter Product Target: 3-(3-chlorobenzenesulfonyl) propanoic acid Inter->Product Oxidation Oxidant H2O2 / AcOH (Oxidation) Oxidant->Product

Figure 1: Two-step synthesis of 3-(3-chlorobenzenesulfonyl)propanoic acid via Thiol-Michael addition and Oxidation.

Applications in Drug Discovery

This scaffold is highly valued for its ability to introduce a "kinked" aromatic group via the flexible ethyl-sulfonyl linker.

Matrix Metalloproteinase (MMP) Inhibitors

The sulfonyl propanoic acid motif mimics the transition state of peptide hydrolysis. The carboxylic acid coordinates the catalytic Zinc ion in the MMP active site, while the chlorophenyl group fits into the hydrophobic


 pocket.
  • Mechanism: Zinc Chelation (

    
     binding).
    
  • Selectivity: The meta-chloro substituent often improves selectivity for MMP-2 or MMP-9 over MMP-1 by optimizing hydrophobic interactions.

Integrin Antagonists

In


 integrin antagonists, the carboxylic acid mimics the aspartate of the RGD (Arg-Gly-Asp) sequence. The sulfone linker provides the necessary spacing and orientation for the aromatic group to engage secondary binding pockets.
Linker Chemistry (PROTACs & Fragments)
  • Stability: The sulfone group is metabolically stable (unlike sulfides which can oxidize, or esters which hydrolyze).

  • Solubility: The polar sulfone and carboxylic acid groups improve aqueous solubility compared to purely alkyl linkers.

Visualization: Structural Relationships

Understanding how this compound relates to other database entries is crucial for patent landscaping.

Synonyms Core 3-(3-chlorobenzenesulfonyl) propanoic acid Isomer2 Regioisomer: 2-(3-chlorobenzenesulfonyl) propanoic acid Core->Isomer2 Isomerism (alpha vs beta) Sulfonamide Bioisostere: 3-(3-chlorobenzenesulfonamido) propanoic acid Core->Sulfonamide NH vs CH2 (Linker Change) Parent Parent Scaffold: 3-(Phenylsulfonyl)propanoic acid (CAS: 10154-71-9) Parent->Core 3-Cl Substitution Precursor Precursor: 3-(3-chlorophenylthio) propanoic acid Precursor->Core Oxidation

Figure 2: Structural relationship map linking the target compound to its parent scaffold, isomers, and metabolic precursors.

References

  • Sigma-Aldrich. 3-(Phenylsulfonyl)propionic acid Product Sheet (CAS 10154-71-9).Link

  • ChemicalBook. Synthesis and Properties of 3-(Phenylsulfonyl)propionic acid.Link

  • BenchChem. Synthesis of 3-(4-Sulfamoylphenyl)propanoic Acid: Protocols.Link

  • Google Patents. Method for preparing beta-(arylsulfonyl) carboxylic acids (US4665179A).Link

  • MDPI Molecules. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives.Link

Cheminformatics and Synthetic Utility of 3-(3-chlorobenzenesulfonyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

3-(3-chlorobenzenesulfonyl)propanoic acid is a bifunctional organic building block characterized by a propanoic acid tail linked to a 3-chlorobenzene ring via a sulfonyl (


) bridge.[1] Unlike simple aryl propionic acids (NSAIDs), the sulfonyl moiety introduces significant polarity, metabolic stability, and hydrogen-bonding potential, making this compound a valuable scaffold in Fragment-Based Drug Discovery (FBDD).

This guide details the cheminformatics profile, validated synthetic protocols, and medicinal chemistry applications of this specific scaffold.

Core Identifiers
Identifier TypeString / Value
IUPAC Name 3-(3-chlorobenzenesulfonyl)propanoic acid
Canonical SMILES OC(=O)CCS(=O)(=O)c1cccc(Cl)c1
Isomeric SMILES OC(=O)CCS(=O)(=O)C1=C(Cl)C=CC=C1
InChIKey WGTYYNCSWCKXAI-UHFFFAOYSA-N (Analogous base structure)
Molecular Formula

Molecular Weight 248.68 g/mol

Cheminformatics & Physicochemical Profiling

The utility of this molecule lies in its specific physicochemical properties, particularly the electron-withdrawing nature of the sulfonyl group which lowers the


 of the carboxylic acid compared to unsubstituted propanoic acid.
Calculated Properties Table
PropertyValuebiological Implication
LogP (Predicted) ~1.8 - 2.1Moderate lipophilicity; suitable for membrane permeability.
TPSA ~79

Good oral bioavailability range (<140

).
H-Bond Donors 1 (COOH)Specific interaction with receptor pockets (e.g., Arg/Lys residues).
H-Bond Acceptors 4 (

, COOH)
The sulfonyl oxygens act as weak acceptors.

(Acid)
~3.9 - 4.1More acidic than propanoic acid (4.87) due to the inductive effect of

.
SMILES Architecture Logic

The SMILES string OC(=O)CCS(=O)(=O)c1cccc(Cl)c1 is constructed to maximize machine readability for docking software (e.g., RDKit, Schrödinger):

  • OC(=O) : Defines the reactive carboxylic acid head.

  • CC : The ethyl linker providing flexibility.

  • S(=O)(=O) : The rigid sulfonyl core.

  • c1cccc(Cl)c1 : The aromatic tail with a meta-chloro substitution, directing lipophilic interactions.

Validated Synthetic Protocol

The most robust route to 3-(arylsulfonyl)propanoic acids is the Thiol-Michael Addition followed by Oxidation . This route is preferred over direct sulfonylation because it avoids harsh conditions (e.g., chlorosulfonic acid) that might degrade the aliphatic chain.

Reaction Scheme (DOT Diagram)

SynthesisPathway Thiol 3-Chlorobenzenethiol (Nucleophile) Intermediate Intermediate: 3-(3-chlorophenylthio) propanoic acid Thiol->Intermediate Michael Addition (Reflux, 2-4h) Acrylate Acrylic Acid (Michael Acceptor) Acrylate->Intermediate Product Target: 3-(3-chlorobenzenesulfonyl) propanoic acid Intermediate->Product Oxidation (0°C to RT) Base Cat. Et3N or NaOH Oxidant H2O2 / Na2WO4 or mCPBA

Caption: Two-step synthesis via Michael addition of thiophenol to acrylic acid, followed by chemoselective S-oxidation.

Detailed Methodology
Step 1: Michael Addition (Sulfide Formation)
  • Reagents: Dissolve 3-chlorobenzenethiol (10 mmol) in THF (20 mL). Add Acrylic acid (12 mmol, 1.2 eq).

  • Catalyst: Add triethylamine (

    
    , 0.5 eq) dropwise.
    
  • Conditions: Reflux at 65°C for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1). The thiol spot will disappear.

  • Workup: Concentrate in vacuo. Dissolve residue in EtOAc, wash with 1M HCl (to remove amine) and Brine. Dry over

    
    .
    
  • Yield: Expect >90% of the thioether intermediate.

Step 2: Oxidation (Sulfone Formation)
  • Reagents: Dissolve the thioether from Step 1 in Glacial Acetic Acid (15 mL).

  • Oxidant: Add 30% Hydrogen Peroxide (

    
    , 5 eq) dropwise at 0°C.
    
    • Note: Use of catalytic Sodium Tungstate (

      
      , 2 mol%) accelerates this reaction and ensures complete oxidation to sulfone (
      
      
      
      ) rather than sulfoxide (
      
      
      ).
  • Reaction: Stir at Room Temperature (RT) for 12 hours. If precipitation occurs, this is often the pure product.

  • Purification: Pour mixture into ice water. Filter the white precipitate. Recrystallize from Ethanol/Water.

  • Validation:

    • IR: Look for strong sulfone bands at ~1150

      
       and ~1300 
      
      
      
      .
    • 1H NMR: The protons adjacent to the sulfone (

      
      ) will shift downfield (~3.4 ppm) compared to the sulfide (~3.0 ppm).
      

Medicinal Chemistry Applications

This molecule is rarely a drug in itself but serves as a "Privileged Structure" in library design.

Pharmacophore Logic (DOT Diagram)

Pharmacophore Mol 3-(3-chlorobenzenesulfonyl) propanoic acid Acid Carboxylic Acid (H-Bond Donor/Acceptor) Mol->Acid Sulfone Sulfone Linker (Metabolic Stability) Mol->Sulfone Ring 3-Cl Phenyl Ring (Lipophilic Contact) Mol->Ring Target1 PPAR Agonists (Acid mimics fatty acids) Acid->Target1 Target2 Matrix Metalloproteinase (MMP) Inhibitors Acid->Target2 Target3 Covalent Fragments (via Acid activation) Acid->Target3

Caption: Pharmacophoric mapping of the molecule showing its utility in targeting nuclear receptors and enzymes.

Mechanistic Insights
  • Bioisosterism: The arylsulfonyl group acts as a robust, non-hydrolyzable spacer. Unlike amides, it is not susceptible to protease cleavage.

  • Metabolic Stability: The sulfone is already fully oxidized, preventing Phase I metabolic oxidation at the sulfur center. The 3-chloro substituent on the ring blocks the metabolically vulnerable para-position (to some extent) and the meta-position, increasing half-life.

  • Fragment Linking: The terminal carboxylic acid allows this molecule to be easily coupled to amines via standard amide coupling (EDC/NHS), serving as a "cap" that introduces a lipophilic domain to a lead compound.

References

  • SMILES Specification: Weininger, D. (1988). SMILES, a chemical language and information system. 1. Introduction to methodology and encoding rules. Journal of Chemical Information and Computer Sciences.

  • Synthesis (Michael Addition): Ranu, B. C., & Mandal, T. (2004). Ionic Liquid as a Catalyst and Reaction Medium: A Simple, Efficient and Green Procedure for Michael Addition of Thiols to Conjugated Carbonyl Compounds. Synlett.

  • Synthesis (Oxidation): McKillop, A., & Tarbin, J. A. (1996). Sodium perborate-acetic acid: a convenient reagent for the oxidation of sulfides to sulfones. Tetrahedron.

  • Physicochemical Properties: PubChem Compound Summary for 3-(Phenylsulfonyl)propanoic acid (Analogous structure data). National Library of Medicine.

Sources

Methodological & Application

Comprehensive Synthesis Protocol for 3-(3-Chlorobenzenesulfonyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

3-(3-Chlorobenzenesulfonyl)propanoic acid is a critical bifunctional building block frequently utilized in the drug development sector, particularly in the synthesis of protease inhibitors, targeted covalent inhibitors, and specialized polymeric materials. The molecule features an electron-withdrawing arylsulfonyl core linked to a terminal carboxylic acid, making it an ideal candidate for peptide coupling or further functionalization.

This protocol details a scalable, two-phase synthetic route: a base-catalyzed Thia-Michael addition followed by a highly selective peroxotungstate-catalyzed oxidation . This methodology prioritizes green chemistry principles, operational safety, and high atom economy, avoiding the use of harsh halogenated solvents or highly toxic transition metal oxidants.

Mechanistic Causality & Experimental Design

To ensure a self-validating and robust workflow, it is crucial to understand the chemical causality driving each step of the synthesis.

Phase 1: Thia-Michael Addition

The formation of the carbon-sulfur bond is achieved by reacting 3-chlorothiophenol with acrylic acid. We employ a catalytic amount of a weak base (triethylamine). The base deprotonates the thiol (


) to generate a highly nucleophilic thiolate anion. This thiolate undergoes a rapid, regioselective 1,4-conjugate addition to the electron-deficient 

-carbon of acrylic acid [1]. This "click-like" reaction is highly efficient, atom-economical, and minimizes unwanted radical polymerization of the acrylic acid when conducted at controlled temperatures.
Phase 2: Peroxotungstate-Catalyzed Oxidation

Converting the thioether intermediate to the corresponding sulfone requires a strong but selective oxidant. While mCPBA is a common laboratory choice, it is poorly suited for scale-up due to shock hazards and poor atom economy. Instead, we utilize 30% aqueous hydrogen peroxide (


) coupled with a sodium tungstate (

) catalyst [2]. The tungstate ion reacts with

to form a highly electrophilic peroxotungstate complex. This complex rapidly transfers oxygen to the nucleophilic sulfur atom, first yielding a sulfoxide, and subsequently the sulfone. The catalytic cycle ensures rapid sulfur oxidation without over-oxidizing the sensitive terminal carboxylic acid or degrading the aromatic ring.

Synthetic Workflow Visualization

G A 3-Chlorothiophenol C Base Catalyst (Et3N) A->C Mix at 0°C B Acrylic Acid B->C Mix at 0°C D Thioether Intermediate [3-(3-chlorophenylthio)propanoic acid] C->D Thia-Michael Addition E Oxidation System (30% H2O2 + Na2WO4) D->E Tungstate Catalysis F Final Product [3-(3-chlorobenzenesulfonyl)propanoic acid] E->F Selective Oxidation

Workflow for the two-step synthesis of 3-(3-chlorobenzenesulfonyl)propanoic acid.

Quantitative Data & Materials

The following table outlines the stoichiometric requirements for a standard 100 mmol scale synthesis.

Table 1: Reagents and Materials (100 mmol Scale)

ReagentMW ( g/mol )EquivalentsAmountRole
3-Chlorothiophenol 144.621.014.46 gNucleophile
Acrylic Acid 72.061.057.57 gMichael Acceptor
Triethylamine (

)
101.190.11.01 gBase Catalyst
Ethanol (Absolute) 46.07-50 mLSolvent (Phase 1)
3-(3-Chlorophenylthio)propanoic acid 216.681.0~21.6 g*Intermediate
30%

(aq)
34.013.034.0 gPrimary Oxidant
Sodium Tungstate Dihydrate 329.850.010.33 gOxidation Catalyst
Ethyl Acetate 88.11-150 mLExtraction Solvent

*Theoretical yield assumption for Phase 2 stoichiometry calculation.

Step-by-Step Experimental Protocol

Phase 1: Synthesis of 3-(3-Chlorophenylthio)propanoic acid
  • Preparation : Equip a 250 mL round-bottom flask with a magnetic stir bar, a dropping funnel, and an argon inlet. Place the flask in an ice-water bath.

  • Reagent Loading : Add 14.46 g (100 mmol) of 3-chlorothiophenol and 50 mL of absolute ethanol to the flask. Stir to achieve a homogeneous solution.

  • Catalyst Addition : Inject 1.01 g (10 mmol) of triethylamine into the stirring solution.

  • Conjugate Addition : Charge the dropping funnel with 7.57 g (105 mmol) of acrylic acid. Add the acrylic acid dropwise over 15 minutes, maintaining the internal temperature below 10 °C to prevent unwanted polymerization.

  • Reaction Maturation : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 hours.

  • Intermediate Isolation : Concentrate the reaction mixture under reduced pressure to remove ethanol. Dissolve the crude residue in 100 mL of ethyl acetate and wash with 1M HCl (2 × 50 mL) to remove the amine catalyst, followed by brine (50 mL). Dry the organic layer over anhydrous

    
    , filter, and concentrate to yield the thioether intermediate as a viscous oil or low-melting solid.
    
Phase 2: Catalytic Oxidation to the Sulfone
  • Preparation : Transfer the crude thioether intermediate (~21.6 g, 100 mmol) to a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Dissolve the intermediate in 75 mL of ethanol (or ethyl acetate).

  • Catalyst Loading : Add 0.33 g (1.0 mmol) of sodium tungstate dihydrate (

    
    ) to the mixture.
    
  • Oxidation : Cool the flask to 0 °C. Slowly add 34.0 g (300 mmol) of 30% aqueous

    
     dropwise over 30 minutes. Caution: The oxidation of sulfides is highly exothermic. Control the addition rate to prevent thermal runaway.
    
  • Heating : Once the addition is complete, gradually warm the reaction mixture to 50 °C and stir for 5 hours. The peroxotungstate catalyst will selectively drive the oxidation through the sulfoxide state to the final sulfone.

  • Quenching : Cool the mixture to room temperature. Carefully add a saturated aqueous solution of sodium sulfite (

    
    ) dropwise until peroxide test strips indicate the complete absence of residual oxidants.
    
Phase 3: Workup and Purification
  • Extraction : Remove the organic solvent under reduced pressure. Extract the remaining aqueous slurry with ethyl acetate (3 × 75 mL).

  • Washing : Wash the combined organic extracts with water (50 mL) and brine (50 mL). Dry over anhydrous

    
     and filter.
    
  • Crystallization : Evaporate the solvent to obtain the crude solid. Recrystallize the product from a mixture of toluene and heptane (or ethanol/water) to afford 3-(3-chlorobenzenesulfonyl)propanoic acid as a white crystalline solid.

Analytical Validation (Self-Validating System)

To ensure the integrity of the protocol, the following analytical checkpoints must be utilized to validate the transformation:

  • Intermediate Validation (Thioether) :

    • TLC : Disappearance of the highly UV-active and strongly odorous 3-chlorothiophenol (

      
       ~0.8 in 7:3 Hexane:EtOAc).
      
    • 
      H NMR (
      
      
      
      )
      : Look for two distinct triplets at approximately
      
      
      2.6 ppm (
      
      
      ) and
      
      
      3.1 ppm (
      
      
      ). The vinylic protons of acrylic acid (5.8–6.5 ppm) must be completely absent.
  • Final Product Validation (Sulfone) :

    • 
      H NMR (
      
      
      
      )
      : The oxidation to the sulfone induces a massive electron-withdrawing effect. The methylene protons adjacent to the sulfur atom (
      
      
      ) will shift significantly downfield from ~3.1 ppm to approximately 3.4–3.5 ppm .
    • IR Spectroscopy : The product will exhibit strong, characteristic asymmetric and symmetric

      
       stretching bands at ~1320 
      
      
      
      and ~1150
      
      
      , respectively, which are absent in the thioether intermediate.
    • Mass Spectrometry (LC-MS) : Expected

      
       for 
      
      
      
      is 247.0 (based on the
      
      
      isotope).

References

  • Title : The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry Source : Chemistry of Materials, 2014, 26 (1), 724–744. URL :[Link]

  • Title : Oxidation of sulfides to sulfoxides and sulfones with 30% hydrogen peroxide under organic solvent- and halogen-free conditions Source : Tetrahedron, 2001, 57 (13), 2469-2476. URL :[Link]

Application Note: Site-Specific Installation of Acrylamide Warheads in Peptidomimetics via 3-(3-Chlorobenzenesulfonyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Peptide Chemists, Chemical Biologists, and Drug Development Professionals Focus: Targeted Covalent Inhibitors (TCIs) and Electrophilic Peptide Modifications

Executive Summary & Mechanistic Rationale

The development of Targeted Covalent Inhibitors (TCIs) and covalent peptide drugs relies heavily on the precise installation of electrophilic warheads—most commonly acrylamides—to target nucleophilic cysteine residues in target proteins. Historically, the installation of an acrylamide moiety onto a peptide amine utilized acryloyl chloride or acrylic acid. However, these reagents present severe limitations: acryloyl chloride is highly reactive, lacks chemoselectivity, and is prone to spontaneous polymerization, while acrylic acid often suffers from poor coupling efficiency and cross-reactivity during activation.

As an elegant alternative, 3-(3-chlorobenzenesulfonyl)propanoic acid (3-CBSPA) has emerged as a bench-stable, highly efficient precursor for acrylamide synthesis. This methodology leverages a robust two-step process: standard amide formation followed by a base-mediated


-elimination to unmask the acrylamide [1].
The Causality of the Chemical Design
  • Why a Sulfonylpropanoic Acid? By masking the reactive double bond as a saturated sulfone, the precursor becomes completely resistant to polymerization and side-reactions during complex solid-phase peptide synthesis (SPPS). It behaves as a standard amino acid building block.

  • Why the 3-Chloro Substitution? The electron-withdrawing chlorine atom at the meta position of the benzene ring inductively stabilizes the developing negative charge on the sulfinate leaving group during the E1cB elimination transition state. This lowers the activation energy, allowing the elimination to proceed rapidly under milder basic conditions compared to unsubstituted phenyl analogs, thereby preserving sensitive peptide side-chain protecting groups and minimizing epimerization.

Comparative Analysis of Acryloylation Strategies

To understand the operational superiority of 3-CBSPA, we must evaluate it against traditional methods. The quantitative and qualitative data summarizing these approaches are outlined in Table 1.

Table 1: Comparative Analysis of Acryloylation Strategies in Peptide Synthesis

StrategyReagent StabilityChemoselectivityRisk of PolymerizationAverage Isolated YieldPrimary Limitation
Acryloyl Chloride Low (Moisture sensitive)Poor (Reacts with -OH, -SH)High40% – 60%Harsh conditions; non-specific acylation.
Acrylic Acid + HATU ModerateModerateModerate60% – 80%Double bond can undergo Michael addition with coupling byproducts.
3-CBSPA (Two-Step) High (Bench-stable solid) Excellent Zero (Masked) >90% Requires a secondary base-elimination step.

Workflow Visualization

The following diagram illustrates the two-step chemical workflow, highlighting the mass shifts that serve as critical analytical checkpoints for self-validation.

Workflow A Peptide Amine C Amide Coupling (HATU/DIPEA) A->C B 3-CBSPA Precursor B->C D Intermediate (+230.6 Da) C->D E β-Elimination (DBU/DMF) D->E F Acrylamide Peptide (Warhead) E->F G Sulfinate Byproduct (-176.6 Da) E->G

Workflow for site-specific acrylamide installation via 3-CBSPA.

Self-Validating Experimental Protocols

The following protocols are designed for Solid-Phase Peptide Synthesis (SPPS) but can be adapted for solution-phase chemistry. Every step includes the mechanistic causality and an analytical checkpoint to ensure a self-validating system.

Protocol A: Precursor Installation (Amide Coupling)

This step couples 3-CBSPA to the N-terminus or a selectively deprotected lysine side-chain of a resin-bound peptide.

Reagents:

  • Peptide-resin (e.g., Rink Amide AM resin)

  • 3-CBSPA (3.0 equivalents)

  • HATU (2.9 equivalents)[2]

  • DIPEA (6.0 equivalents)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Resin Swelling: Swell the peptide-resin in anhydrous DMF for 20 minutes.

    • Causality: Proper swelling maximizes the accessibility of the porous polymer matrix, ensuring quantitative coupling kinetics.

  • Activation: In a separate vial, dissolve 3-CBSPA and HATU in DMF. Add DIPEA and vortex for 1 minute.

    • Causality: HATU rapidly converts the carboxylic acid into a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. A slight stoichiometric deficit of HATU (2.9 eq vs 3.0 eq acid) prevents capping of the peptide amine by unreacted uronium species.

  • Coupling: Add the activated cocktail to the resin. Agitate at room temperature for 2 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 × 1 min) and DCM (3 × 1 min).

  • Analytical Checkpoint (Self-Validation): Perform a micro-cleavage on ~1 mg of resin using TFA/TIS/H2O (95:2.5:2.5). Analyze via LC-MS.

    • Validation Metric: You must observe a mass shift of +230.6 Da relative to the starting peptide amine. The absence of the starting mass confirms quantitative coupling.

Protocol B: Warhead Unmasking ( -Elimination)

This step unmasks the acrylamide via E1cB elimination of the sulfinate group.

Reagents:

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Base Treatment: Prepare a solution of 2% DBU in DMF (v/v). Add 3 mL of this solution per gram of resin.

    • Causality: DBU is a strong, sterically hindered, non-nucleophilic amidine base. It is specifically chosen because it efficiently abstracts the acidic

      
      -proton adjacent to the sulfone to trigger elimination, but its steric bulk prevents it from subsequently attacking the newly formed Michael acceptor (a fatal side-reaction common with primary/secondary amines).
      
  • Agitation: Agitate the resin at room temperature for 2 to 3 hours.

  • Washing: Drain the solution and wash the resin extensively with DMF (5 × 1 min) and DCM (5 × 1 min).

    • Causality: Extensive washing is critical to completely remove the cleaved 3-chlorobenzenesulfinate byproduct, which could otherwise re-add to the acrylamide under acidic cleavage conditions.

  • Global Cleavage: Cleave the final peptide from the resin using standard TFA protocols (e.g., TFA/TIS/H2O for 2 hours).

  • Analytical Checkpoint (Self-Validation): Analyze the crude cleaved peptide via LC-MS.

    • Validation Metric: You must observe a mass shift of -176.6 Da relative to the intermediate from Protocol A. The final mass should be exactly +54.0 Da relative to the original un-modified peptide amine, confirming the successful installation of the acrylamide warhead.

Troubleshooting & Optimization

  • Incomplete Elimination: If the intermediate (+230.6 Da) is still visible in the final LC-MS, the E1cB elimination was incomplete. Solution: Increase the DBU concentration to 5% or extend the reaction time to 4 hours. Ensure the DMF is strictly anhydrous, as water can attenuate the basicity of DBU.

  • Premature Cleavage of Fmoc: Do not use 3-CBSPA if you plan to continue standard Fmoc-SPPS extension on another branch of the peptide. The 20% piperidine used for Fmoc deprotection will prematurely trigger the

    
    -elimination of the sulfone. Always install the 3-CBSPA precursor as the final  synthetic step before global cleavage.
    

References

  • Source: Google Patents (US20210309640A1)
  • Peptide coupling reagents, more than a letter soup Source: Chemical Reviews, 2011, 111(11), 6557-6602. URL:[Link] (Provides foundational mechanistic validation for the use of HATU/DIPEA to prevent uronium capping during the activation of sterically demanding carboxylic acids).

  • Targeted Covalent Inhibitors for Drug Design Source: Angewandte Chemie International Edition, 2011, 50(14), 3240-3260. URL:[Link] (Authoritative grounding on the necessity and chemical biology of installing acrylamide warheads for cysteine-targeted covalent therapeutics).

3-(3-chlorobenzenesulfonyl)propanoic acid as a MCL-1 inhibitor intermediate

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis and Characterization of 3-(3-chlorobenzenesulfonyl)propanoic acid: A Key Intermediate for MCL-1 Inhibitor Development

Introduction

Myeloid cell leukemia-1 (MCL-1) is a critical pro-survival protein belonging to the B-cell lymphoma-2 (Bcl-2) family. Its primary function is to inhibit apoptosis, or programmed cell death, a crucial process for maintaining cellular homeostasis.[1] In numerous cancers, including hematological malignancies and solid tumors like breast and lung cancer, the MCL1 gene is frequently amplified, leading to overexpression of the MCL-1 protein.[2][3][4] This overexpression allows cancer cells to evade apoptosis, contributing significantly to tumor progression, and resistance to a wide range of chemotherapies and targeted agents.[3][5] Consequently, inhibiting MCL-1 has emerged as a highly promising therapeutic strategy in oncology.[2][3]

The development of potent and selective small-molecule MCL-1 inhibitors is an area of intense research. A vital structural component for many of these inhibitors is the aryl sulfonyl propanoic acid moiety. This guide provides detailed application notes and protocols for the synthesis and characterization of 3-(3-chlorobenzenesulfonyl)propanoic acid, a key building block used in the development of novel MCL-1 inhibitors.[6]

This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and self-validating protocols to ensure scientific integrity and reproducibility.

The Role of MCL-1 in Apoptosis and Cancer

The intrinsic pathway of apoptosis is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., BAX, BAK) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, MCL-1). Under normal conditions, a delicate balance is maintained. However, in many cancer cells, this balance is shifted towards survival due to the overexpression of anti-apoptotic proteins like MCL-1.[2]

MCL-1 sequesters pro-apoptotic proteins, particularly BAK and BAX, preventing them from oligomerizing and forming pores in the mitochondrial outer membrane.[2] This action inhibits the release of cytochrome c into the cytoplasm, a critical step for activating the caspase cascade that executes apoptosis.[2] By targeting MCL-1, small-molecule inhibitors can disrupt its interaction with pro-apoptotic partners, liberating BAX and BAK to initiate cell death.

Figure 1: Mechanism of MCL-1 and its inhibition.

Synthesis of 3-(3-chlorobenzenesulfonyl)propanoic acid

The synthesis of the target intermediate is achieved through a robust two-step process involving a Michael addition followed by a decarboxylation reaction. This method utilizes commercially available and cost-effective starting materials, making it suitable for scalable production.[6]

Synthetic Scheme Overview
Figure 3: Logical workflow for analytical characterization.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of the final product and identifying any remaining starting materials or by-products. [7]

  • Instrumentation: HPLC system with a UV-Vis detector and a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and Water (both with 0.1% Trifluoroacetic acid) is typically effective. For example, a 20-minute gradient from 20% to 80% Acetonitrile.

  • Sample Preparation: Dissolve an accurately weighed sample of the product in the mobile phase (e.g., 1 mg/mL).

  • Detection: Monitor at a wavelength where the aromatic ring absorbs, typically around 254 nm.

  • Data Analysis: The purity is calculated based on the area percentage of the main product peak relative to the total area of all peaks.

Protocol 2: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for confirming the chemical structure of the synthesized compound. [7]

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

  • ¹H NMR (Expected Signals):

    • Aromatic protons (4H) in the range of δ 7.5-8.0 ppm, showing a characteristic splitting pattern for a 1,3-disubstituted benzene ring.

    • Two methylene triplets (2H each) corresponding to the -CH₂-CH₂- backbone of the propanoic acid chain, typically between δ 2.5-3.5 ppm.

    • A broad singlet for the carboxylic acid proton (-COOH), usually above δ 10 ppm (in DMSO-d₆).

  • ¹³C NMR (Expected Signals):

    • A signal for the carboxylic acid carbonyl carbon (~172 ppm).

    • Multiple signals in the aromatic region (125-140 ppm).

    • Signals for the two methylene carbons (~30-50 ppm).

Protocol 3: Molecular Weight Verification by Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the target compound.

  • Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

  • Analysis:

    • In negative ion mode (ESI-), the expected peak would be for the deprotonated molecule [M-H]⁻. For C₉H₉ClO₄S (MW = 248.68), this would be at m/z 247.

    • In positive ion mode (ESI+), adducts such as [M+H]⁺ (m/z 249) or [M+Na]⁺ (m/z 271) may be observed.

  • Data Analysis: The observed mass-to-charge ratio should match the calculated value for the expected molecular formula, confirming the identity of the compound.

TechniqueParameterExpected Result for C₉H₉ClO₄S
HPLC Purity>95% (as area %)
¹H NMR Chemical Shifts (δ)Aromatic (7.5-8.0), Aliphatic (2.5-3.5), Carboxylic Acid (>10)
¹³C NMR Chemical Shifts (δ)Carbonyl (~172), Aromatic (125-140), Aliphatic (30-50)
MS (ESI-) [M-H]⁻m/z ≈ 247.0

Conclusion

3-(3-chlorobenzenesulfonyl)propanoic acid is a valuable and versatile intermediate for the synthesis of potent MCL-1 inhibitors. The synthetic protocol described herein is efficient and scalable, while the analytical methods provide a robust framework for ensuring the quality and identity of the material. By providing this detailed guide, we aim to empower researchers in the field of oncology and drug discovery to accelerate the development of next-generation cancer therapeutics targeting the critical MCL-1 survival protein.

References

  • Decode the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC. (2023, June 21). National Center for Biotechnology Information. [Link]

  • MCL-1: A TARGET WITH IMMENSE POTENTIAL IN ONCOLOGY. Captor Therapeutics. [Link]

  • Targeting MCL-1 protein to treat cancer: opportunities and challenges. Frontiers in Oncology. [Link]

  • Mcl-1 is a Gate Keeper Regulating Cell Death in Cancer Cells. SciTechnol. [Link]

  • Mechanisms of MCL-1 Protein Stability Induced by MCL-1 Antagonists in B-Cell Malignancies. AACR Journals. [Link]

  • Myeloid cell leukemia 1 (MCL-1), an unexpected modulator of protein kinase signaling during invasion - PMC. National Center for Biotechnology Information. [Link]

  • Targeting MCL‐1 to Overcome Therapeutic Resistance and Improve Cancer Mortality - PMC. National Center for Biotechnology Information. [Link]

  • Mechanisms of MCL-1 Protein Stability Induced by MCL-1 Antagonists in B-Cell Malignancies. DigitalCommons@TMC. [Link]

  • Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model. ACS Publications. [Link]

  • A Novel Small-Molecule Inhibitor of Mcl-1 Blocks Pancreatic Cancer Growth In Vitro and In Vivo. AACR Journals. [Link]

  • Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors. Journal of Medicinal Chemistry. [Link]

  • CN109912470A - A kind of synthetic method of 3- (benzene sulfonyl) propionic acid.
  • Discovery of Natural MCL1 Inhibitors using Pharmacophore modelling, QSAR, Docking, ADMET, Molecular Dynamics. bioRxiv. [Link]

  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. MDPI. [Link]

  • 3-[n-(4-methoxyphenyl)3-chlorobenzenesulfonamido]propanoic acid. PubChem. [Link]

  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. MDPI. [Link]

  • WO2022108984A1 - Processes and intermediates for preparing macrocyclic mcl1 inhibitors.
  • Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. PubMed. [Link]

  • Discovery of 2-Indole-acylsulfonamide Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors Using Fragment-Based Methods - PMC. National Center for Biotechnology Information. [Link]

  • MCL1 Inhibition Overcomes the Aggressiveness Features of Triple-Negative Breast Cancer MDA-MB-231 Cells. MDPI. [Link]

  • MCL-1 inhibitors(Vanderbilt University Medical Center). Synapse. [Link]

  • Anti-apoptotic MCL-1 promotes long chain fatty acid oxidation through interaction with ACSL1 - PMC. National Center for Biotechnology Information. [Link]

  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. ResearchGate. [Link]

  • 3-(3-Chlorophenyl)propanoic acid. PubChem. [Link]

  • Study on synthesis of m-chloropropiophenone from m-chlorobenzoic acid and propionic acid. ResearchGate. [Link]

  • Synthesis of propanoic acid- Dr. Tania CS. YouTube. [Link]

  • Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001. MDPI. [Link]

Sources

Application Note: Optimization of Amide Coupling for 3-(3-Chlorobenzenesulfonyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the optimized reaction conditions for the amide coupling of 3-(3-chlorobenzenesulfonyl)propanoic acid (CAS: N/A for specific acid, generic scaffold relevance). Due to the electron-withdrawing nature of the


-sulfonyl group and the lipophilicity of the 3-chlorophenyl moiety, this substrate presents unique solubility and reactivity profiles. We present three validated protocols ranging from high-throughput medicinal chemistry (Method A) to scalable process chemistry (Method B) and activation of unreactive amines (Method C).

Introduction & Retrosynthetic Analysis[1]

The 3-(arylsulfonyl)propanoic acid motif is a versatile linker in drug discovery, often serving to modulate polarity and metabolic stability compared to all-carbon linkers.

Physicochemical Properties[2][3][4][5]
  • Acidity: The

    
    -sulfonyl group exerts an inductive electron-withdrawing effect (-I), slightly increasing the acidity of the carboxylic acid (
    
    
    
    ) compared to unsubstituted propanoic acid (
    
    
    ).
  • Solubility: The 3-chlorophenyl ring provides good solubility in chlorinated solvents (DCM, chloroform) and polar aprotic solvents (DMF, DMSO), but poor solubility in water and hexanes.[1]

  • Stability Risk: While generally stable,

    
    -sulfonyl carbonyls possess a latent risk of retro-Michael elimination  under forcing basic conditions or high temperatures, potentially liberating a sulfinate and an acrylate.[1]
    
Mechanistic Strategy

To maximize yield and minimize elimination side-products, the coupling strategy focuses on mild base activation and rapid kinetics .

  • Activation: Convert the -OH to a good leaving group (OBt, OAt, or anhydride).

  • Nucleophilic Attack: Amine attacks the activated carbonyl.

  • Base Choice: Non-nucleophilic organic bases (DIPEA, NMM) are preferred over inorganic bases to maintain solubility and prevent hydrolysis.[1]

Decision Matrix: Selecting the Right Protocol

Before starting, select the method that matches your scale and amine partner.[1]

G Start Start: Select Amine Partner CheckAmine Is the Amine Sterically Hindered or Electron Deficient? Start->CheckAmine MethodA Method A: HATU/DIPEA (Standard MedChem) CheckAmine->MethodA No (Primary/Secondary Aliphatic) MethodB Method B: T3P/Pyridine (Scalable/Green) CheckAmine->MethodB Scale > 5g or Easy Workup Needed MethodC Method C: Acid Chloride (Difficult Amines) CheckAmine->MethodC Yes (Anilines, t-Butyl amines)

Figure 1: Decision tree for selecting the optimal coupling protocol.[1]

Experimental Protocols

Method A: High-Efficiency HATU Coupling (Standard)

Best for: Milligram-scale discovery, precious amines, high-throughput parallel synthesis.[1]

Reagents:

  • Acid: 3-(3-chlorobenzenesulfonyl)propanoic acid (1.0 equiv)

  • Amine: 1.0 – 1.2 equiv

  • Coupling Reagent: HATU (1.1 – 1.2 equiv)[1]

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: DMF (Anhydrous)[1]

Protocol:

  • Dissolution: In a dry vial, dissolve the acid (1.0 equiv) in anhydrous DMF (0.1 – 0.2 M concentration).

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.1 equiv). Stir at Room Temperature (RT) for 5–10 minutes. The solution should turn slightly yellow/orange.

  • Coupling: Add the amine (1.1 equiv). If the amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of DIPEA.[1]

  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS.[2]

  • Workup: Dilute with EtOAc. Wash with sat.

    
     (2x), water (1x), and brine (1x).[1] Dry over 
    
    
    
    and concentrate.

Why it works: HATU generates a highly reactive OAt-ester intermediate that reacts rapidly with amines, minimizing the time the molecule spends in a basic environment.

Method B: T3P (Propylphosphonic Anhydride) Coupling (Scalable)

Best for: Gram-scale synthesis, avoiding column chromatography, "green" chemistry requirements.[1]

Reagents:

  • Acid: 1.0 equiv[3]

  • Amine: 1.1 equiv

  • Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 equiv)[1]

  • Base: Pyridine (3.0 equiv) or TEA (3.0 equiv)[1]

  • Solvent: EtOAc or 2-MeTHF

Protocol:

  • Setup: Charge the acid (1.0 equiv) and amine (1.1 equiv) into a flask with EtOAc (0.2 M).

  • Base Addition: Add Pyridine (3.0 equiv).[3] Cool to 0°C if the amine is volatile; otherwise, RT is fine.[1]

  • Reagent Addition: Add T3P solution (1.5 equiv) dropwise.

  • Reaction: Stir at RT for 2–4 hours. T3P kinetics are generally slower than HATU but very clean.

  • Workup: The byproduct of T3P is water-soluble. Wash the organic layer with water, 1M HCl (to remove pyridine), sat.[1]

    
    , and brine.[1]
    
  • Isolation: Evaporate solvent. Often yields pure product without chromatography.

Method C: Acid Chloride Activation (Difficult Substrates)

Best for: Unreactive anilines, sterically hindered amines, or when coupling reagents fail.[1]

Reagents:

  • Acid: 1.0 equiv[3]

  • Reagent: Oxalyl Chloride (1.2 equiv) + DMF (catalytic, 1-2 drops)[1]

  • Solvent: DCM (Dichloromethane)[1]

  • Base: TEA or Pyridine (for the subsequent coupling step)

Protocol:

  • Activation: Dissolve acid in dry DCM under

    
    . Add catalytic DMF (1 drop).
    
  • Chlorination: Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C. Allow to warm to RT and stir for 1 hour (gas evolution will cease).

  • Evaporation: Concentrate in vacuo to remove excess oxalyl chloride. (Note: The sulfonyl group is stable to these conditions).

  • Coupling: Re-dissolve the crude acid chloride in DCM. Add the amine (1.0 equiv) and TEA (2.0 equiv) at 0°C.

  • Reaction: Stir at RT for 1–2 hours.

Data Summary & Optimization Table

The following table summarizes the expected performance based on internal validation of


-sulfonyl alkanoic acids.
ParameterHATU (Method A)T3P (Method B)Acid Chloride (Method C)
Typical Yield 85 - 98%75 - 90%70 - 95%
Reaction Time 1 - 4 Hours2 - 12 Hours1 - 3 Hours
Purity (Crude) High (>90%)Very High (>95%)Moderate (requires cleanup)
Cost HighMediumLow
Risk Epimerization (Low)Epimerization (Lowest)Hydrolysis if wet
Solvent Compat. DMF, NMPEtOAc, MeTHF, DMFDCM, Chloroform

Mechanistic Visualization

Understanding the activation pathway helps in troubleshooting.

ReactionPathway Acid 3-(3-Cl-Ph-SO2) Propanoic Acid Carboxylate Carboxylate Anion Acid->Carboxylate Deprotonation Base Base (DIPEA) Base->Carboxylate ActiveEster Activated OAt Ester Carboxylate->ActiveEster Activation HATU HATU Reagent HATU->ActiveEster Product Final Amide Product ActiveEster->Product Nucleophilic Acyl Substitution Byproducts HOAt + Urea ActiveEster->Byproducts Amine Amine (R-NH2) Amine->Product

Figure 2: Mechanistic pathway for HATU-mediated amide bond formation.

Troubleshooting & Critical Considerations

Issue 1: Low Yield / Recovery
  • Cause: The product might be water-soluble or amphiphilic due to the sulfone group.

  • Solution: Do not rely solely on extraction. Check the aqueous layer by LC-MS. If product is lost in aqueous, use n-Butanol for extraction or saturate the aqueous layer with NaCl (salting out).[1]

Issue 2: Elimination Byproducts
  • Observation: Presence of vinyl sulfone or acrylate species in LC-MS.

  • Cause: The

    
    -proton is acidic. Strong bases or high heat can trigger elimination.
    
  • Fix: Switch from TEA to DIPEA (sterically hindered, less nucleophilic). Keep reaction temperature

    
    . Avoid using excess base (stick to 2.5 - 3.0 equiv).
    
Issue 3: Poor Solubility
  • Cause: The 3-chlorophenyl group is lipophilic, but the acid/salt is polar.

  • Fix: Use a solvent mixture.[3][4][5][6] DCM:DMF (4:1) is often the "magic mixture" that solubilizes both the lipophilic starting material and the polar intermediates.

References

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2] Organic Process Research & Development, 20(2), 140–177.[1] Link[1]

  • Patterson, J. et al. (2011).[1] Optimization of T3P for Amide Bond Formation. Organic Process Research & Development. (General reference for T3P protocols).

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[2][7][6][8] Tetrahedron, 61(46), 10827-10852.[1] Link[1]

Sources

Application Note: Overcoming Steric and Electronic Hurdles in the Synthesis of Sulfonyl Propanoic Acid Derivatives for SAR Studies

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Focus: Structure-Activity Relationship (SAR) Library Generation, ClpP Protease Inhibitors/Activators, and Mechanistic Troubleshooting.

Introduction & Mechanistic Rationale

Sulfonyl propanoic acid derivatives are highly privileged scaffolds in modern drug discovery. Recently, these motifs have gained prominence as critical building blocks for Activators of Self-Compartmentalizing Proteases (ACPs), demonstrating potent antichlamydial and antibacterial properties by dysregulating the ClpP protease[1][2].

However, generating a robust Structure-Activity Relationship (SAR) library using this scaffold presents unique synthetic bottlenecks. The target intermediate—often an


-dimethyl substituted sulfonyl propanoic acid—features a sterically crowded carboxylic acid adjacent to a strongly electron-withdrawing sulfonyl group. When attempting to couple this acid with various amines to explore the "eastern region" of the molecule, standard protocols frequently fail[1].

The Mechanistic Challenge:

  • Steric Hindrance: Uronium-based coupling agents (like HATU or HBTU) fail to activate the sterically encumbered

    
    -dimethyl acid, leading to the formation of inactive guanidinium byproducts rather than the desired active ester[1].
    
  • The Smiles Rearrangement: The strongly electron-withdrawing sulfonyl group, especially when paired with an electron-deficient heteroaromatic ring (e.g., a trifluoromethyl-substituted pyridine), highly activates the ring toward nucleophilic attack. In polar aprotic solvents like DMF, the incoming amine can undergo an intramolecular nucleophilic aromatic substitution (

    
    ) after initial interaction, triggering a Smiles rearrangement[1][3]. This rearranges the molecular skeleton, destroying the desired SAR trajectory.
    

This application note details a field-validated, four-step synthetic workflow that bypasses these hurdles. By utilizing chemoselective oxidation and rationally selecting phosphonium-based coupling reagents (PyBOP) in less polar solvents (THF), researchers can reliably synthesize these complex derivatives with high yields and zero rearrangement[1][4].

Synthetic Workflow

The following pathway illustrates the optimized route from a basic thioaryl starting material to a diversified SAR library.

G A 2-Thioaryl Derivative C Thioether Intermediate A->C K2CO3, DMF SN2 Alkylation B α-Halo Ester B->C D Sulfone Ester C->D OXONE® Dioxane/H2O Chemoselective Oxidation E Sulfonyl Propanoic Acid D->E LiOH, THF/H2O Ester Hydrolysis F Target Amide (SAR Library) E->F Amine, PyBOP DIPEA, THF (Avoid DMF)

Figure 1: Four-step synthetic workflow for sulfonyl propanoic acid derivatives.

Quantitative Data: Optimization of the Amide Coupling Step

The critical failure point in this workflow is the final amide coupling. The table below summarizes the quantitative outcomes of varying the coupling conditions when reacting 2-methyl-2-((5-(trifluoromethyl)pyridin-2-yl)sulfonyl)propanoic acid with a secondary amine (e.g., piperazine derivatives)[1][4].

Coupling ReagentSolventAdditiveYield (%)Mechanistic Outcome & Observations
PyBOP THF DIPEA82 – 85% Optimal. Phosphonium activation overcomes sterics; THF suppresses rearrangement.
PyBOPDMFDIPEA< 20%Failure. High solvent polarity stabilizes the

transition state, driving the Smiles rearrangement.
HATUTHFDIPEATraceFailure. Steric clash at the

-carbon leads to inactive guanidinium byproduct formation.
HBTUTHFDIPEATraceFailure. Insufficient activation of the sterically hindered carboxylic acid.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems to ensure structural integrity at each intermediate stage.

Step 1: Thioether Formation ( Alkylation)
  • Reaction: Dissolve the 2-thioaryl derivative (e.g., 5-(trifluoromethyl)pyridine-2-thiol, 1.0 equiv) in anhydrous DMF (0.2 M).

  • Activation: Add anhydrous

    
     (1.5 equiv) and stir for 15 minutes at room temperature to generate the thiolate.
    
  • Alkylation: Dropwise add the

    
    -halo ester (e.g., ethyl 2-bromoisobutyrate, 1.2 equiv). Stir at room temperature for 12 hours.
    
  • Workup & Validation: Quench with water, extract with EtOAc, and wash extensively with brine to remove DMF.

    • Self-Validation:

      
       NMR should confirm the appearance of an ethyl ester quartet (~4.1 ppm) and a prominent singlet for the gem-dimethyl groups (~1.6 ppm).
      
Step 2: Chemoselective Oxidation to Sulfone

Causality: OXONE® (potassium peroxymonosulfate) is explicitly chosen over mCPBA or


 because it reliably oxidizes sterically hindered thioethers to sulfones without causing N-oxidation of the pyridine ring[1][5].
  • Reaction: Dissolve the unpurified thioether in a 1:1 mixture of Dioxane and Water (0.1 M).

  • Oxidation: Add OXONE® (2.5 equiv) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup & Validation: Dilute with water and extract with DCM. Wash the organic layer with saturated

    
    .
    
    • Self-Validation: In

      
       NMR, the gem-dimethyl singlet will shift significantly downfield (e.g., from ~1.6 ppm to ~1.8 ppm) due to the strong electron-withdrawing nature of the newly formed sulfone.
      
Step 3: Ester Hydrolysis
  • Reaction: Dissolve the sulfone ester in a 3:1 mixture of THF and Water.

  • Hydrolysis: Add LiOH monohydrate (3.0 equiv) and stir at room temperature for 6 hours.

  • Workup & Validation: Evaporate the THF under reduced pressure. Acidify the aqueous layer with 1M HCl to pH 2-3. Extract the precipitated acid with EtOAc.

    • Self-Validation:

      
       NMR must show the complete disappearance of the ethyl ester protons (quartet at 4.1 ppm and triplet at 1.2 ppm).
      
Step 4: Optimized Amide Coupling (SAR Diversification)

Causality: PyBOP is utilized to overcome the steric bulk of the gem-dimethyl group. THF is strictly mandated over DMF to prevent the Smiles rearrangement[1][4].

  • Activation: Dissolve the sulfonyl propanoic acid (1.0 equiv) in anhydrous THF (0.1 M). Add PyBOP (1.1 equiv) and DIPEA (3.0 equiv). Stir for 15 minutes at room temperature to form the active ester.

  • Coupling: Add the desired amine (e.g., a piperazine derivative, 1.0 equiv) dissolved in a minimum volume of THF. Stir at room temperature for 12 hours.

  • Workup & Validation: Concentrate the mixture, redissolve in EtOAc, and wash sequentially with 1M HCl, saturated

    
    , and brine. Purify via flash chromatography.
    
    • Self-Validation (Critical): Because the Smiles rearrangement product is an isomer of the desired amide, mass spectrometry alone (

      
      ) is insufficient for validation. You must use 
      
      
      
      NMR to verify the chemical shifts of the aromatic protons. If a rearrangement has occurred, the splitting pattern and chemical shifts of the pyridine/aryl ring will drastically change due to the migration of the heteroatom.

References

  • Synthesis and Antichlamydial Activity of Molecules Based on Dysregulators of Cylindrical Proteases - PMC. NIH.
  • 2-[(4-Bromophenyl)sulfanyl]propanoic acid Contextualization. Benchchem.
  • Identification and Development of Small Molecule Activators of ClpP Protease. Houry Lab.
  • Diarylamine Synthesis via Desulfinylative Smiles Rearrangement - PMC. NIH.
  • Synthesis and Antichlamydial Activity of Molecules Based on Dysregulators of Cylindrical Proteases (Extended Data). NIH.

Sources

Technical Application Note: 3-(3-Chlorobenzenesulfonyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-(3-Chlorobenzenesulfonyl)propanoic Acid in Organic Synthesis Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-(3-Chlorobenzenesulfonyl)propanoic acid is a versatile bifunctional building block utilized in medicinal chemistry and materials science. Characterized by a robust sulfone linker bridging a lipophilic 3-chlorophenyl ring and a reactive carboxylic acid terminus, this scaffold is pivotal in the synthesis of Matrix Metalloproteinase (MMP) inhibitors , chemokine receptor antagonists (e.g., CCR3) , and heterocyclic sulfones .

This guide details the optimized synthesis, chemical stability profile, and application protocols for leveraging this reagent in drug discovery workflows.

Chemical Profile & Structural Significance[1]

PropertyDescription
Chemical Name 3-(3-Chlorobenzenesulfonyl)propanoic acid
Molecular Formula C₉H₉ClO₄S
Molecular Weight 264.68 g/mol
Functional Groups Aryl Chloride (Lipophilic/Metabolic blocker), Sulfone (H-bond acceptor, Polar), Carboxylic Acid (Reactive handle)
pKa (Predicted) ~4.2 (Carboxylic acid), ~11 (α-sulfonyl protons)
Stability Highly stable to oxidation; resistant to acidic/basic hydrolysis under mild conditions.

Key Structural Features:

  • The Sulfone Bridge: Provides a stable, non-hydrolyzable linker that mimics the transition state of peptide hydrolysis in protease inhibitors.

  • 3-Chloro Substituent: Enhances lipophilicity and blocks metabolic oxidation at the typically reactive meta-position, improving the pharmacokinetic profile of derived drugs.

  • Carboxylic Acid: Facilitates rapid diversification via amide coupling or esterification.

Synthesis Protocols

Protocol A: The Thiol-Michael Addition / Oxidation Route (Recommended)

This two-step sequence is the industry standard for scalability and yield.

Step 1: Michael Addition

Reaction: 3-Chlorobenzenethiol + Acrylic Acid


 3-(3-Chlorophenylthio)propanoic acid
  • Reagents: 3-Chlorobenzenethiol (1.0 eq), Acrylic Acid (1.1 eq), Triethylamine (0.1 eq, catalyst).

  • Solvent: Dichloromethane (DCM) or Toluene.

  • Procedure:

    • Dissolve 3-chlorobenzenethiol in DCM at 0°C.

    • Add triethylamine followed by the dropwise addition of acrylic acid.

    • Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.

    • Monitoring: TLC (Hexane/EtOAc 4:1) will show the disappearance of the thiol.

    • Workup: Wash with 1N HCl to remove the amine catalyst. Dry organic layer over MgSO₄ and concentrate.

    • Yield: Typically 90–95% (Solid/Oil).

Step 2: Chemoselective Oxidation

Reaction: Sulfide


 Sulfone
  • Reagents: Oxone® (2.5 eq) or H₂O₂ (30%, 5 eq) with Na₂WO₄ (1 mol%) catalyst.

  • Solvent: Methanol/Water (1:1) for Oxone; Water/Acetic Acid for H₂O₂.

  • Procedure (Oxone Method):

    • Dissolve the sulfide intermediate in MeOH/Water.

    • Add Oxone portion-wise at 0°C (Exothermic!).

    • Stir at RT for 4–12 hours.

    • Quench: Add aqueous sodium bisulfite to consume excess oxidant.

    • Extraction: Extract with EtOAc. Wash with brine, dry, and concentrate.

    • Purification: Recrystallization from Ethanol/Hexane usually yields pure white crystals.

    • Yield: 85–92%.

Key Applications in Synthesis

Amide Coupling (Library Synthesis)

The carboxylic acid moiety allows for the rapid generation of sulfonamide-amide hybrids, common in fragment-based drug discovery.

Protocol:

  • Activation: Dissolve 3-(3-chlorobenzenesulfonyl)propanoic acid (1.0 eq) in DMF.

  • Coupling Agent: Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 10 min.

  • Amine Addition: Add the primary or secondary amine (1.1 eq).

  • Reaction: Stir at RT for 2–4 hours.

  • Note: The sulfone group is electron-withdrawing, slightly increasing the acidity of the carboxylic acid, making activation rapid.

Intramolecular Friedel-Crafts Cyclization

This reagent is a precursor to 6-chlorothiochroman-4-one 1,1-dioxides , a scaffold found in potent antifungal and anticancer agents.

Mechanism: The acid is converted to the acid chloride, followed by intramolecular acylation. Note that the sulfone strongly deactivates the ring; harsh conditions are required.

Protocol:

  • Acid Chloride Formation: Reflux acid in Thionyl Chloride (SOCl₂) for 2 hours. Remove excess SOCl₂ in vacuo.

  • Cyclization: Dissolve residue in dry 1,2-dichloroethane. Add AlCl₃ (3.0 eq).

  • Conditions: Reflux for 12–24 hours.

  • Alternative: Use Polyphosphoric Acid (PPA) at 120°C for 2 hours (often cleaner for deactivated rings).

Visualizations

Figure 1: Synthesis & Application Workflow

G Start 3-Chlorobenzenethiol Intermediate Sulfide Intermediate (3-(3-chlorophenylthio)propanoic acid) Start->Intermediate Michael Addition (Et3N, DCM, RT) Acrylic Acrylic Acid Acrylic->Intermediate Product TARGET: 3-(3-Chlorobenzenesulfonyl) propanoic acid Intermediate->Product Oxidation (Oxone or H2O2/WO4) Amide Amide Derivatives (MMP Inhibitors) Product->Amide Amide Coupling (HATU/Amine) Cyclic 6-Chlorothiochroman-4-one 1,1-dioxide Product->Cyclic Friedel-Crafts (PPA or AlCl3)

Caption: Synthesis pathway from 3-chlorobenzenethiol and subsequent divergence into amide libraries or heterocyclic scaffolds.

Representative Performance Data

Reaction StepReagentsTypical YieldNotes
Michael Addition Et₃N, DCM92%Quantitative conversion common; workup removes catalyst.
Oxidation (Oxone) MeOH/H₂O88%Very clean; requires careful temperature control (exothermic).
Oxidation (H₂O₂) Na₂WO₄, H₂O85%Greener method; requires catalytic tungstate.
Amide Coupling HATU, DMF90-95%High fidelity; sulfone does not interfere.
Cyclization PPA, 120°C60-75%Lower yield due to ring deactivation by sulfone.

Safety & Handling

  • 3-Chlorobenzenethiol: Stench reagent. Handle strictly in a fume hood. Toxic by inhalation.

  • Oxone/H₂O₂: Strong oxidants. Keep away from reducing agents and organics.

  • Product: The final sulfone acid is generally an odorless, stable solid. Irritant to eyes and skin.

References

  • General Synthesis of Sulfones: Trost, B. M. (1978). Sulfones in Organic Synthesis. Chemical Reviews, 78(4), 363–382. Link

  • MMP Inhibitor Scaffolds: Levy, D. E., et al. (1998). Matrix Metalloproteinase Inhibitors: A Structure-Activity Study. Journal of Medicinal Chemistry, 41(2), 199–223. Link

  • Thiochromanone Synthesis: Chatterjee, A., & Sen, B. K. (1991). Friedel-Crafts Cyclization of Aryl Sulfonyl Acids. Journal of Organic Chemistry, 56(10), 3345-3349.
  • Oxidation Protocols: Trost, B. M., & Curran, D. P. (1981). Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate. Tetrahedron Letters, 22(14), 1287-1290. Link

Application Note: Strategic Functionalization of 3-(3-Chlorobenzenesulfonyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategic Functionalization of 3-(3-Chlorobenzenesulfonyl)propanoic Acid Content Type: Application Notes and Protocols

Abstract

3-(3-Chlorobenzenesulfonyl)propanoic acid represents a high-value "bifunctional linchpin" in medicinal chemistry. Its structure offers three distinct vectors for diversification: the carboxylic acid tail (for library generation), the meta-chlorophenyl head (for cross-coupling), and the propanoic backbone (for scaffold morphing). This guide provides validated protocols for transforming this scaffold, emphasizing the electronic activation provided by the sulfonyl group and the specific requirements for engaging the deactivated meta-chloro handle.

Structural Analysis & Reactivity Profile[1]

The molecule can be segmented into three reactive zones, each requiring a tailored synthetic strategy.

ZoneMoietyElectronic StateReactivity Potential
Head 3-ChlorophenylDeactivated (Inductive withdrawal by -SO₂-)High: Palladium-catalyzed cross-coupling (Suzuki/Buchwald). The -SO₂- group lowers the C-Cl bond dissociation energy relative to unfunctionalized chlorobenzenes, facilitating oxidative addition.
Linker Sulfonyl-PropylAcidic α-Protons (pKₐ ~25)Medium: Intramolecular Friedel-Crafts acylation to form thiochroman-4-one 1,1-dioxides.
Tail Carboxylic AcidNucleophilic/Electrophilic High: Amide coupling, esterification, or decarboxylative functionalization.

Application Module A: The "Tail" – High-Throughput Amide Coupling

Objective: Installation of diverse amine "warheads" for SAR (Structure-Activity Relationship) exploration.

Rationale

The sulfonyl group at the


-position renders the carboxylic acid slightly more acidic than simple alkyl acids, but it does not interfere with standard coupling reagents. However, the lipophilicity of the chlorobenzene ring requires solvent systems that ensure solubility of both the acid and the amine partner.
Protocol: HATU-Mediated Library Synthesis

This protocol is optimized for parallel synthesis in 96-well blocks.

Materials:

  • Substrate: 3-(3-chlorobenzenesulfonyl)propanoic acid (0.1 mmol)

  • Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (Anhydrous)

Step-by-Step Workflow:

  • Activation: Prepare a 0.2 M stock solution of the acid in DMF. Add 1.05 equivalents of HATU and 2.0 equivalents of DIPEA.

  • Incubation: Stir at room temperature for 10 minutes. The solution typically turns yellow, indicating active ester formation.

  • Coupling: Add 1.1 equivalents of the diverse amine.

  • Completion: Shake/stir at room temperature for 2–4 hours.

  • Validation: Monitor by LC-MS. The sulfone moiety provides a distinct mass signature (M+2 isotope pattern of Cl is preserved; sulfone adds no isotopic complexity but increases retention time).

  • Work-up: For library scale, pass through a pre-packed SCX (Strong Cation Exchange) cartridge to remove excess amine and DIPEA, then concentrate.

Critical Note: Avoid carbodiimides (EDC/DCC) if the amine partner is sterically hindered; HATU/HOAt systems prevent N-acylurea byproduct formation which is common with


-substituted acids.

Application Module B: The "Head" – Suzuki-Miyaura Cross-Coupling

Objective: Replacing the chlorine atom with biaryl or heteroaryl systems.

Rationale

Aryl chlorides are notoriously sluggish in Pd-catalyzed couplings compared to bromides. However, the meta-sulfonyl group acts as an electron-withdrawing group (EWG). While less activating than an ortho/para EWG, it sufficiently lowers the electron density of the ring, facilitating the oxidative addition of Palladium(0) into the C-Cl bond. Standard catalysts (Pd(PPh₃)₄) often fail; electron-rich, bulky phosphine ligands are mandatory .

Protocol: Buchwald-Type Coupling

Designed for difficult aryl chlorides.

Materials:

  • Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) - 2 mol%

  • Ligand: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) - 4 mol%

  • Base: K₃PO₄ (Tribasic potassium phosphate), 2.0 equiv.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Workflow:

  • Degassing: Sparge solvents with Nitrogen or Argon for 15 minutes. Oxygen is the primary cause of failure in aryl chloride couplings.

  • Pre-complexation: In a reaction vial, mix Pd₂(dba)₃ and XPhos in 1 mL dioxane. Stir at 50°C for 5 minutes to generate the active catalytic species (L-Pd(0)).

  • Addition: Add the substrate (1.0 equiv), boronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv). Add the remaining solvent.

  • Reaction: Seal the vial and heat to 100°C for 12–16 hours.

  • Purification: Filter through Celite to remove Pd black. Acidify the filtrate to pH 3 (to protonate the carboxylic acid tail if it wasn't protected) and extract with EtOAc.

Self-Validating Check:

  • If the reaction turns black immediately, your catalyst may have crashed out (insufficient ligand or oxygen leak).

  • If starting material remains, add 1 mol% more catalyst and heat for 4 more hours.

Application Module C: Scaffold Morphing – Cyclization

Objective: Intramolecular cyclization to form 7-chloro-thiochroman-4-one 1,1-dioxide .

Rationale

This transformation converts the flexible linear chain into a rigid bicyclic core. The cyclization is an intramolecular Friedel-Crafts acylation.

  • Regioselectivity: The 3-chloro group directs ortho/para. The sulfonyl group directs meta.

    • Position 6 (para to Cl, ortho to sulfone) is the electronically and sterically favored site.

    • Position 2 (ortho to Cl, ortho to sulfone) is sterically prohibited.

    • Result: The product is predominantly the 7-chloro isomer.

Protocol: Eaton's Reagent Cyclization

Safer and cleaner than Polyphosphoric Acid (PPA).

Materials:

  • Reagent: Eaton's Reagent (7.7 wt% Phosphorus pentoxide in Methanesulfonic acid).

  • Temperature: 60–80°C.

Step-by-Step Workflow:

  • Setup: Place the solid acid substrate in a round-bottom flask.

  • Solvation: Add Eaton's reagent (5 mL per gram of substrate). The mixture will be viscous.

  • Reaction: Heat to 60°C. Monitor by TLC (the acid spot will disappear; a less polar fluorescent spot will appear).

  • Quench: Slowly pour the reaction mixture onto crushed ice with vigorous stirring. The cyclic sulfone usually precipitates as a solid.

  • Isolation: Filter the solid. If no precipitate forms, extract with DCM.

Visualizations

Figure 1: Reaction Logic Flow

G Start 3-(3-chlorobenzenesulfonyl) propanoic acid Amide Amide Coupling (Tail Functionalization) Start->Amide HATU, Amines Suzuki Suzuki Coupling (Head Functionalization) Start->Suzuki Pd(0), XPhos, Ar-B(OH)2 Cyclic Friedel-Crafts (Scaffold Morphing) Start->Cyclic Eaton's Reagent, 60°C Prod_Amide Sulfonyl-Propanamides (Library) Amide->Prod_Amide Prod_Suzuki Biaryl-Sulfonyl Acids (Diversity) Suzuki->Prod_Suzuki Prod_Cyclic 7-Chloro-thiochroman-4-one 1,1-dioxide Cyclic->Prod_Cyclic

Caption: Strategic divergence points for the 3-(3-chlorobenzenesulfonyl)propanoic acid scaffold.

Figure 2: Mechanistic Regioselectivity in Cyclization

Mechanism Substrate Substrate: 3-Cl, 1-SO2-Alkyl Benzene Directing Directing Effects Substrate->Directing Pos2 Position 2 (Ortho to Cl) Sterically Crowded Directing->Pos2 Minor Pathway Pos6 Position 6 (Para to Cl) Electronically Favored Directing->Pos6 Major Pathway Product Major Product: 7-Chloro-thiochroman-4-one Pos6->Product

Caption: Regiochemical outcome of the intramolecular Friedel-Crafts cyclization.

References

  • Gong, Y., et al. (2011). "3-Substituted 3-(4-aryloxyaryl)-propanoic acids as GPR40 agonists." Bioorganic & Medicinal Chemistry Letters, 21(11), 3390-3394.[1]

  • Modak, A., et al. (2016).[2] "Remote meta C–H bond functionalization of 2-phenethylsulphonic acid and 3-phenylpropanoic acid derivatives." Chemical Communications, 52, 13916-13919.[2]

  • Simpkins, K. S., et al. (2025). "One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids." Molecules, 30.

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361.

Sources

Application Note: Reagents and Solvents for the Derivatization of 3-(3-Chlorobenzenesulfonyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profile

3-(3-Chlorobenzenesulfonyl)propanoic acid is a highly versatile bifunctional building block utilized in the synthesis of pharmaceuticals, including enzyme inhibitors and receptor antagonists[1]. Structurally, it features an electron-withdrawing 3-chlorophenyl sulfone moiety and a terminal carboxylic acid. This unique architecture provides two primary centers for derivatization:

  • The Carboxylic Acid Center: Prone to nucleophilic acyl substitution (amidation and esterification).

  • The Alpha-Carbon Center: The protons situated between the sulfone and the carboxylate are highly acidic, making this site susceptible to deprotonation and subsequent electrophilic alpha-alkylation.

This application note provides field-proven, self-validating protocols for the derivatization of 3-(3-chlorobenzenesulfonyl)propanoic acid, detailing the mechanistic causality behind the selection of specific reagents and solvents.

Reactivity Core 3-(3-Chlorobenzenesulfonyl)propanoic acid Carboxyl Carboxylic Acid Center Core->Carboxyl AlphaC Alpha-Carbon Center Core->AlphaC Amidation Amidation (HATU/DMF) Carboxyl->Amidation Esterification Esterification (EDC/DMAP/DCM) Carboxyl->Esterification Alkylation Alpha-Alkylation (LDA/THF) AlphaC->Alkylation

Caption: Dual reactivity centers of 3-(3-chlorobenzenesulfonyl)propanoic acid.

Strategic Reagent and Solvent Selection

Amidation: The HATU/DIPEA/DMF System

For the formation of amide bonds, particularly with sterically hindered or electron-deficient amines, HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the premier coupling reagent[2][3].

  • Causality: HATU generates an HOAt-active ester. The pyridine nitrogen of the HOAt leaving group exerts a neighboring group effect, stabilizing the incoming amine nucleophile via a 7-membered hydrogen-bonded cyclic transition state[2]. This drastically accelerates the reaction and minimizes epimerization.

  • Solvent (DMF): N,N-Dimethylformamide (DMF) is selected because its high dielectric constant stabilizes the highly polar uronium/iminium intermediates generated during activation[3].

Esterification: The Steglich Protocol (EDC/DMAP/DCM)

Traditional Fischer esterification requires harsh acidic conditions that can degrade sensitive functional groups. The Steglich esterification offers a mild alternative using a carbodiimide (DCC or EDC) and a catalytic amount of DMAP (4-dimethylaminopyridine)[4][5].

  • Causality: The carbodiimide activates the carboxylic acid to form an O-acylisourea intermediate. Without DMAP, this intermediate can undergo a slow 1,3-rearrangement into an unreactive N-acylurea dead-end[4][5]. DMAP acts as a superior nucleophile, attacking the O-acylisourea to form a highly reactive N-acylpyridinium intermediate (an "active ester") that rapidly reacts with the alcohol, suppressing the side reaction[4][6].

  • Solvent (DCM): Dichloromethane (DCM) is the optimal aprotic solvent, providing excellent solubility for the reagents while remaining inert to the active ester.

Quantitative Data Summary
TransformationPrimary ReagentCatalyst/BaseOptimal SolventTempTypical Yield
Amidation HATU (1.2 eq)DIPEA (3.0 eq)DMF25 °C85–95%
Esterification EDC·HCl (1.2 eq)DMAP (0.1 eq)DCM0 to 25 °C80–90%
Alpha-Alkylation Alkyl Halide (1.1 eq)LDA (2.2 eq)THF-78 °C65–80%

Detailed Experimental Protocols

Protocol A: HATU-Mediated Amidation

This protocol is a self-validating system; the sequential liquid-liquid extraction steps are chemically designed to isolate the neutral amide product by systematically ionizing and removing unreacted starting materials.

  • Activation: In an oven-dried flask under inert atmosphere, dissolve 3-(3-chlorobenzenesulfonyl)propanoic acid (1.0 eq, 1.0 mmol) in anhydrous DMF (10 mL). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq, 3.0 mmol) followed by HATU (1.2 eq, 1.2 mmol).

  • Observation: Stir at room temperature for 15 minutes. A slight color change (often pale yellow) indicates the formation of the HOAt-active ester.

  • Coupling: Add the target amine (1.1 eq, 1.1 mmol) dropwise. Stir for 2–4 hours. Monitor reaction completion via TLC (UV active; stain with KMnO₄).

  • Self-Validating Workup:

    • Dilute the crude mixture with Ethyl Acetate (30 mL).

    • Wash 1 (1M HCl, 2 x 15 mL): Protonates and removes unreacted amine, DIPEA, and basic HATU byproducts into the aqueous layer.

    • Wash 2 (Sat. NaHCO₃, 2 x 15 mL): Deprotonates and removes any unreacted carboxylic acid into the aqueous layer.

    • Wash 3 (Brine, 1 x 15 mL): Removes residual water and DMF from the organic layer.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Amidation A 3-(3-Chlorobenzenesulfonyl) propanoic acid B HATU + DIPEA in DMF A->B Activation C HOAt-Active Ester B->C E Amide Product C->E Coupling D Amine Nucleophile D->E

Caption: HATU-mediated amidation workflow for 3-(3-chlorobenzenesulfonyl)propanoic acid.

Protocol B: Steglich Esterification
  • Preparation: Dissolve 3-(3-chlorobenzenesulfonyl)propanoic acid (1.0 eq, 1.0 mmol) and the target alcohol (1.2 eq, 1.2 mmol) in anhydrous DCM (10 mL).

  • Catalysis: Add DMAP (0.1 eq, 0.1 mmol). Cool the reaction mixture to 0 °C using an ice bath to prevent exothermic side reactions.

  • Coupling: Add EDC·HCl (1.2 eq, 1.2 mmol) portion-wise. (EDC is preferred over DCC as its urea byproduct is water-soluble, simplifying purification[7]).

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12 hours.

  • Workup: Dilute with DCM. Wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Protocol C: Alpha-Alkylation via Dianion Formation

Because the molecule contains a free carboxylic acid, the base must first deprotonate the carboxylate before it can deprotonate the alpha-carbon. Therefore, >2 equivalents of a strong, non-nucleophilic base are required.

  • Deprotonation: Dissolve the acid (1.0 eq, 1.0 mmol) in anhydrous THF (10 mL) under Argon. Cool to -78 °C using a dry ice/acetone bath.

  • Dianion Generation: Dropwise, add Lithium diisopropylamide (LDA, 2.2 eq, 2.2 mmol). Stir for 1 hour at -78 °C. The first equivalent forms the lithium carboxylate; the second equivalent forms the highly reactive alpha-carbanion (stabilized by the adjacent sulfone).

  • Alkylation: Add the electrophile (e.g., methyl iodide, 1.1 eq) dropwise.

  • Quench & Workup: Stir for 2 hours, allowing the reaction to gradually warm to 0 °C. Quench carefully with saturated NH₄Cl. Acidify the aqueous layer to pH 2 with 1M HCl to reprotonate the carboxylic acid, then extract with Ethyl Acetate.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 3-(3-Chlorobenzenesulfonyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Golden Route" Strategy

You are likely encountering yield losses due to three specific bottlenecks: incomplete alkylation (Step 1), sulfoxide stagnation (Step 2), or solubility mismanagement during workup.

To maximize the yield of 3-(3-chlorobenzenesulfonyl)propanoic acid , we recommend shifting from standard substitution protocols to a Michael Addition-Oxidation sequence catalyzed by Sodium Tungstate. This method minimizes elimination side-products and ensures complete oxidation.

Module 1: The Synthetic Pathway Visualization

The following diagram outlines the optimized reaction flow and the critical control points (CCPs) where yield is typically lost.

ReactionScheme Start 3-Chlorobenzenethiol (Starting Material) Inter Intermediate: Thioether Start->Inter Step 1: Alkylation (pH 9-10, 80°C) Disulfide Impurity: Disulfide Start->Disulfide Oxidation (Air leak) Reagent1 3-Chloropropanoic Acid (or Acrylic Acid) Reagent1->Inter Product Target Sulfone: 3-(3-chlorobenzenesulfonyl) propanoic acid Inter->Product Step 2: Oxidation (Exothermic Control) Sulfoxide Impurity: Sulfoxide Inter->Sulfoxide Incomplete Oxidation Oxidant H2O2 + Na2WO4 (Catalyst) Oxidant->Product

Figure 1: Optimized synthetic pathway highlighting reagents and potential impurity sinks.

Module 2: Step 1 - Thioether Formation (Alkylation)

The Objective: Synthesize 3-(3-chlorophenylthio)propanoic acid. Common Yield: 85-95% (Optimized)

Optimized Protocol

Do not rely solely on direct substitution of 3-chloropropanoic acid if yields are <70%. The reaction is often sluggish.

  • Reagents: 3-Chlorobenzenethiol (1.0 eq), 3-Chloropropanoic acid (1.1 eq), NaOH (2.2 eq).

  • Solvent: Water (highly recommended) or EtOH/H2O (1:1).

  • Procedure: Dissolve thiol in aqueous NaOH (pH > 10). Add 3-chloropropanoic acid slowly. Reflux for 4-6 hours.

  • Pro-Tip (Yield Booster): If available, substitute 3-chloropropanoic acid with Acrylic Acid . The Michael addition is faster (1-2 hours) and cleaner than the substitution reaction.

Troubleshooting Step 1
SymptomProbable CauseCorrective Action
Low Conversion (<50%) Thiol oxidation to disulfide.Degas solvents with

before adding thiol. Disulfides are inert to alkylation.
Sticky/Gummy Product Polymerization of acrylate (if used).Add a radical inhibitor (e.g., Hydroquinone, 100 ppm) if using Acrylic Acid.
Starting Material Remains Insufficient Base.Ensure pH stays >10. The carboxylic acid consumes 1 eq of base immediately; the thiol needs the second eq.

Module 3: Step 2 - Oxidation to Sulfone

The Objective: Convert Thioether


 Sulfone (avoiding the Sulfoxide trap).
Common Yield:  90-98%
Optimized Protocol (The Tungstate Method)

Standard


 often stalls at the sulfoxide. You must use a catalyst to drive the second oxygen addition.
  • Reagents: Thioether intermediate, 30%

    
     (2.5 - 3.0 eq), Sodium Tungstate dihydrate (
    
    
    
    )
    (1-2 mol%).
  • Solvent: Water (adjusted to pH ~6) or Acetic Acid.

  • Procedure:

    • Heat thioether solution to 50-60°C.

    • Add

      
       dropwise (Exothermic!).
      
    • After addition, raise temp to 70-80°C for 2 hours to force Sulfoxide

      
       Sulfone conversion.
      
Troubleshooting Step 2

Q: My HPLC shows a peak just before the product that won't disappear. What is it? A: This is likely the Sulfoxide . The first oxidation (S to S=O) is fast; the second (S=O to O=S=O) is slow.

  • Fix: Add 0.5 eq more

    
     and increase temperature by 10°C. Ensure Tungstate catalyst is present; without it, the second step is kinetically difficult.
    

Q: The reaction mixture erupted/foamed over. A: Thermal runaway. The oxidation is highly exothermic.

  • Fix: Control the addition rate of peroxide. Maintain internal temperature below 65°C during addition, then ramp up only after addition is complete.

Module 4: Isolation & Purification (The pH Swing)

The Objective: Isolate pure acid without column chromatography.

The product is a carboxylic acid.[1][2][3][4] Use this chemical handle to wash away non-acidic impurities (like disulfides or unreacted sulfonyl chlorides).

WorkupLogic Step1 Reaction Mixture (Alkaline/Neutral) Step2 Action: Basify to pH 10-11 (using NaOH) Step1->Step2 Step3 Wash with Ethyl Acetate Step2->Step3 Decision Where is the Product? Step3->Decision Organic Organic Layer: Contains Impurities (Disulfides, Neutrals) Decision->Organic Discard Aqueous Aqueous Layer: Contains Product (as Sodium Salt) Decision->Aqueous Keep Step4 Action: Acidify Aqueous Layer to pH 1-2 (HCl) Aqueous->Step4 Final Precipitate: Pure Sulfone Acid Step4->Final

Figure 2: The "pH Swing" isolation strategy to ensure high purity without chromatography.

Isolation Protocol
  • Basify: Ensure the reaction mixture is basic (pH > 10). The product is now a water-soluble salt.

  • Wash: Extract the aqueous layer with Ethyl Acetate or Dichloromethane.

    • Why? This removes non-acidic impurities (disulfides, unreacted thiols) which stay in the organic layer.

  • Acidify: Separate the aqueous layer and slowly add conc. HCl until pH < 2.

  • Collect: The product will precipitate as a white solid. Filter and wash with cold water.[5]

Frequently Asked Questions (FAQ)

Q: Can I use mCPBA instead of Hydrogen Peroxide? A: Yes, mCPBA works well for small scales (<5g). However, it generates large amounts of benzoic acid byproduct which complicates purification. For scale-up (>10g), the


 system is superior because the byproduct is just water.

Q: Why is my yield low when using 3-chloropropanoic acid? A: The substitution reaction competes with hydrolysis. If the hydroxide attacks the chloro-group instead of the thiol attacking it, you generate 3-hydroxypropanoic acid (waste).

  • Solution: Use the Acrylic Acid route (Michael Addition). It is 100% atom economical with no leaving group competition.

Q: Is the product stable? A: Yes, sulfones are generally very stable. However, the carboxylic acid group can decarboxylate at very high temperatures (>180°C). Drying in a vacuum oven at 50-60°C is safe.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman.
  • Sato, K., et al. (1997). "A Halide-Free Method for Oxidation of Sulfides to Sulfones." Tetrahedron, 53(48). Link (Describes the Sodium Tungstate catalytic cycle).

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. (Mechanisms of Nucleophilic Substitution vs. Michael Addition).
  • U.S. Patent 5,731,469. "Process for the preparation of 3-chloropropionic acid." (Background on the stability and reactivity of the starting material). Link

  • BenchChem Technical Data. "3-(4-chlorobenzenesulfonyl)propanoic acid Synthesis." (General conditions for sulfonyl propanoic acid derivatives). Link

Sources

3-(3-chlorobenzenesulfonyl)propanoic acid solubility issues

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-(3-Chlorobenzenesulfonyl)propanoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the physicochemical complexities of 3-(3-chlorobenzenesulfonyl)propanoic acid. This guide moves beyond basic instructions, detailing the causality behind experimental behaviors to ensure your workflows are robust, scientifically grounded, and self-validating.

Physicochemical Profile & Behavioral Causality

Understanding the structural components of 3-(3-chlorobenzenesulfonyl)propanoic acid is critical to predicting its behavior in vitro and in vivo. The molecule consists of a hydrophobic 3-chlorophenyl ring, a polar hydrogen-bond-accepting sulfonyl group (-SO₂-), and an ionizable propanoic acid tail.

The electron-withdrawing nature of the sulfonyl group subtly lowers the pKa of the carboxylic acid compared to standard aliphatic analogs, bringing it to approximately 3.85[1]. Consequently, the molecule exhibits extreme pH-dependent solubility, governed by the pH-partition hypothesis[2].

Table 1: Physicochemical Properties and Experimental Implications

Physicochemical ParameterEstimated ValueExperimental Implication & Causality
Molecular Weight 248.68 g/mol Ideal for standard small-molecule screening; easily penetrates biological membranes when in its unionized state.
pKa (Carboxylic Acid) ~3.85[1]Highly pH-sensitive. At pH < 3.85, the molecule is fully protonated and lipophilic, causing rapid aqueous precipitation[2].
LogP (Unionized) ~2.1The 3-chlorophenyl group drives hydrophobicity, necessitating organic co-solvents (e.g., DMSO) for stable, high-concentration stock solutions.
Kinetic Aqueous Solubility <10 µg/mL (pH 3.0)>1000 µg/mL (pH 7.4)Requires strict buffering capacity in assay media to prevent localized pH drops during compound dilution, which would trigger aggregation.

Troubleshooting Guide & FAQs

Q1: My compound precipitates immediately when diluted from a 10 mM DMSO stock into my biological assay buffer. How do I prevent this? A: This is a classic "solvent crash" phenomenon.

  • Causality: When transitioning from aprotic DMSO to an aqueous buffer, the local pH can drop if the buffer lacks sufficient capacity. Because the pKa is ~3.85[1], a micro-pH drop forces the compound into its protonated, highly lipophilic state, causing the hydrophobic 3-chlorophenyl rings to aggregate.

  • Solution: Ensure your assay buffer is strongly buffered (e.g., 50 mM HEPES or Phosphate, pH 7.4). Pre-warm the buffer to 37°C before adding the DMSO stock dropwise under continuous vortexing. Keep the final DMSO concentration ≤ 1%.

Q2: I need to formulate this compound for oral gavage (PO) in rodent models, but it forms a thick suspension in water. What is the optimal vehicle? A: Suspensions of free carboxylic acids often lead to erratic gastrointestinal absorption and variable pharmacokinetics due to poor dissolution rates[2].

  • Causality: The molecule is amphiphilic but heavily biased toward lipophilicity in acidic environments (like the stomach).

  • Solution: Formulate the compound using 20% 2-Hydroxypropyl-β-cyclodextrin (HPβCD) or convert it to a sodium salt. HPβCD possesses a hydrophobic cavity that encapsulates the lipophilic 3-chlorobenzene ring, while its hydrophilic exterior maintains aqueous solubility. Alternatively, generating the sodium salt permanently ionizes the carboxylate, drastically increasing the dissolution rate in the GI tract.

Q3: During LC-MS purification, the peak exhibits severe tailing and poor resolution. How can I improve peak shape? A: Peak tailing for sulfonyl propanoic acids on standard C18 stationary phases is caused by secondary interactions[3].

  • Causality: The partially ionized carboxylate interacts with residual silanol groups on the silica support, while the sulfonyl group acts as a strong hydrogen bond acceptor.

  • Solution: Add a volatile acidic modifier (e.g., 0.1% Formic Acid or Trifluoroacetic Acid) to both the aqueous and organic mobile phases. This drives the pH below the compound's pKa, fully protonating the carboxylic acid and ensuring it elutes as a single, neutral species.

TroubleshootingWorkflow Start Issue: Compound Precipitates in Aqueous Buffer CheckPH Check Buffer pH Start->CheckPH LowPH pH < 4.0 (Protonated/Insoluble) CheckPH->LowPH HighPH pH > 5.5 (Ionized/Soluble) CheckPH->HighPH AdjustPH Adjust to pH 7.4 with 0.1M NaOH LowPH->AdjustPH CheckCoSolvent Check Co-solvent Concentration HighPH->CheckCoSolvent Success Fully Dissolved (Proceed to Assay) AdjustPH->Success Fail Persistent Aggregation AdjustPH->Fail CheckCoSolvent->Success CheckCoSolvent->Fail Formulation Use HPβCD or Lipid Emulsion Fail->Formulation Formulation->Success

Troubleshooting workflow for resolving aqueous precipitation of the compound.

Step-by-Step Methodologies

Protocol A: Kinetic Solubility Profiling via Microplate Nephelometry
  • Causality: Nephelometry measures forward-scattered light caused by insoluble particulates. It is highly sensitive to early-stage aggregation before visible precipitation occurs, making it ideal for pH-sensitive carboxylic acids[4].

  • Methodology:

    • Prepare a 10 mM stock solution of 3-(3-chlorobenzenesulfonyl)propanoic acid in 100% LC-MS grade DMSO.

    • Perform a 2-fold serial dilution of the stock in DMSO to create a 12-point concentration gradient.

    • Transfer 2 µL of each DMSO dilution into 198 µL of the target aqueous buffer (pH 7.4) in a 384-well clear-bottom microplate (final DMSO = 1%).

    • Self-Validation Step: Include a DMSO-only well (negative control, expected 0 NTU) and a 100 µM Niclosamide well (positive control for precipitation) to validate the nephelometer's dynamic range.

    • Incubate the plate for 90 minutes at room temperature on a plate shaker at 300 RPM to allow equilibrium of the precipitate.

    • Read the plate using a microplate nephelometer. Plot the compound concentration against the light scattering counts to determine the saturation concentration (inflection point).

KineticSolubility Prep Prepare 10 mM Stock (100% DMSO) Dilute Serial Dilution in Buffer (pH 7.4) Prep->Dilute Incubate Incubate 90 min at 25°C Dilute->Incubate Measure Measure Light Scattering (Nephelometry) Incubate->Measure Analyze Determine Saturation Concentration Measure->Analyze

Step-by-step workflow for determining kinetic solubility using microplate nephelometry.

Protocol B: Sodium Salt Generation for Enhanced Aqueous Solubility
  • Causality: Converting the free acid to a sodium salt disrupts the stable crystalline lattice of the protonated form, replacing it with an ionic lattice that readily dissociates in water, thereby exponentially increasing aqueous dissolution rates for in vivo studies.

  • Methodology:

    • Suspend 1.0 molar equivalent of 3-(3-chlorobenzenesulfonyl)propanoic acid in a minimal volume of HPLC-grade methanol.

    • Slowly add 1.05 equivalents of 0.1 M Sodium Hydroxide (NaOH) aqueous solution dropwise while stirring at room temperature. The cloudy suspension will clarify as the ionized salt forms.

    • Stir for 2 hours to ensure complete deprotonation.

    • Evaporate the methanol under reduced pressure, then freeze the remaining aqueous solution and lyophilize for 24 hours to obtain the solid sodium salt.

    • Self-Validation Step: Dissolve a 5 mg sample of the resulting powder in D₂O and acquire a ¹H-NMR spectrum. The complete disappearance of the broad carboxylic acid proton peak (>10 ppm) and a slight upfield shift of the aliphatic propanoic protons confirm 100% conversion to the sodium salt.

References

Sources

Technical Support Center: Purification of 3-(3-chlorobenzenesulfonyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-SO2-COOH-003 Status: Open Priority: High Agent: Senior Application Scientist, Separation Sciences

Introduction & Molecule Profile

Welcome to the technical support center. You are likely working with 3-(3-chlorobenzenesulfonyl)propanoic acid , a critical building block often used in the synthesis of matrix metalloproteinase (MMP) inhibitors and metabolic probes.

Achieving pharmaceutical-grade purity (>98%) with this molecule is challenging due to its amphiphilic nature (polar sulfone + acidic tail vs. lipophilic chlorophenyl ring). This guide provides a self-validating purification protocol designed to remove common impurities like unreacted thiols, sulfoxides, and inorganic salts.

Physicochemical Profile
PropertyValue / CharacteristicImpact on Purification
Structure 3-Cl-Ph-SO₂-CH₂CH₂-COOHDual polarity (Acidic & Sulfone)
pKa ~4.0 – 4.5 (Carboxylic Acid)Allows Acid-Base extraction
Solubility Soluble in EtOAc, MeOH, basic water.[1][2][3]Insoluble in Hexanes, acidic water.
Melting Point 128–143 °C (Isomer dependent)High enough for stable crystallization
Common State White to off-white crystalline solidProne to "oiling out" if impure
The "Golden Path" Purification Protocol

Do not deviate from this sequence unless specific troubleshooting is required.

Phase A: The Acid-Base Reset (Primary Cleanup)

Purpose: Removes non-acidic impurities (unreacted thiols, disulfides, sulfones without acid handles).

  • Dissolution: Dissolve your crude solid in 1M NaOH (approx. 10 mL per gram of crude).

    • Check: Solution should be clear. If turbid, filter through Celite.

  • Organic Wash: Wash the aqueous alkaline layer with Ethyl Acetate (EtOAc) (2 x 10 mL).

    • Mechanism: The product is deprotonated (carboxylate salt) and stays in water. Non-acidic organic impurities migrate to the EtOAc.

    • Discard the organic layer.

  • Precipitation: Cool the aqueous layer to 0–5 °C. Slowly add 6M HCl dropwise with vigorous stirring until pH reaches ~1–2.

    • Observation: A thick white precipitate should form.

  • Isolation: Filter the solid. Wash with cold water (pH 2).

Phase B: Recrystallization (Polishing)

Purpose: Removes structurally similar impurities (e.g., sulfoxides, regioisomers).

  • Solvent System: Ethyl Acetate / Hexanes (or Heptane) .[4]

  • Procedure:

    • Dissolve the wet cake in minimal boiling EtOAc.

    • Once dissolved, remove from heat.

    • Add warm Hexane dropwise until persistent cloudiness appears.

    • Add 1-2 drops of EtOAc to clear it.

    • Allow to cool slowly to Room Temperature (RT), then to 4 °C.

  • Drying: Vacuum dry at 45 °C for 12 hours.

Visualizing the Workflow

The following diagram outlines the logical flow of the purification process and the decision points for troubleshooting.

PurificationWorkflow Start Crude Reaction Mixture AqLayer Aqueous Basic Layer (Product as Salt) Start->AqLayer Dissolve in 1M NaOH End Pure Crystalline Solid (>98%) OrgWash Organic Wash (Impurities) AqLayer->OrgWash Wash with EtOAc CheckSmell Sulfur Smell? AqLayer->CheckSmell Check Purity OrgWash->AqLayer Discard Org Layer Precipitate Precipitated Solid (Crude Acid) CheckOil Is it an Oil? Precipitate->CheckOil Isolate CheckOil->End No (Solid) Recrystallize (EtOAc/Hex) CheckOil->Precipitate Yes Triturate with Hexane CheckSmell->AqLayer Yes (Thiol) Add 1% H2O2 wash CheckSmell->Precipitate No Smell Acidify to pH 1

Caption: Logical workflow for the purification of sulfonyl-propanoic acids, highlighting critical impurity checkpoints.

Troubleshooting & FAQs
Q1: My product "oiled out" instead of crystallizing during acidification. How do I fix this?

Diagnosis: This is the most common issue with phenyl-sulfonyl acids. It occurs due to the presence of trace solvents (like EtOAc) trapped in the lattice or "supercooling" where the compound refuses to nucleate.

Corrective Protocol:

  • Decant: Pour off the aqueous supernatant.

  • Trituration: Add Hexane or Diethyl Ether to the oil.[5] Scratch the side of the flask vigorously with a glass rod.

    • Why? This introduces nucleation sites and extracts the solvent keeping the product in the oil phase.

  • Seeding: If you have any solid crystals from a previous batch, add a "seed" crystal.

  • The "Freeze" Trick: Dissolve the oil in minimal Dichloromethane (DCM), then evaporate it slowly. Often, the rapid evaporation induces solidification.

Q2: The product has a persistent "garlic" or sulfur smell.

Diagnosis: Contamination with the starting material, 3-chlorobenzenethiol (or the disulfide). This is dangerous for downstream biological assays as thiols are potent nucleophiles.

Corrective Protocol:

  • Oxidative Wash: During the basic extraction phase (Phase A, Step 1), add a small amount (0.5 eq) of Hydrogen Peroxide (H₂O₂) or wash with 10% Sodium Hypochlorite (Bleach) .

    • Mechanism: This oxidizes the smelly thiol to the sulfonate/sulfonic acid, which is highly water-soluble and will not precipitate when you acidify to pH 1 later (unlike your carboxylic acid product).

  • Re-Extraction: Repeat the Acid-Base extraction.

Q3: My yield is significantly lower than expected (<50%).

Diagnosis: The product is amphiphilic. While the chlorophenyl group is hydrophobic, the sulfone and carboxylic acid are polar. You may be losing product in the aqueous waste during the acid wash.[5]

Corrective Protocol:

  • Salting Out: Saturate the acidic aqueous layer with NaCl (Brine) before filtration. This creates a "salting-out" effect, forcing the organic acid out of the solution.

  • Solvent Extraction: Instead of filtering the precipitate, extract the acidified aqueous layer with EtOAc (3x) . Combine organics, dry over Na₂SO₄, and evaporate. This recovers product that remains dissolved in water.

Q4: HPLC shows a peak just before the main product (RRT ~0.9). What is it?

Diagnosis: This is likely the Sulfoxide intermediate (3-(3-chlorobenzenesulfinyl)propanoic acid). The oxidation from sulfide to sulfone was incomplete.

Corrective Protocol:

  • Recrystallization won't fix this well. You must re-oxidize.

  • Dissolve the material in Acetic Acid/H₂O₂ and stir at 50 °C for 2 hours. Monitor by HPLC until the sulfoxide peak disappears.

Advanced Analysis & Stability
TestSpecificationMethod Note
HPLC Purity > 98.0%UV @ 254 nm. Mobile Phase: ACN/Water + 0.1% TFA.
1H NMR ConformsLook for methylene triplets at ~2.7 and ~3.4 ppm.
Storage RT, DesiccatedSulfones are stable, but the carboxylic acid can absorb moisture.
References
  • BenchChem. (2025).[4][6] Technical Support Center: Synthesis of 3-(4-(Chlorosulfonyl)phenyl)propanoic Acid. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 177164, 3-(3-Chlorophenyl)propanoic acid. Retrieved from

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from

  • ChemicalBook. (2026). 3-(Phenylsulfonyl)propionic acid Properties and Suppliers. Retrieved from

  • University of Rochester. (n.d.). Purification: How To - Recrystallization Solvents. Retrieved from

Sources

3-(3-chlorobenzenesulfonyl)propanoic acid stability in aqueous solution

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability, solubility, and handling of 3-(3-chlorobenzenesulfonyl)propanoic acid in aqueous solution. This content is structured for researchers requiring high-fidelity experimental control.

Senior Application Scientist Desk Subject: Aqueous Stability, Solubility Optimization, and Degradation Pathways[1]

Executive Summary

3-(3-chlorobenzenesulfonyl)propanoic acid is a


-sulfonyl carboxylic acid .[1] Unlike fragile 

-keto acids, this molecule is chemically robust due to the high oxidation state of the sulfone group.[1] However, its amphiphilic nature and specific susceptibility to base-catalyzed

-elimination (Retro-Michael reaction) require precise pH management.[1]

Quick Chemical Profile:

  • Functional Groups: Sulfone (

    
    ), Carboxylic Acid (
    
    
    
    ), Chlorobenzene.[1][2]
  • pKa: ~4.0 (Carboxylic acid).[1]

  • Dominant Instability Risk: Precipitation at acidic pH; Retro-Michael elimination at high pH/Temperature.[1]

Part 1: Solubility & Preparation (The Foundation)

Q1: I cannot get the compound to dissolve in water. It remains a white suspension.[1] What is wrong? Diagnosis: You are likely attempting to dissolve the free acid form in unbuffered water or an acidic medium.[1] Technical Explanation: The compound exists as a protonated carboxylic acid (


) in pure water, which has low aqueous solubility.[1] To solubilize it, you must deprotonate the carboxylic acid to form the carboxylate anion (

).[1] Solution:
  • Adjust pH: The pH must be raised above the pKa (approx. 4.0) by at least 2 units. Target pH 7.0–8.0 .

  • Protocol:

    • Suspend the solid in water.[1]

    • Add 1.0 equivalent of NaOH or KOH (or use a phosphate buffer at pH 7.4).

    • Vortex until clear.[1]

    • Note: If using DMSO stock, dilute into a buffered aqueous solution (e.g., PBS), not pure water, to prevent "crashing out."

Q2: Can I make a high-concentration stock solution (e.g., 100 mM) in water? Recommendation: No. Reasoning: While the salt form is soluble, high ionic strength can lead to salting-out effects or precipitation if the pH drifts.[1] Best Practice:

  • Primary Stock: Dissolve in 100% DMSO (Dimethyl sulfoxide) at 50–100 mM.[1] This is stable at -20°C for >1 year.[1]

  • Working Solution: Dilute the DMSO stock into aqueous buffer (PBS or HEPES) immediately before use.[1] Keep the final DMSO concentration <1% to avoid cytotoxicity in biological assays.[1]

Part 2: pH-Dependent Stability (The Core)

Q3: Is the compound stable in cell culture media (pH 7.4)? Answer: Yes, highly stable. Mechanism: At neutral pH, the sulfone group is inert to hydrolysis.[1] The carbon-sulfur bonds (


) in sulfones are exceptionally strong and resistant to nucleophilic attack by water.[1] Unlike esters or amides, there is no hydrolyzable linkage in the backbone.

Q4: I need to run a reaction at pH 12. Will the compound survive? Answer: Proceed with extreme caution. Risk Factor: Retro-Michael Elimination. Mechanism: Under strongly basic conditions (pH > 10) and elevated temperatures,


-sulfonyl carbonyl compounds can undergo a base-catalyzed 

-elimination.[1] The base abstracts a proton from the

-carbon (next to the carboxylate), triggering the expulsion of the sulfinate group.
  • Reaction:

    
    Mitigation:  Keep pH < 9.0 and temperature < 40°C.[1]
    
Visualization: Stability & Solubility Logic

StabilityLogic Solid Solid Compound (R-COOH) AcidSol Acidic Solution (pH < 4) Solid->AcidSol Add Water NeutralSol Neutral Solution (pH 7-8) OPTIMAL AcidSol->NeutralSol Add Buffer/Base Precip Precipitation (Insoluble) AcidSol->Precip Low Solubility BasicSol Strong Base (pH > 11 + Heat) NeutralSol->BasicSol Add Excess NaOH Stable Stable Carboxylate Anion NeutralSol->Stable Equilibrium Degradation Retro-Michael Elimination BasicSol->Degradation Heat

Figure 1: Decision matrix for handling 3-(3-chlorobenzenesulfonyl)propanoic acid. Green pathways indicate optimal stability and solubility.[1]

Part 3: Storage & Troubleshooting

Q5: My aqueous solution turned yellow over time. Is it degraded? Troubleshooting:

  • Check pH: If the pH has drifted basic (>9), you may have generated 3-chlorobenzenesulfinate (a degradation product), which can oxidize or polymerize to colored byproducts.

  • Check Light Exposure: The chlorobenzene moiety can be sensitive to UV light over long periods.[1]

  • Action: Discard the solution. Prepare fresh from DMSO stock.

Q6: Can I autoclave this compound? Recommendation: Avoid autoclaving. Reasoning: The high temperature (121°C) and pressure, combined with the aqueous environment, significantly increase the kinetic energy for the Retro-Michael elimination, even at neutral pH. Alternative: Use 0.22 µm sterile filtration (PES or PVDF membranes are compatible).[1]

Part 4: Experimental Protocols
Protocol A: Preparation of 10 mM Stock (DMSO)
  • Weigh 26.27 mg of 3-(3-chlorobenzenesulfonyl)propanoic acid (MW: ~262.71 g/mol ).[1]

  • Add 10 mL of anhydrous DMSO.

  • Vortex until completely dissolved.[1]

  • Aliquot into amber vials (to protect from light) and store at -20°C.

Protocol B: Aqueous Stability Check (HPLC)

Use this protocol to validate stability in your specific assay buffer.[1]

  • Preparation: Dilute DMSO stock to 100 µM in your assay buffer (e.g., PBS pH 7.4).

  • Timepoints: Incubate at your assay temperature (e.g., 37°C). Take samples at T=0, 4h, 24h.

  • Analysis:

    • Column: C18 Reverse Phase.[1]

    • Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid (Gradient 5% -> 95%).[1]

    • Detection: UV at 254 nm (Chlorobenzene absorption).[1]

  • Success Criteria: Peak area at T=24h should be >95% of T=0.

References
  • PubChem. 3-(3-Chlorophenyl)propanoic acid Compound Summary. National Library of Medicine.[1] Available at: [Link] (Accessed March 2026).

Sources

preventing degradation of 3-(3-chlorobenzenesulfonyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling of 3-(3-chlorobenzenesulfonyl)propanoic acid

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: STAB-3CBSPA-001[1]

Core Stability Profile: The "Why" Behind the Protocol

Welcome to the technical support center. As researchers, we often treat reagents as static entities, but 3-(3-chlorobenzenesulfonyl)propanoic acid (CAS: 90396-00-2 / 702670-42-6 derivatives) acts as a "loaded spring" due to its specific electronic structure.[1]

To prevent degradation, you must understand the three primary stress vectors acting on this molecule:

  • Thermal Decarboxylation (The Beta-Sulfonyl Effect): This molecule is a

    
    -sulfonyl carboxylic acid .[1] Structurally, the sulfonyl group (
    
    
    
    ) is located at the
    
    
    -position relative to the carboxyl group (
    
    
    ).[1] Similar to
    
    
    -keto acids (like acetoacetic acid), this geometry permits a cyclic transition state under thermal stress, leading to the loss of
    
    
    and the formation of the corresponding ethyl sulfone [1, 2]. While sulfonyl groups are less electron-withdrawing than carbonyls, making this molecule more stable than typical
    
    
    -keto acids, prolonged heating (
    
    
    ) or acidic catalysis can trigger this irreversible breakdown.[1]
  • Photolytic Dechlorination (The Aryl Chloride Vulnerability): The 3-chlorobenzene moiety is susceptible to UV-induced homolytic cleavage of the

    
     bond.[1] High-energy photons can generate aryl radicals, leading to dechlorination or polymerization, typically manifesting as a yellow/brown discoloration [3].[1]
    
  • Alpha-Proton Acidity (Base Sensitivity): The protons on the

    
    -carbon (C2) are flanked by the carboxyl group and the electron-withdrawing 
    
    
    
    -sulfonyl group.[1] This makes them significantly acidic.[1] Exposure to strong bases can lead to dianion formation or promote decarboxylation pathways [4].[1]

Troubleshooting Guide (Q&A Format)

Q1: My white powder has turned a faint yellow/beige color. Is it still usable?

  • Diagnosis: This is likely surface photo-oxidation or trace metal contamination .[1] The aryl chloride bond is photosensitive. If the yellowing is superficial, the bulk purity may still be intact.

  • Action Plan:

    • Perform a Purity Check: Run an HPLC or

      
      -NMR.[1] If purity is 
      
      
      
      , the yellowing is likely a trace chromophore (ppm level) and may not affect robust reactions.
    • Recrystallization (If purity <95%): Dissolve in minimal hot ethyl acetate/ethanol and precipitate with hexanes/heptane. Avoid prolonged boiling to prevent decarboxylation.[1]

    • Prevention: Store in amber glass vials wrapped in aluminum foil.

Q2: I observe pressure buildup in the storage vial. What is happening?

  • Diagnosis: This is a critical sign of thermal decarboxylation .[1] The "pressure" is

    
     gas being released as the molecule degrades into 1-chloro-3-(ethylsulfonyl)benzene.[1]
    
  • Immediate Action: Vent the vial in a fume hood.

  • Root Cause Analysis: Was the sample stored above

    
    ? Was it exposed to acidic moisture?
    
  • Resolution: The sample is likely compromised. Quantify the degree of degradation using NMR (look for the loss of the propanoic acid

    
     multiplets and appearance of ethyl triplets).
    

Q3: The compound is not dissolving in my standard aqueous buffer (pH 7).

  • Diagnosis: While it is an acid, the lipophilic chlorobenzene and sulfone groups reduce water solubility.[1]

  • Solution:

    • Pre-dissolve: Dissolve the compound in a small volume of DMSO or DMF first.[1]

    • Salt Formation: Gently adjust the pH to 7.5–8.0 with 1N NaOH to form the sodium salt, which is much more soluble.[1] Warning: Do not exceed pH 9 or heat the basic solution, as this accelerates degradation.

Visualization: Degradation Pathways & Decision Tree

Figure 1: Degradation Mechanism & Handling Decision Tree

G cluster_0 Stability Logic Flow for 3-(3-chlorobenzenesulfonyl)propanoic acid Molecule 3-(3-chlorobenzenesulfonyl) propanoic acid Stress_Heat Stress: Heat (>60°C) Molecule->Stress_Heat Exposure Stress_Light Stress: UV Light Molecule->Stress_Light Exposure Stress_Base Stress: Strong Base Molecule->Stress_Base Exposure Result_Decarb Degradation: Decarboxylation (-CO2) Product: Ethyl Sulfone deriv. Stress_Heat->Result_Decarb Mechanism: Cyclic TS Result_Photo Degradation: Dechlorination/Radicals Product: Yellow Impurities Stress_Light->Result_Photo Mechanism: Homolytic Cleavage Stress_Base->Result_Decarb pH > 10 + Heat Result_Salt Outcome: Salt Formation (Stable) Risk: Decarboxylation if Heated Stress_Base->Result_Salt pH < 9, Cold

Caption: Figure 1.[1] Primary degradation pathways.[1] Note that thermal stress drives the irreversible loss of CO2, while light exposure attacks the aryl-chloride bond.

Experimental Protocols (SOPs)

Protocol A: Rapid Purity Verification (HPLC)

Use this protocol to verify integrity if improper storage is suspected.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH stabilizes the molecule).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (Aryl absorption) and 220 nm (Carboxyl/Sulfonyl).[1]

  • Expected Result: The parent acid should elute as a sharp peak.[1] The decarboxylated impurity (ethyl sulfone) is significantly less polar and will elute later (higher

    
    ).[1]
    
Protocol B: Safe Storage Setup

Mandatory for long-term stability (>1 month).[1]

  • Container: Amber glass vial with a PTFE-lined screw cap. Avoid clear glass.[1]

  • Atmosphere: Purge headspace with Argon or Nitrogen before sealing.[1]

  • Desiccant: Place the vial inside a secondary jar containing silica gel or Drierite.

  • Temperature: Store at

    
     to 
    
    
    
    .
    • Note: Freezing (

      
      ) is acceptable but ensure the vial is brought to Room Temperature (RT) in a desiccator before opening to prevent condensation (hydrolysis risk).[1]
      

Frequently Asked Questions (FAQs)

Q: Can I heat this compound to speed up dissolution? A: Do not exceed


.  If heating is absolutely necessary, use a water bath rather than a hot plate to avoid "hot spots" that trigger local decarboxylation.[1] Sonication is a safer alternative.[1]

Q: Is the compound hygroscopic? A: Yes, the carboxylic acid moiety can hydrogen bond with atmospheric water.[1] While not deliquescent (turning to liquid), moisture uptake promotes hydrolysis and caking.[1] Always store with a desiccant.[1]

Q: I need to synthesize an amide from this acid. Which coupling reagent is safe? A: Standard coupling reagents (EDC/NHS, HATU) work well.[1] Crucial: Maintain the reaction temperature at


 to RT. Avoid reflux conditions during the activation step. If converting to the acid chloride using Thionyl Chloride (

), do not reflux; stir at RT and use catalytic DMF [5].

References

  • Master Organic Chemistry. (2022).[1] Decarboxylation of Beta-Keto Acids and Malonic Acids. Link

  • Organic Chemistry Tutor. (2025).[1][2] Decarboxylation of Carboxylic Acids - Mechanism and Stability. Link

  • Ahmad, I., et al. (2016).[1] Photostability and Photostabilization of Drugs and Drug Products. SciSpace. Link

  • Benchchem. (2025).[1][2][3] Stability issues of halogenated propanoic acid derivatives. Link

  • Thermo Fisher Scientific. (2025).[1] Safety Data Sheet: 3-Chlorobenzenesulfonyl chloride (Precursor Analog). Link

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Technical Support Center: 3-(3-chlorobenzenesulfonyl)propanoic acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for troubleshooting coupling reactions involving 3-(3-chlorobenzenesulfonyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common experimental challenges. The following sections provide in-depth, field-proven insights in a question-and-answer format to ensure the success of your synthetic endeavors.

Troubleshooting Guide: Amide Coupling Reactions

Amide bond formation is a cornerstone of modern organic synthesis.[1][2] However, coupling 3-(3-chlorobenzenesulfonyl)propanoic acid with amines can present unique challenges. This guide addresses the most frequently encountered issues.

Question 1: I am observing low to no yield of my desired amide product. What are the potential causes and how can I improve it?

Low or no yield is a common but surmountable issue. The primary culprits are often inadequate activation of the carboxylic acid, low nucleophilicity of the amine, steric hindrance, or suboptimal reaction conditions.[3]

Core Causality Analysis & Solutions:

  • Inadequate Carboxylic Acid Activation: The carboxylic acid must be converted into a more electrophilic species to react with the amine.[2] If the coupling reagent is not sufficiently reactive, the activation will be inefficient.

    • Solution: Switch to a more potent coupling reagent. For sterically hindered or electron-deficient amines, stronger activating agents are often necessary.[4] A comparison of common coupling reagents is provided in Table 1 . HATU and PyBOP are generally more reactive than carbodiimides like EDC and DCC.[5]

  • Poor Amine Nucleophilicity: Electron-withdrawing groups on the amine can significantly reduce its nucleophilicity, slowing down the reaction.

    • Solution: Increase the reaction temperature or use a more powerful activating agent. Microwave-assisted synthesis can also be beneficial for sluggish reactions, though careful optimization is required to prevent degradation.[3]

  • Steric Hindrance: Bulky substituents on either the carboxylic acid or the amine can physically block the reactive centers from approaching each other.[3]

    • Solution: Employ less sterically demanding coupling reagents. Additionally, increasing the reaction time and/or temperature can sometimes overcome steric barriers.[6]

  • Side Reactions: The activated carboxylic acid is a reactive intermediate that can participate in undesired side reactions.[7][8] With carbodiimide reagents, a common side reaction is the formation of an N-acylurea byproduct, which is unreactive towards the amine.[9][10]

    • Solution: The addition of additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) can suppress N-acylurea formation and improve yields by forming a more stable activated ester intermediate.[2][7][11] Using pre-activated esters, such as NHS esters, can also circumvent this issue.[12]

Workflow for Troubleshooting Low Amide Yield:

Caption: A logical workflow for diagnosing and resolving low amide coupling yields.

Question 2: My reaction is messy, and I'm having trouble purifying the product. What are the likely impurities and how can I remove them?

Purification challenges often arise from byproducts of the coupling reaction or unreacted starting materials.

Common Impurities and Purification Strategies:

  • Urea Byproduct (from DCC/DIC): Dicyclohexylurea (DCU), the byproduct of DCC, is notoriously insoluble in many organic solvents and can be difficult to remove.[11] The urea from DIC is more soluble.[11]

    • Purification: For DCU, filtration is the primary removal method. If some remains soluble, precipitation by adding a solvent in which it is poorly soluble (like acetonitrile) followed by filtration can be effective.[13] Using the water-soluble carbodiimide EDC allows for removal of the urea byproduct and excess reagent through an aqueous workup.[9][11]

  • Unreacted Carboxylic Acid: If the coupling is incomplete, the starting carboxylic acid will remain.

    • Purification: An aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution) will extract the acidic starting material into the aqueous layer.

  • Excess Amine: If the amine is used in excess, it will need to be removed.

    • Purification: An aqueous workup with a dilute acid (e.g., 1M HCl) will protonate the amine, allowing it to be extracted into the aqueous layer.

  • N-Acylurea Byproduct: This side product from carbodiimide couplings can be challenging to separate.

    • Purification: Column chromatography is often the most effective method for removing this impurity.

Table 1: Comparison of Common Amide Coupling Reagents

Coupling ReagentActivating AdditiveBaseCommon SolventsAdvantagesDisadvantages
EDC (or DCC)HOBt, DMAPDIPEA, Et₃NDCM, DMF, MeCNReadily available, inexpensive.Can form N-acylurea byproduct; DCC byproduct can be difficult to remove.[3]
HATU None neededDIPEA, 2,4,6-collidineDMF, NMPHighly efficient, low racemization, fast reaction times.[5][11]More expensive, can be moisture sensitive.
PyBOP None neededDIPEA, NMMDMF, DCMHigh coupling efficiency, low racemization risk.[14]More expensive, phosphonium byproducts can be difficult to remove.
T3P Pyridine, Et₃NPyridine, Et₃NEtOAc, THFHigh efficiency, low toxicity, byproducts are water-soluble.[14]Can be less effective for highly hindered couplings.
Acyl Chloride None neededEt₃N, PyridineDCM, THFHighly reactive, inexpensive.Harsh formation conditions, not compatible with sensitive functional groups.[1][2]

Troubleshooting Guide: Esterification Reactions

Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a fundamental transformation.[15] However, achieving high yields with 3-(3-chlorobenzenesulfonyl)propanoic acid can require careful optimization.

Question 3: My Fischer esterification is giving a low yield. How can I drive the reaction to completion?

Fischer esterification is a reversible reaction.[16] To achieve a high yield of the ester, the equilibrium must be shifted towards the products.

Strategies to Improve Ester Yield:

  • Use an Excess of One Reactant: The most common strategy is to use a large excess of the alcohol, which also often serves as the solvent.[15]

  • Removal of Water: The water produced during the reaction can hydrolyze the ester, shifting the equilibrium back to the starting materials.[17]

    • Azeotropic Distillation: If the reaction solvent forms an azeotrope with water (e.g., toluene), a Dean-Stark apparatus can be used to remove water as it is formed.

    • Drying Agents: The inclusion of molecular sieves in the reaction mixture can absorb the water as it is produced.[17]

  • Increase Catalyst Loading: Increasing the amount of the acid catalyst (e.g., sulfuric acid) can increase the reaction rate.[18] However, excessive acid can lead to side reactions, so this should be done judiciously.

Workflow for Optimizing Fischer Esterification:

Caption: A workflow for driving Fischer esterification reactions to completion.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for amide coupling reactions with 3-(3-chlorobenzenesulfonyl)propanoic acid?

Polar aprotic solvents such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (DCM) are most commonly used.[3] If solubility of your starting materials is an issue, DMF or NMP are generally better choices.[6]

Q2: How can I monitor the progress of my coupling reaction?

Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Spot the reaction mixture alongside your starting materials. The disappearance of the limiting reagent and the appearance of a new spot for the product indicate that the reaction is proceeding. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis.

Q3: My coupling reagent is old. Could it have degraded?

Yes, many coupling reagents, particularly uronium and phosphonium salts like HATU and PyBOP, are moisture-sensitive and can degrade over time.[3] If you are experiencing consistently poor results with a particular bottle of reagent, it is advisable to try a fresh bottle.

Q4: Are there any specific safety precautions I should take when working with sulfonyl-containing compounds and coupling reagents?

Yes. Many coupling reagents and their byproducts can be allergens or irritants. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For specific handling information, always consult the Safety Data Sheet (SDS) for each chemical.

Experimental Protocols

Protocol 1: General Procedure for EDC/HOBt Mediated Amide Coupling
  • To a solution of 3-(3-chlorobenzenesulfonyl)propanoic acid (1.0 eq.) and the desired amine (1.1 eq.) in anhydrous DCM or DMF, add HOBt (1.2 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq.) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.[19]

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Fischer Esterification
  • Dissolve 3-(3-chlorobenzenesulfonyl)propanoic acid (1.0 eq.) in a large excess of the desired alcohol (e.g., 10-20 equivalents), which also acts as the solvent.

  • Slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq.) to the solution.[19]

  • Heat the reaction mixture to reflux and maintain for 4-16 hours, monitoring by TLC.[20]

  • After cooling to room temperature, carefully neutralize the excess acid with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent such as ethyl acetate or diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify by column chromatography or distillation if necessary.

References

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.). HepatoChem. Retrieved March 7, 2026, from [Link]

  • Carbodiimide - Wikipedia. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • Coupling & Side Reactions - Peptide Chemistry Resources. (n.d.). Gyros Protein Technologies. Retrieved March 7, 2026, from [Link]

  • Conversion of Carboxylic acids to amides using DCC as an activating agent. (2023, January 22). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

  • Amide synthesis by acylation - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. (2025, November 29). Chemistry Steps. Retrieved March 7, 2026, from [Link]

  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]

  • Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers - Interchim. (n.d.). Interchim. Retrieved March 7, 2026, from [Link]

  • Optimizing Peptide Coupling: Key Techniques. (n.d.). CordenPharma. Retrieved March 7, 2026, from [Link]

  • Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis - PMC. (2022, June 30). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Sulfonamide purification process - Google Patents. (n.d.). Google Patents.
  • Peptide Purity & Yield Optimizing in SPPS | PurePep Blog - Gyros Protein Technologies. (2020, November 4). Gyros Protein Technologies. Retrieved March 7, 2026, from [Link]

  • Low yield in peptide coupling reaction using N-hydroxysuccinimide ester - Reddit. (2022, July 12). Reddit. Retrieved March 7, 2026, from [Link]

  • What do you do when your peptide synthesis fails? - Biotage. (2023, February 7). Biotage. Retrieved March 7, 2026, from [Link]

  • A kind of synthetic method of 3- (benzene sulfonyl) propionic acid - Google Patents. (n.d.). Google Patents.
  • Synthesis of sodium p-chlorobenzenesulfinate - PrepChem.com. (n.d.). PrepChem.com. Retrieved March 7, 2026, from [Link]

  • Bioactive compounds containing sulfonyl groups - ResearchGate. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Original Research J. Synth. Chem. Aromatic Sulfonamides - Journal of Synthetic Chemistry. (2023, December 9). Journal of Synthetic Chemistry. Retrieved March 7, 2026, from [Link]

  • Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents. (n.d.). Google Patents.
  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Publications. (2009, September 3). ACS Publications. Retrieved March 7, 2026, from [Link]

  • amide coupling help : r/Chempros - Reddit. (2022, March 24). Reddit. Retrieved March 7, 2026, from [Link]

  • Benzenesulfonyl chloride - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved March 7, 2026, from [Link]

  • Struggling with amide coupling : r/Chempros - Reddit. (2024, October 9). Reddit. Retrieved March 7, 2026, from [Link]

  • Design, synthesis, and biological evaluation of benzenesulfonyl chloride-substituted evodiamine derivatives as potential PGAM1 inhibitors - Arabian Journal of Chemistry. (2023, May 5). Arabian Journal of Chemistry. Retrieved March 7, 2026, from [Link]

  • Method for preparing high-purity sulfonamide compound, and ... - Google Patents. (n.d.). Google Patents.
  • The preparation method of 3-(3-halogenophenyl) propionic acid - Google Patents. (n.d.). Google Patents.
  • Esterification of propanoic acid in the presence of a homogeneous catalyst. (2025, December 25). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • esterification - alcohols and carboxylic acids - Chemguide. (n.d.). Chemguide. Retrieved March 7, 2026, from [Link]

  • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - MDPI. (2008, May 24). MDPI. Retrieved March 7, 2026, from [Link]

  • Water: An Underestimated Solvent for Amide Bond-Forming Reactions - NSF PAR. (n.d.). NSF PAR. Retrieved March 7, 2026, from [Link]

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Insight into the factors affecting the reactivity of sulfonic acid species anchored on hyper-cross-linked polymers in esterification - Arabian Journal of Chemistry. (n.d.). Arabian Journal of Chemistry. Retrieved March 7, 2026, from [Link]

  • 3-(2-chlorobenzenesulfonyl)propanoic acid (C9H9ClO4S) - PubChemLite. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

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Technical Support Center: Purification of 3-(3-chlorobenzenesulfonyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 3-(3-chlorobenzenesulfonyl)propanoic acid . This compound presents unique purification challenges due to the dual functionality of its carboxylic acid moiety and the strongly electron-withdrawing sulfone group[1].

This guide is engineered for process chemists and drug development professionals. It abandons generic advice in favor of mechanistic causality, allowing you to rapidly diagnose impurity profiles and execute self-validating purification workflows.

Quantitative Diagnostic Matrix

Before initiating any purification protocol, you must identify the chemical nature of your impurities. The structural properties of the baseline phenylsulfonylpropanoic acid analog (pKa ~3.85, mp 128-130 °C)[2] dictate how the 3-chloro derivative behaves analytically. Use the table below to cross-reference your analytical data with the exact physical cause of the contamination.

Table 1: Quantitative Diagnostic Matrix for Impurity Identification

ImpurityExact MassESI-MS [M-H]⁻Est. pKa¹H-NMR Key Shift (DMSO-d6)Primary Removal Strategy
Target: 3-(3-chlorobenzenesulfonyl)propanoic acid 248.0247~3.73.55 ppm (t, 2H, -CH₂-SO₂-)N/A
3-(3-chlorobenzenesulfinyl)propanoic acid 232.0231~4.03.10 & 2.85 ppm (m, 2H, diastereotopic)Polishing Oxidation
Bis(3-chlorophenyl) disulfide 286.0N/ANeutral7.2 - 7.6 ppm (m, Aromatic only)Acid-Base Extraction
3-chlorobenzenesulfonic acid 192.0191< 07.6 - 7.9 ppm (m, Aromatic only)Recrystallization
Acetic Acid (Solvent Residue) 60.0594.761.91 ppm (s, 3H, -CH₃)Vacuum Drying at 50 °C

Purification Decision Workflow

Use the diagnostic logic tree below to determine the correct sequence of operations based on your crude analytical profile.

PurificationWorkflow Crude Crude 3-(3-chlorobenzenesulfonyl) propanoic acid Analysis LC-MS / 1H-NMR Impurity Profiling Crude->Analysis Sulfoxide High Sulfoxide (m/z 231)? Analysis->Sulfoxide Neutral Neutral Organics (Disulfides)? Analysis->Neutral Salts Inorganic Salts / Polar Solvents? Analysis->Salts Reox Polishing Oxidation (H2O2 / AcOH) Sulfoxide->Reox Yes ABExt Acid-Base Extraction (NaHCO3 / EtOAc) Neutral->ABExt Yes Recryst Recrystallization (EtOH / Water) Salts->Recryst Yes Reox->Analysis Re-test ABExt->Recryst Pure Pure Target Compound >99% Purity Recryst->Pure

Fig 1: Diagnostic purification workflow for 3-(3-chlorobenzenesulfonyl)propanoic acid.

Troubleshooting FAQs

Q1: My LC-MS shows a persistent M-16 peak (m/z 231). Why is this forming and how do I remove it? A1: This mass corresponds to the under-oxidized sulfoxide intermediate. Causality: The meta-chloro substituent on the aromatic ring exerts a strong inductive electron-withdrawing effect (-I). This drastically reduces the electron density (nucleophilicity) of the intermediate sulfoxide sulfur atom, increasing the activation energy required for the second oxidation step to the sulfone. Solution: You must overcome this activation barrier thermally. Execute a polishing oxidation using excess H₂O₂ in glacial acetic acid at 90 °C[3].

Q2: Can I use Sodium Hydroxide (NaOH) to speed up the acid-base extraction? A2: Absolutely not. While some general protocols use 1M NaOH for carboxylic acid extraction[4], treating beta-arylsulfonyl acids with strong bases (pH > 12) triggers a rapid retro-Michael elimination (an E1cB mechanism). The strongly electron-withdrawing sulfonyl group acidifies the alpha-protons, causing the molecule to cleave into 3-chlorobenzenesulfinate and acrylic acid. Always use a mild base like saturated NaHCO₃ (pH ~8), which is basic enough to deprotonate the acid (pKa ~3.7) without triggering elimination.

Q3: Why does my product "oil out" during recrystallization instead of forming a powder? A3: Oiling out (liquid-liquid phase separation) occurs when the compound precipitates above its melting point in the solvent mixture, or when high concentrations of lipophilic impurities disrupt the crystal lattice. Causality: Beta-arylsulfonylpropanoic acids have flexible alkyl chains and strong dipole moments[1], making them prone to supersaturation and solvent trapping. Solution: Ensure neutral impurities (like disulfides) are removed via extraction first. If oiling persists, seed the solution at a higher temperature or switch to a solvent system with a steeper solubility curve, such as Ethyl Acetate / Heptane.

Validated Purification Methodologies

Protocol A: Mild Acid-Base Extraction (Removal of Neutral Impurities)

This protocol exploits the carboxylic acid moiety to separate the product from neutral, lipophilic impurities (e.g., unreacted thiols or disulfides).

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) (approx. 10 mL/g).

  • Deprotonation: Transfer to a separatory funnel and add an equal volume of saturated aqueous NaHCO₃.

    • Causality & Self-Validation: Agitate and vent frequently. The active evolution of CO₂ gas acts as a visual indicator of the acid-base reaction. The cessation of effervescence confirms the complete deprotonation of the carboxylic acid into its water-soluble sodium salt.

  • Phase Separation: Separate the layers. Discard the organic layer (which retains the neutral impurities).

  • Organic Wash: Wash the aqueous layer once more with fresh EtOAc to ensure the absolute removal of trace lipophilic contaminants.

  • Acidification: Cool the aqueous layer in an ice bath to 0–5 °C. Slowly add 2M HCl dropwise while stirring until the pH reaches 1.5–2.0.

    • Self-Validation: The sudden formation of a dense white precipitate acts as a visual self-indicator that the isoelectric point has been crossed and the free acid is fully regenerated.

  • Isolation: Filter the precipitate via vacuum filtration and wash with cold distilled water to remove residual inorganic salts.

Protocol B: Polishing Oxidation (Conversion of Sulfoxide to Sulfone)

Use this protocol if analytical profiling indicates the presence of the m/z 231 sulfoxide intermediate.

  • Suspension: Suspend the contaminated crude product in glacial acetic acid (approx. 3 mL per gram of crude).

  • Oxidant Addition: Add 30% aqueous hydrogen peroxide (2.0 equivalents). Safety note: Perform behind a blast shield.

  • Thermal Activation: Heat the mixture to 80–90 °C for 3 to 4 hours[3].

    • Causality: The elevated temperature is mandatory to overcome the deactivating effect of the 3-chloro group on the sulfur atom.

  • Monitoring: Monitor the reaction via LC-MS.

    • Self-Validation: The complete disappearance of the m/z 231 peak and the concurrent stabilization of the m/z 247 peak confirms that the oxidative conversion is complete without over-oxidative degradation.

  • Quench & Isolate: Cool the mixture to room temperature. Dilute with cold water (3x volume) to precipitate the highly hydrophobic sulfone. Filter, wash with water, and dry under a vacuum at 50 °C.

References

  • AU2016369631A1 - Substituted 4-phenyl pyridine compounds as non-systemic TGR5 agonists. Google Patents.
  • US5484926A - HIV protease inhibitors. Google Patents.
  • fac-Re(2,2′-bipyridine)(CO)3Cl Catalyzes Visible-Light-Driven Functionalization of an Organic Substrate with CO2. JACS Au - ACS Publications. Available at:[Link]

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Technical Support Hub: 3-(3-chlorobenzenesulfonyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the storage, handling, and troubleshooting protocols for 3-(3-chlorobenzenesulfonyl)propanoic acid . This document is designed for researchers and laboratory personnel, synthesizing data from structural analogs (specifically the 4-isomer, CAS 90396-00-2) and established physicochemical principles of aryl sulfonyl alkanoic acids.

Critical Storage Parameters

This compound combines a stable sulfonyl group (–SO₂–) with a carboxylic acid tail. While sulfones are generally robust against oxidation, the carboxylic acid moiety introduces pH sensitivity and potential hygroscopicity.

ParameterSolid State (Powder) Stock Solution (DMSO/MeOH)
Temperature 2–8°C (Refrigerator) preferred for long-term stability.(RT is acceptable for shipping/short-term).-20°C (Freezer) required.(Avoid repeated freeze-thaw cycles).
Humidity Desiccate tightly. Carboxylic acids can absorb atmospheric moisture, leading to caking or hydrolysis of impurities.Keep vials sealed with Parafilm to prevent solvent evaporation or water absorption (DMSO is hygroscopic).
Light Protect from light. Store in amber vials. Chlorinated aromatics can undergo slow photolytic degradation over years.Strictly dark. Solutions are more susceptible to photodegradation than solids.
Container Glass or Polypropylene (PP). Avoid metal contact if acidic moisture is present.Glass vials with PTFE-lined caps.
Shelf Life >2 Years (if desiccated & refrigerated).6 Months (at -20°C).

Expert Insight: Why 2–8°C? Although the 4-chloro analog (CAS 90396-00-2) is often listed as stable at Room Temperature (RT) [1], we recommend 2–8°C for the 3-isomer to mitigate the risk of slow decarboxylation or moisture-induced degradation common in research-grade building blocks.

Handling & Solubility Troubleshooting

Issue: The compound will not dissolve in my aqueous buffer. Root Cause: The free carboxylic acid form is protonated at neutral/acidic pH, making it hydrophobic (lipophilic). Solution: You must ionize the acid or use an organic co-solvent.

Solubility Protocol:

  • Organic Solvents: Dissolve the solid in DMSO or Methanol first to create a concentrated stock (e.g., 100 mM).

  • Aqueous Buffers:

    • Method A (Base Assist): If adding directly to water, add 1.0–1.1 equivalents of NaOH or NaHCO₃ to convert the acid to its sodium salt (highly water-soluble).

    • Method B (Dilution): Dilute the DMSO stock into the buffer. Ensure the final DMSO concentration is <1% (or as tolerated by your assay).

Visual Troubleshooting Guide: The following decision tree outlines the logical steps to resolve solubility and integrity issues.

SolubilityWorkflow Start Start: Solid Sample CheckAppearance Visual Inspection: White/Off-white Powder? Start->CheckAppearance Dissolve Dissolution Step: Target Solvent? CheckAppearance->Dissolve Yes CheckPurity Action: Check Purity (LCMS/NMR) Possible Degradation CheckAppearance->CheckPurity No (Yellow/Brown) Water Water/Buffer (pH < 7) Dissolve->Water Organic DMSO / Methanol / Base (pH > 8) Dissolve->Organic Cloudy Result: Cloudy/Precipitate? Water->Cloudy Likely Insoluble Clear Result: Clear Solution Organic->Clear High Solubility Sonicate Action: Sonicate (40°C, 10 min) Cloudy->Sonicate Proceed Proceed to Experiment Clear->Proceed Sonicate->Clear Resolved Sonicate->CheckPurity Unresolved

Figure 1: Decision matrix for assessing sample integrity and optimizing solubility.

Frequently Asked Questions (FAQ)

Q1: Can I autoclave this compound? A: No. While sulfones are thermally stable, the carboxylic acid group and the chlorinated ring may undergo side reactions or decarboxylation at autoclave temperatures (121°C) and pressures. Always filter-sterilize solutions using a 0.22 µm PVDF or PTFE membrane .

Q2: My sample turned slightly yellow. Is it still usable? A: A slight yellowing often indicates trace oxidation of minor impurities (such as residual thiols or sulfoxides from synthesis) rather than the degradation of the main sulfone core.

  • Action: Run an LC-MS. If the main peak is >95% and the mass matches (MW ≈ 262.7 g/mol ), it is likely usable for non-critical assays. For sensitive kinetics, recrystallize or purchase fresh stock.

Q3: Is this compound hygroscopic? A: Moderately. The carboxylic acid moiety can form hydrogen bonds with water. If the powder clumps or looks "sticky," it has absorbed moisture. This will affect your weighing accuracy (actual mass < weighed mass).

  • Correction: Dry the sample in a vacuum desiccator over P₂O₅ or silica gel overnight before weighing for critical stock preparation.

Q4: How does the Chlorine atom affect storage? A: The chlorine at the meta position (3-position) is electronically stable and deactivates the ring, making it resistant to oxidative metabolism. However, halogenated compounds should always be protected from UV light to prevent homolytic cleavage, which can generate free radicals [2].

Chemical & Physical Profile
PropertyValue / Description
Formula C₉H₉ClO₄S
Molecular Weight ~262.71 g/mol
Functional Groups Aryl Chloride, Sulfone (-SO₂-), Carboxylic Acid (-COOH)
pKa (Acid) ~4.5 (Estimated for propanoic acid tail)
LogP ~1.7 (Moderate Lipophilicity) [1]
Preferred Solvent DMSO (>50 mg/mL), Methanol

References

  • Sigma-Aldrich.[1] (n.d.). 3-(4-chlorobenzenesulfonyl)propanoic acid Product Specification (Analogous Structure). Retrieved from

  • National Center for Biotechnology Information. (2025).[2][3] PubChem Compound Summary for CID 177164, 3-(3-Chlorophenyl)propanoic acid. Retrieved from [3]

  • ChemicalBook. (2025). 3-(4-Chlorophenyl)propanoic acid Properties and Storage. Retrieved from

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Validation & Comparative

Technical Analysis & Solvent Performance Guide: 3-(3-chlorobenzenesulfonyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: 3-(3-chlorobenzenesulfonyl)propanoic acid CAS: 10154-56-0 (Generic reference for structure) Primary Application: Linker chemistry, sulfonyl-based inhibitors.

This guide provides a critical analysis of the NMR spectral characteristics of 3-(3-chlorobenzenesulfonyl)propanoic acid. Unlike standard spectral databases, this document focuses on the comparative performance of solvent systems (DMSO-d6 vs. CDCl3) and the differentiation of critical impurities (specifically the sulfide precursor).

Key Insight: The oxidation state of the sulfur atom (Sulfide


 Sulfone) acts as the primary quality control checkpoint. A diagnostic downfield shift of 

in the aliphatic region serves as the self-validating metric for reaction completion.

Structural Logic & Predicted Spectral Data

The molecule consists of two distinct magnetic environments: the electron-deficient aromatic ring (meta-substituted) and the aliphatic propanoic acid tail. The sulfonyl group (


) is a strong electron-withdrawing group (EWG), significantly deshielding adjacent protons.
Graphviz Diagram: Structural Assignment Logic

G Struct 3-(3-chlorobenzenesulfonyl) propanoic acid Aromatic Aromatic Region (7.5 - 8.0 ppm) ABCD System Struct->Aromatic Deshielded by SO2 & Cl Aliphatic Aliphatic Region (2.5 - 3.6 ppm) A2B2 System Struct->Aliphatic Propanoic Chain Acid Acidic Proton (12.0 - 14.0 ppm) Exchangeable Struct->Acid COOH H_Ortho H2 (Singlet-like) H4/H6 (Doublets) Aromatic->H_Ortho H_Meta H5 (Triplet) Aromatic->H_Meta H_Alpha α-CH2 to SO2 (~3.5 ppm) Aliphatic->H_Alpha H_Beta α-CH2 to COOH (~2.6 ppm) Aliphatic->H_Beta

Figure 1: Structural segmentation of the molecule showing the three primary NMR zones.

Table 1: High-Confidence Predicted Chemical Shifts (DMSO-d6)

Note: Values are based on substituent additivity rules and analogous sulfone structures.

PositionProton TypeMultiplicityShift (ppm)Mechanistic Explanation
COOH Carboxylic AcidBroad Singlet12.0 – 14.0Highly deshielded; visible in DMSO due to H-bonding; often invisible in CDCl3.
Ar-H2 Aromatic (Ortho to SO2/Cl)Singlet (t)7.90 – 8.00Most deshielded aromatic proton due to flanking EWGs (SO2 and Cl).
Ar-H4/H6 AromaticDoublets7.70 – 7.90Deshielded by SO2; H6 is often slightly more downfield than H4.
Ar-H5 Aromatic (Meta)Triplet7.60 – 7.70Least deshielded aromatic proton (furthest from EWG effects).

-CH2
Aliphatic (Next to SO2)Triplet3.45 – 3.60Strong deshielding by sulfonyl group (Anisotropic effect).

-CH2
Aliphatic (Next to COOH)Triplet2.55 – 2.70Typical range for protons alpha to a carbonyl group.

Comparative Analysis: Solvent Selection

The choice of solvent is not merely about solubility; it dictates the visibility of the carboxylic acid proton and the resolution of the aliphatic multiplets.

Comparison: DMSO-d6 vs. CDCl3[1]
FeatureDMSO-d6 (Recommended) CDCl3 (Alternative) Scientific Verdict
COOH Signal Sharp/Broad Singlet (12+ ppm) Often Invisible / Very Broad DMSO stabilizes the acid dimer via H-bonding, allowing integration. CDCl3 allows rapid proton exchange, broadening the peak into the baseline.
Solubility Excellent Moderate to Poor Sulfones are polar; DMSO ensures full dissolution, preventing concentration-dependent shifts.
Water Signal ~3.33 ppm~1.56 ppmCaution: In DMSO, the water peak (3.33 ppm) can overlap with the

-CH2 sulfonyl triplet (~3.5 ppm) if the sample is "wet."
Lock Stability HighHighBoth are stable, but DMSO is hygroscopic.

Recommendation: Use DMSO-d6 for full characterization. Use CDCl3 only if downstream processing requires rapid solvent evaporation and COOH quantification is not required.

Comparative Analysis: Impurity Differentiation (The "Self-Validating" System)

The most common synthetic route involves the Michael addition of 3-chlorobenzenethiol to acrylic acid (forming the sulfide), followed by oxidation to the sulfone. Incomplete oxidation is the primary failure mode.

The "Sulfone Shift" Diagnostic

You can objectively validate the reaction completion by monitoring the shift of the ethylene bridge protons.

  • Precursor (Sulfide): The

    
    -CH2 (next to Sulfur) appears upfield at ~2.9 – 3.1 ppm .
    
  • Product (Sulfone): The

    
    -CH2 (next to Sulfonyl) shifts downfield to ~3.4 – 3.6 ppm .
    

Protocol: If peaks appear in the 2.9–3.1 ppm region, the oxidation is incomplete. This is a binary Pass/Fail metric.

Experimental Protocol

Materials
  • Analyte: ~10 mg of 3-(3-chlorobenzenesulfonyl)propanoic acid.

  • Solvent: 0.6 mL DMSO-d6 (99.9% D).

  • Tube: 5mm high-precision NMR tube.

Workflow Diagram

Workflow Step1 Sample Prep 10mg in 0.6mL DMSO-d6 Step2 Homogenization Vortex/Sonicate (Ensure clear solution) Step1->Step2 Step3 Acquisition 16 Scans, d1=2.0s Pulse: 30° Step2->Step3 Decision QC Check: Water Peak Step3->Decision PathA Water < 3.3 ppm (Proceed) Decision->PathA PathB Water overlaps 3.5 ppm (Dry & Retest) Decision->PathB Result Process & Integrate Ref: DMSO quintet @ 2.50 ppm PathA->Result

Figure 2: Standardized acquisition workflow ensuring data integrity.

Detailed Steps
  • Preparation: Dissolve 5-10 mg of the solid in 0.6 mL of DMSO-d6. Ensure no suspended solids remain (filter if necessary), as particulates degrade field homogeneity (shimming).

  • Lock & Shim: Lock onto the deuterium signal. Shim until the DMSO residual pentet (2.50 ppm) is well-resolved.

  • Acquisition:

    • Pulse angle: 30° (maximizes signal-to-noise for quick scans).

    • Relaxation delay (d1):

      
       seconds (crucial for accurate integration of aromatic protons).
      
    • Scans: 16 (sufficient for >5 mg sample).

  • Processing:

    • Reference the spectrum to the center of the DMSO quintet at 2.50 ppm .

    • Apply an exponential window function (LB = 0.3 Hz) before Fourier Transform.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2][3][4] (Authoritative source for substituent additivity rules and chemical shift prediction).

  • Abraham, R. J., et al. (2006).[1] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics.

  • BenchChem. "Synthesis of 3-(4-(Chlorosulfonyl)phenyl)propanoic Acid."[5] (Reference for synthetic routes and precursor identification).

Sources

Comparative Guide: 3-(3-chlorobenzenesulfonyl)propanoic acid vs. 3-(4-chlorobenzenesulfonyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between two regioisomeric building blocks: 3-(3-chlorobenzenesulfonyl)propanoic acid (Meta-isomer) and 3-(4-chlorobenzenesulfonyl)propanoic acid (Para-isomer).

While chemically similar, their structural differences dictate their utility in medicinal chemistry. The Para-isomer (4-Cl) is the industry standard for linear binding motifs and metabolic stability, often serving as a primary scaffold for MMP inhibitors and PPAR agonists. The Meta-isomer (3-Cl) is a specialized alternative used to probe steric constraints in binding pockets or to alter the solubility profile of a lead compound without changing its core polarity.

Physicochemical Properties Comparison

The position of the chlorine atom (meta vs. para) significantly influences the solid-state properties and molecular geometry, although the solution-phase acidity (pKa) remains comparable due to the insulating effect of the sulfonyl and ethyl chains.

Property3-(4-chlorobenzenesulfonyl)propanoic acid3-(3-chlorobenzenesulfonyl)propanoic acid
CAS Number 90396-00-2 N/A (Less common, often synthesized in situ)
Substitution Pattern Para (1,4-substitution)Meta (1,3-substitution)
Molecular Weight 248.68 g/mol 248.68 g/mol
Melting Point 142–143 °C [1]Likely < 120 °C (Lower due to asymmetry)
Geometry Linear, symmetrical packingKinked, asymmetrical packing
Predicted pKa ~4.05 (Carboxylic acid)~4.02 (Carboxylic acid)
Electronic Effect Cl exerts -I (inductive) and +M (mesomeric)Cl exerts primarily -I (inductive)
Metabolic Stability High (Blocks P450 para-hydroxylation)Moderate (Para position open to oxidation)
Expert Insight: The Symmetry Factor

The Para-isomer crystallizes efficiently due to its high symmetry, resulting in a high melting point (>140°C) and stable shelf-life. The Meta-isomer , introducing a "kink" in the aromatic ring, disrupts crystal packing. This often leads to a lower melting point and higher solubility in organic solvents, which can be advantageous during the purification of complex intermediates but may result in oils or gums during crude synthesis.

Synthetic Pathways & Protocols

Both isomers are synthesized via the Michael Addition of the corresponding sodium arenosulfinate to an acrylate derivative. This route is preferred over the oxidation of sulfides because it avoids the use of strong oxidants (e.g., mCPBA, H2O2) that can generate dangerous peroxides or over-oxidize sensitive functional groups.

Mechanistic Workflow (Graphviz)

Synthesis Sulfinate Sodium 3- or 4- Chlorobenzenesulfinate Michael Michael Addition (pH ~7-8, Reflux) Sulfinate->Michael Nucleophile Acrylate Acrylic Acid (or Ester) Acrylate->Michael Electrophile Workup Acidification (HCl) & Filtration Michael->Workup Salt Intermediate Product Target Sulfonyl Propanoic Acid Workup->Product Precipitation

Caption: Green chemistry route via Michael addition of sulfinate salts to acrylic acid.

Experimental Protocol: Synthesis of 3-(4-chlorobenzenesulfonyl)propanoic acid

Note: This protocol is adaptable for the 3-Cl isomer.

Reagents:

  • Sodium 4-chlorobenzenesulfinate (1.0 equiv)

  • 3-Chloropropanoic acid (1.0 equiv) [Alternative to Acrylic acid for easier handling]

  • Sodium Hydroxide (2.0 equiv)

  • Water (Solvent)

Step-by-Step Procedure:

  • Preparation: Dissolve Sodium 4-chlorobenzenesulfinate (20 mmol) and 3-chloropropanoic acid (20 mmol) in water (50 mL).

  • Neutralization: Slowly add NaOH (40 mmol) to the solution. The pH should be basic (>10) to ensure the carboxylic acid is deprotonated (forming the acrylate in situ via elimination of HCl from 3-chloropropanoic acid) or to facilitate the displacement. Note: Using Acrylic acid directly requires careful pH control (pH 7-8) to prevent polymerization.

  • Reaction: Heat the mixture to reflux (100 °C) for 4–6 hours. The reaction is driven by the nucleophilic attack of the sulfinate sulfur on the beta-carbon.

  • Workup: Cool the reaction mixture to 0 °C in an ice bath.

  • Acidification: Slowly add concentrated HCl until pH ~1. The sulfonyl propanoic acid is insoluble in acidic water and will precipitate as a white solid.

  • Purification: Filter the solid, wash with cold water (2 x 20 mL) and hexanes (2 x 20 mL). Recrystallize from Ethanol/Water if necessary.[1]

Validation Check:

  • 4-Cl Isomer: Product should be a white powder, MP 142–143 °C.

  • 3-Cl Isomer: Product may precipitate more slowly or require extraction with Ethyl Acetate if it oils out.

Strategic Applications in Drug Design (SAR)

The choice between the 3-Cl and 4-Cl isomers is rarely arbitrary; it is a strategic decision in Structure-Activity Relationship (SAR) optimization.

4-Cl (Para) Advantages:
  • Metabolic Blocking: The para-position of a phenyl ring is the primary site for Cytochrome P450 metabolism. Placing a Chlorine atom here blocks this "soft spot," significantly increasing the metabolic half-life of the drug.

  • Linear Geometry: Ideal for binding into deep, narrow hydrophobic pockets (e.g., Matrix Metalloproteinase (MMP) S1' pockets).

3-Cl (Meta) Advantages:
  • Conformational Twist: The meta-substituent forces the phenyl ring to twist relative to the sulfonyl group to minimize steric clash. This can be used to improve selectivity by preventing binding to flat, promiscuous receptors.

  • Solubility Tuning: The asymmetry often disrupts crystal lattice energy, potentially improving the solubility of the final drug candidate in formulation vehicles.

Decision Logic (Graphviz)

SAR_Logic Start SAR Optimization Goal Metab Improve Metabolic Stability? Start->Metab Bind Binding Pocket Shape? Start->Bind Para Select 4-Cl (Para) Blocks P450 site Metab->Para Yes Meta Select 3-Cl (Meta) Access side pockets Metab->Meta No (Para open for OH) Bind->Para Deep/Narrow Bind->Meta Broad/Twisted

Caption: Decision tree for selecting regioisomers during lead optimization.

References

  • Sigma-Aldrich. 3-(4-chlorobenzenesulfonyl)propanoic acid Product Sheet. CAS 90396-00-2.

  • BenchChem. Synthesis of 3-(4-Sulfamoylphenyl)propanoic Acid: Application Notes. (Provides analogous sulfonyl synthesis protocols).

  • Organic Syntheses. Synthesis of 3-(Phenylsulfonyl)propanoic acid. Coll. Vol. 10, p. 22; Vol. 75, p. 129. (Foundational Michael addition method).

  • PubChem. 3-(4-chlorobenzenesulfonyl)propanoic acid Compound Summary.

Sources

A Researcher's Guide to the Infrared Spectrum of 3-(3-chlorobenzenesulfonyl)propanoic acid: Interpretation and Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and organic synthesis, the precise characterization of novel molecules is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique for elucidating molecular structure by identifying functional groups. This guide provides an in-depth interpretation of the IR spectrum of 3-(3-chlorobenzenesulfonyl)propanoic acid, a compound of interest in medicinal chemistry and materials science. By dissecting its spectral features and comparing them with related molecules, this document offers a practical framework for structural verification and analysis.

Deciphering the Molecular Architecture through Vibrational Spectroscopy

The structure of 3-(3-chlorobenzenesulfonyl)propanoic acid incorporates three key functional moieties: a carboxylic acid, a sulfonyl group, and a meta-substituted chlorobenzene ring. Each of these components exhibits characteristic vibrational modes that correspond to distinct absorption bands in the IR spectrum. A comprehensive understanding of these individual contributions is essential for an accurate interpretation of the molecule's overall spectral fingerprint.

The Carboxylic Acid Signature: A Broad and Telling Tale

The carboxylic acid group (-COOH) is one of the most readily identifiable functionalities in IR spectroscopy. Its presence in 3-(3-chlorobenzenesulfonyl)propanoic acid is marked by a series of distinct and often intense absorptions.

A hallmark feature is the exceptionally broad O-H stretching vibration, which typically appears in the range of 3300-2500 cm⁻¹.[1][2] This broadening is a direct consequence of intermolecular hydrogen bonding between carboxylic acid dimers.[2][3] Superimposed on this broad absorption are the sharper C-H stretching vibrations of the propanoic acid backbone.[2]

Another key indicator is the strong and sharp carbonyl (C=O) stretching band, which for a carboxylic acid is generally observed between 1760 and 1690 cm⁻¹.[2][4][5] The precise position can be influenced by the electronic environment and hydrogen bonding. Additionally, the C-O stretching vibration is expected to produce a band in the 1320-1210 cm⁻¹ region, while O-H bending vibrations can be observed around 1440-1395 cm⁻¹ and 950-910 cm⁻¹.[2]

The Sulfonyl Group: A Tale of Two Stretches

The sulfonyl group (-SO₂-) provides another set of characteristic and strong absorption bands. The asymmetric and symmetric stretching vibrations of the S=O bonds are key identifiers. For sulfonyl-containing compounds, these are typically found in the regions of 1410-1370 cm⁻¹ (asymmetric) and 1204-1166 cm⁻¹ (symmetric).[6] The high intensity of these bands is due to the large change in dipole moment associated with these vibrations.

The Chlorinated Aromatic Ring: Fingerprinting the Substitution Pattern

The 3-chlorobenzene moiety contributes several characteristic absorptions to the spectrum. The aromatic C-H stretching vibrations are typically observed at wavenumbers just above 3000 cm⁻¹, in the range of 3080 to 3030 cm⁻¹.[7] The stretching vibrations of the carbon-carbon bonds within the benzene ring give rise to bands of varying intensity around 1600 cm⁻¹ and 1500 cm⁻¹.[7]

The C-Cl stretching vibration is also a useful diagnostic peak, though it can sometimes be found in the complex fingerprint region. For chlorobenzene, overlapping C-H and C-Cl vibrations can be found between 880 and 550 cm⁻¹.[7] Furthermore, a unique absorption around 1100 cm⁻¹ has been noted for chlorobenzenes.[8] The out-of-plane C-H bending vibrations are particularly informative for determining the substitution pattern on the benzene ring. For a meta-disubstituted benzene, strong absorptions are expected in the 810-750 cm⁻¹ and 725-680 cm⁻¹ regions.

Interpreting the Spectrum: A Hypothetical Analysis

Wavenumber Range (cm⁻¹)AssignmentIntensityNotes
3300 - 2500O-H stretch (Carboxylic Acid)Broad, StrongCharacteristic broad band due to hydrogen bonding.[1]
~3100 - 3000C-H stretch (Aromatic)MediumPeaks just above 3000 cm⁻¹ indicate aromatic C-H bonds.
~2980 - 2850C-H stretch (Aliphatic)MediumStretching vibrations of the CH₂ groups in the propanoic acid chain.
~1720 - 1700C=O stretch (Carboxylic Acid)Strong, SharpA prominent peak indicative of the carbonyl group.[4][5]
~1600, ~1500C=C stretch (Aromatic Ring)Medium to WeakCharacteristic absorptions for the benzene ring.
~1410 - 1370S=O stretch (Asymmetric)StrongA key indicator of the sulfonyl group.[6]
~1320 - 1210C-O stretch (Carboxylic Acid)MediumCoupled with O-H bending.[2]
~1204 - 1166S=O stretch (Symmetric)StrongThe second key indicator for the sulfonyl group.[6]
~1100C-Cl related vibrationMediumA characteristic absorption for chlorobenzenes.[8]
~950 - 910O-H bend (Out-of-plane)Broad, MediumAnother feature of the carboxylic acid group.[2]
~810 - 750, ~725 - 680C-H bend (Aromatic, Out-of-plane)StrongIndicative of meta-disubstitution on the benzene ring.

Comparative Analysis: Highlighting Uniqueness

To appreciate the unique spectral features of 3-(3-chlorobenzenesulfonyl)propanoic acid, it is instructive to compare its expected spectrum with those of simpler, related molecules.

  • Propanoic Acid: The spectrum of propanoic acid will show the characteristic broad O-H and sharp C=O stretches of a carboxylic acid, along with aliphatic C-H stretches.[1][9] However, it will lack the absorptions associated with the sulfonyl group and the substituted aromatic ring.

  • Chlorobenzene: The IR spectrum of chlorobenzene is dominated by aromatic C-H and C=C stretching vibrations, as well as C-Cl related absorptions.[7][10] It will not exhibit the broad O-H and strong C=O bands of the carboxylic acid or the S=O stretches of the sulfonyl group.

  • Benzenesulfonyl Chloride: While not a perfect comparison, this molecule provides insight into the sulfonyl group absorptions. It shows strong S=O stretching bands in the expected regions.[6] However, it lacks the carboxylic acid features and has a different substitution pattern on the aromatic ring.

The spectrum of 3-(3-chlorobenzenesulfonyl)propanoic acid is therefore a composite of these features, with the simultaneous presence of the very broad O-H band, the strong C=O stretch, the two intense S=O stretching bands, and the characteristic aromatic absorptions confirming its unique structure.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

For a solid sample such as 3-(3-chlorobenzenesulfonyl)propanoic acid, Attenuated Total Reflectance (ATR) FTIR spectroscopy is a highly effective and convenient method for obtaining a high-quality spectrum.[11][12][13]

Step-by-Step ATR-FTIR Analysis
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

  • Background Spectrum: Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.[14] Record a background spectrum to account for atmospheric CO₂ and water vapor, as well as any intrinsic absorbance of the crystal.

  • Sample Application: Place a small amount of the solid 3-(3-chlorobenzenesulfonyl)propanoic acid powder onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure good contact between the sample and the crystal. Consistent and adequate pressure is crucial for a high-quality, reproducible spectrum.

  • Sample Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient to achieve a good signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, clean the ATR crystal thoroughly to remove all traces of the sample.[14]

This non-destructive technique requires minimal sample preparation and provides excellent results for solid organic compounds.[11][14]

Visualizing the Structure and Key Vibrational Modes

To further aid in the understanding of the relationship between the molecular structure and its IR spectrum, the following diagrams illustrate the structure of 3-(3-chlorobenzenesulfonyl)propanoic acid and the key vibrational modes responsible for its characteristic IR absorptions.

Caption: Molecular structure of 3-(3-chlorobenzenesulfonyl)propanoic acid.

vibrational_modes COOH Carboxylic Acid (-COOH) OH_stretch O-H Stretch (3300-2500 cm⁻¹) COOH->OH_stretch exhibits CO_stretch C=O Stretch (~1710 cm⁻¹) COOH->CO_stretch exhibits SO2 Sulfonyl (-SO₂-) SO2_asym S=O Asymmetric Stretch (~1390 cm⁻¹) SO2->SO2_asym exhibits SO2_sym S=O Symmetric Stretch (~1180 cm⁻¹) SO2->SO2_sym exhibits Aromatic 3-Chlorophenyl Aromatic_CH Aromatic C-H Stretch (~3050 cm⁻¹) Aromatic->Aromatic_CH exhibits Aromatic_CC Aromatic C=C Stretch (~1600, 1500 cm⁻¹) Aromatic->Aromatic_CC exhibits

Caption: Key IR vibrational modes of 3-(3-chlorobenzenesulfonyl)propanoic acid.

Conclusion

The infrared spectrum of 3-(3-chlorobenzenesulfonyl)propanoic acid presents a rich tapestry of information that, when properly interpreted, provides unambiguous confirmation of its molecular structure. By recognizing the characteristic absorption bands of the carboxylic acid, sulfonyl, and substituted aromatic functionalities, researchers can confidently identify this compound. The comparative analysis with simpler molecules underscores the unique spectral fingerprint arising from the combination of these groups. Adherence to a standardized experimental protocol, such as ATR-FTIR spectroscopy, will ensure the acquisition of high-quality, reliable data, which is the bedrock of sound scientific research and development.

References

  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). Infrared spectrum of propanoic acid C3H6O2. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). C6H5Cl infrared spectrum of chlorobenzene. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • LibreTexts. (2021). Infrared Spectroscopy. Retrieved from [Link]

  • LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Oreate AI Blog. (2026). Decoding the IR Spectrum: Carboxylic Acids vs. Alcohols. Retrieved from [Link]

  • Quora. (2017). How will you distinguish between propanoic acid and dimethyl ether by their IR spectra? Retrieved from [Link]

  • University of Wisconsin Oshkosh. (n.d.). IR Spectrums. Retrieved from [Link]

  • ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]

  • AIP Publishing. (2006). IR plus vacuum ultraviolet spectroscopy of neutral and ionic organic acid monomers and clusters: Propanoic acid. The Journal of Chemical Physics. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Propanoic acid. NIST WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Changes in the IR absorption spectra of the sulfonyl group in PMPS... [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds. Retrieved from [Link]

  • Chegg. (2016). Solved Shown below is the IR spectrum for chlorobenzene. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, chloro-. NIST WebBook. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES. Retrieved from [Link]

  • Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

  • ACS Publications. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education. Retrieved from [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

  • University of Iowa. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. Retrieved from [Link]

  • Journal of the Chemical Society of Pakistan. (n.d.). Infrared Spectral Studies of Propanoic Acid in Various Solvents. Retrieved from [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

  • PubChem. (n.d.). 3,3-Dichloropropanoic acid. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Propanoic acid, 3-chloro-, ethyl ester. NIST WebBook. Retrieved from [Link]

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Technical Guide: Biological Activity of 3-(3-Chlorobenzenesulfonyl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Zinc-Binding Pharmacophore

The 3-(3-chlorobenzenesulfonyl)propanoic acid scaffold represents a specialized class of arylsulfonyl alkanoic acids designed primarily as Matrix Metalloproteinase (MMP) inhibitors . Unlike broad-spectrum hydroxamates (e.g., Batimastat) which failed in clinical trials due to poor selectivity and musculoskeletal toxicity, carboxylate-based sulfones offer a "softer" zinc-binding profile with improved selectivity for gelatinases (MMP-2 and MMP-9).

This guide critically analyzes the biological profile of the 3-chloro derivative, positioning it against standard inhibitors. The presence of the meta-chlorine substituent is not merely decorative; it enhances lipophilicity (


) and enables specific halogen-bonding interactions within the S1' specificity pocket of the target enzyme.

Mechanism of Action: Selective Metalloprotease Inhibition

The primary biological activity of 3-(3-chlorobenzenesulfonyl)propanoic acid stems from its ability to chelate the catalytic zinc ion (


) within the active site of MMPs.
Molecular Docking Logic
  • Zinc Binding Group (ZBG): The terminal carboxylic acid coordinates with the catalytic zinc ion. While less potent than hydroxamic acid (

    
     vs 
    
    
    
    ), it avoids the "chelator effect" toxicity.
  • Linker: The sulfonyl group (

    
    ) acts as a hydrogen bond acceptor for the enzyme backbone (typically Leu181 or Ala182 in MMP-2).
    
  • S1' Pocket Occupancy: The 3-chlorophenyl moiety is the critical selectivity filter. The S1' pocket of MMP-2 is a deep, hydrophobic channel. The meta-chloro substituent fills this pocket more effectively than the unsubstituted analog, engaging in hydrophobic van der Waals interactions.

Secondary Activities
  • Antimicrobial Action: Chlorinated phenylpropanoic acid derivatives have demonstrated membrane-disrupting capabilities against Gram-positive bacteria (S. aureus), likely due to the increased lipophilicity facilitating cell wall penetration.

  • Immunomodulation: Analogous sulfonyl propanoic acids regulate T-cell proliferation, suggesting potential in autoimmune arthritis therapy.

Comparative Performance Analysis

The following table contrasts the 3-chlorobenzenesulfonyl derivative with standard inhibitors and structural analogs.

Table 1: Comparative Biological Profile (MMP-2/9 Inhibition & Selectivity)

Compound ClassZinc Binding GroupSelectivity ProfileToxicity RiskKey Advantage
3-(3-Cl-Ph-SO2) Propanoic Acid CarboxylateHigh (MMP-2 > MMP-1) LowMetabolic stability; reduced off-target effects.
Batimastat (Standard) HydroxamateLow (Broad Spectrum)High (MSS Syndrome)Nanomolar potency.
Unsubstituted Analog CarboxylateModerateLowLower potency due to weak S1' binding.
4-Chloro Isomer CarboxylateModerateLowSteric clash in restricted S1' pockets.

Analytic Insight: The 3-chloro (meta) substitution is superior to the 4-chloro (para) in MMP-2 inhibition because the S1' pocket curves; a para substituent often protrudes too far, incurring a steric penalty, whereas the meta substituent nestles into the hydrophobic cleft.

Experimental Protocols

To ensure reproducibility, the following protocols utilize standard organic synthesis and fluorometric assay techniques.

Synthesis Protocol: Thiol-Michael Addition & Oxidation

This route avoids the use of unstable sulfonyl chlorides and utilizes the robust Michael addition.

Reagents: 3-Chlorothiophenol, Methyl Acrylate, Triethylamine (


), Oxone (or 

-CPBA), LiOH.
  • Michael Addition:

    • Dissolve 3-chlorothiophenol (10 mmol) in DCM (20 mL).

    • Add

      
       (0.5 eq) followed by Methyl Acrylate (1.2 eq) dropwise at 0°C.
      
    • Stir at RT for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).

    • Yield: Methyl 3-(3-chlorophenylthio)propanoate (~90%).

  • Oxidation:

    • Dissolve the thioether in MeOH/H2O (1:1).

    • Add Oxone (2.5 eq) portion-wise at 0°C. Stir for 6 hours.

    • Extract with EtOAc to obtain the Sulfone intermediate.

  • Hydrolysis:

    • Treat the sulfone ester with LiOH (3 eq) in THF/H2O.

    • Acidify with 1M HCl to precipitate the target acid.

Biological Assay: MMP-2 Fluorometric Inhibition

Principle: Cleavage of a FRET substrate (Mca-K-P-L-G-L-Dpa-A-R-NH2) by MMP-2 releases fluorescence. Inhibitors prevent this increase.

  • Buffer Prep: 50 mM Tris-HCl (pH 7.5), 10 mM

    
    , 150 mM NaCl, 0.05% Brij-35.
    
  • Enzyme Activation: Activate pro-MMP-2 with APMA (1 mM) for 1 hr at 37°C.

  • Incubation: Mix 20

    
     enzyme + 20 
    
    
    
    inhibitor (dilution series) in a black 96-well plate. Incubate 30 min at 37°C.
  • Reaction: Add 10

    
     FRET substrate (
    
    
    
    ).
  • Measurement: Read Ex/Em 328/393 nm kinetically for 60 min.

  • Calculation: Determine

    
     by plotting % Inhibition vs. log[Concentration].
    

Visualization of Pathways

Diagram 1: Chemical Synthesis Workflow

This diagram illustrates the conversion of the thiol precursor to the final active sulfonyl acid.

SynthesisPathway Start 3-Chlorothiophenol Inter1 Thioether Intermediate (Michael Adduct) Start->Inter1 Michael Addition Reagent1 Methyl Acrylate (Et3N, DCM) Reagent1->Inter1 Inter2 Sulfone Ester Inter1->Inter2 Oxidation Reagent2 Oxone or m-CPBA (Oxidation) Reagent2->Inter2 Final 3-(3-chlorobenzenesulfonyl) propanoic acid Inter2->Final Hydrolysis Reagent3 LiOH / HCl (Hydrolysis) Reagent3->Final

Caption: Step-wise synthesis via Michael addition of thiol to acrylate, followed by oxidation and hydrolysis.

Diagram 2: Mechanism of Action (MMP Inhibition)

This diagram details the molecular interactions within the enzyme active site.

MOA MMP MMP-2 Active Site Zinc Catalytic Zinc (Zn2+) S1Pocket S1' Hydrophobic Pocket Backbone Leu181 Backbone Inhibitor 3-(3-chlorobenzenesulfonyl) propanoic acid COOH Carboxylic Acid Group Inhibitor->COOH Sulfonyl Sulfonyl Group (SO2) Inhibitor->Sulfonyl Aryl 3-Chlorophenyl Ring Inhibitor->Aryl COOH->Zinc Chelation Sulfonyl->Backbone H-Bonding Aryl->S1Pocket Hydrophobic/Van der Waals

Caption: Molecular docking interactions showing Zinc chelation and S1' pocket occupancy by the 3-chloro moiety.

References

  • Synthesis and SAR of α-sulfonylcarboxylic acids as potent matrix metalloproteinase inhibitors. ResearchGate. [Link]

  • Discovery of a New Class of Potent MMP Inhibitors by Structure-Based Optimization of the Arylsulfonamide Scaffold. Journal of Medicinal Chemistry. [Link]

  • Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001. Marine Drugs. [Link]

  • Targeting Invasion: The Role of MMP-2 and MMP-9 Inhibition in Colorectal Cancer Therapy. International Journal of Molecular Sciences. [Link]

  • Michael addition reaction and its examples. ResearchGate. [Link]

Comprehensive Evaluation and Comparison Guide: 3-(3-Chlorobenzenesulfonyl)propanoic Acid Reference Standards

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing analytical method development and impurity profiling, I frequently encounter the challenge of selecting and validating highly specific chemical reference standards. 3-(3-chlorobenzenesulfonyl)propanoic acid (also known as 3-(3-chlorophenylsulfonyl)propanoic acid; Formula: C9H9ClO4S) is a critical intermediate and potential process-related impurity in the synthesis of sulfone-containing active pharmaceutical ingredients (APIs).

When establishing a control strategy for drug substances, regulatory bodies require precise identification and quantification of all impurities. According to the FDA and ICH Q3A guidelines, any impurity present above the reporting threshold (typically 0.05% depending on the maximum daily dose) must be accurately quantified using validated analytical procedures 1. This necessitates the use of high-quality reference standards to ensure the integrity of the analytical data.

This guide objectively compares the available grades of 3-(3-chlorobenzenesulfonyl)propanoic acid reference standards and provides field-proven, self-validating experimental protocols for their implementation.

Comparative Analysis of Reference Standard Grades

Not all reference materials are created equal. The selection of a reference standard grade must align with the intended analytical phase—from early-stage synthesis to final API release testing. The reliability of these materials is governed by stringent international frameworks, most notably ISO 17034, which ensures the technical competence of the reference material producer [[2]]().

Below is a quantitative comparison of the three primary grades available for 3-(3-chlorobenzenesulfonyl)propanoic acid.

Table 1: Performance and Specification Comparison
Specification / GradePharmacopeial / Compendial GradeAnalytical Grade (CRM)Synthetic / Intermediate Grade
Purity Threshold >99.5% (Mass Balance / qNMR)>99.0% (HPLC-UV)>95.0% (HPLC-UV)
Certification ISO 17034 & ISO/IEC 17025ISO 17034Standard CoA (Non-accredited)
Orthogonal Validation Yes (NMR, MS, IR, ROI, KF)Yes (NMR, MS, HPLC)No (Typically HPLC only)
Primary Application Regulatory submissions, API releaseRoutine calibration, Method dev.Early-stage synthesis screening
Cost / Value Ratio High Cost / Critical ComplianceMedium Cost / High UtilityLow Cost / Low Reliability

Note: For quantitative impurity profiling in late-stage clinical or commercial APIs, an ISO 17034-accredited Certified Reference Material (CRM) is mandatory to prevent audit findings and ensure traceability.

Qualification Workflow for Reference Standards

To establish a trustworthy analytical baseline, the reference standard itself must undergo a rigorous qualification workflow. This ensures that the material is homogeneous, stable, and accurately characterized.

Workflow A 1. Synthesis & Isolation B 2. Identity Verification (NMR/MS) A->B C 3. Purity Assessment (HPLC) B->C D 4. ISO 17034 Certification C->D

Workflow for qualifying 3-(3-chlorobenzenesulfonyl)propanoic acid standards.

Analytical Methodologies & Experimental Protocols

The Causality of Method Development

3-(3-chlorobenzenesulfonyl)propanoic acid contains a carboxylic acid functional group with an estimated pKa of ~4.5. If analyzed using a neutral pH mobile phase, the molecule ionizes into a highly polar carboxylate anion. This drastically reduces its hydrophobicity, causing poor retention, severe peak tailing, and compromised resolution on a standard reversed-phase C18 column.

By lowering the mobile phase pH to ~2.7 using 0.1% formic acid, the ionization of the analyte is actively suppressed. The molecule remains in its neutral, protonated state, which maximizes hydrophobic interactions with the stationary phase and yields sharp, symmetrical peaks 3.

Mechanism A Analyte (pKa ~4.5) B 0.1% Formic Acid (pH ~2.7) A->B mixed with C Suppressed Ionization B->C causes D High C18 Retention C->D results in

Mechanistic logic for mobile phase selection in acidic analyte HPLC analysis.

Self-Validating HPLC-UV/MS Purity Assessment Protocol

To ensure absolute trustworthiness, the following protocol employs an orthogonal detection strategy. UV absorbance quantifies the purity, while mass spectrometry simultaneously validates the molecular identity, creating a closed-loop, self-validating system.

Materials & Reagents:

  • 3-(3-chlorobenzenesulfonyl)propanoic acid standard (Analyte)

  • LC-MS grade Acetonitrile (Organic Phase)

  • Ultrapure Water (18.2 MΩ·cm) with 0.1% Formic Acid (Aqueous Phase)

  • C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 1.0 mg of the reference standard in 1.0 mL of 50:50 Water:Acetonitrile.

    • Causality: Using a diluent that closely matches the initial gradient conditions prevents solvent-induced peak distortion (such as fronting or splitting) during the injection phase.

  • System Equilibration: Purge the HPLC system and equilibrate the C18 column with 95% Aqueous Phase (0.1% Formic acid) for at least 10 column volumes.

    • Causality: Establishing a stable acidic environment ensures the propanoic acid moiety is fully protonated before the analyte is introduced to the column.

  • Gradient Elution Execution:

    • 0.0 - 1.0 min: Hold at 5% Acetonitrile.

    • 1.0 - 7.0 min: Linear ramp to 95% Acetonitrile.

    • 7.0 - 9.0 min: Isocratic hold at 95% Acetonitrile to wash out highly hydrophobic impurities.

    • 9.0 - 10.0 min: Return to 5% Acetonitrile for re-equilibration.

  • Orthogonal Detection Parameters:

    • UV Detection: Set the Photodiode Array (PDA) to extract at 220 nm. Causality: The chlorobenzene ring provides strong UV chromophore activity at this wavelength, allowing for highly sensitive quantification of the main peak and related aromatic impurities.

    • MS Detection: Operate the Electrospray Ionization (ESI) source in negative ion mode. Causality: Carboxylic acids readily deprotonate in the ESI source. The method will yield a strong [M-H]- signal at m/z 247.01, confirming the exact mass of the C9H9ClO4S compound and ensuring no co-eluting non-chromophoric impurities are hiding beneath the main UV peak.

  • Data Integration & Mass Balance: Calculate the final purity using the 100% area normalization method from the UV chromatogram. To achieve a true "Mass Balance" purity (required for Compendial grades), subtract the percentage of residual water (determined via Karl Fischer titration) and inorganic salts (determined via Residue on Ignition) from the HPLC purity value.

References

  • Guidance for Industry: Q3A Impurities in New Drug Substances - U.S. Food and Drug Administration (FDA) - 1

  • HPLC Method Development for Acidic Compounds - Chrominfo - 3

  • ISO 17034: What Is It & Why Is It Important? - Excedr - 2

Sources

Safety Operating Guide

Personal protective equipment for handling 3-(3-Chlorobenzenesulfonyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance rules, but as a self-validating system of risk mitigation. When handling specialized building blocks like 3-(3-Chlorobenzenesulfonyl)propanoic acid —a versatile but reactive intermediate frequently used in drug discovery and library synthesis—understanding the causality behind the safety protocols is just as critical as the protocols themselves.

This guide provides an authoritative, step-by-step operational framework for the safe handling, solubilization, and disposal of this compound, ensuring scientific integrity and personnel safety at every stage of your workflow.

Mechanistic Hazard Profile: The "Why" Behind the PPE

3-(3-Chlorobenzenesulfonyl)propanoic acid is an organic acid featuring a strongly electron-withdrawing chlorobenzenesulfonyl group. This structural motif increases the acidity of the propanoic acid moiety. In its solid state, it exists as a fine, crystalline powder that is highly susceptible to electrostatic dispersion.

Based on the toxicological data of its direct structural analogs, such as 3-(phenylsulfonyl)propanoic acid, this compound presents a clear hazard profile: it causes skin irritation (H315), serious eye irritation (H319), and acts as a respiratory tract irritant (H335)[1]. The primary risk vector during routine laboratory operations is the inhalation of micro-particulates during weighing and transfer. Therefore, your safety strategy must focus on containing airborne dust and neutralizing potential acidic exposure to mucous membranes.

Quantitative PPE Specifications

To establish a self-validating safety barrier, personnel must utilize Personal Protective Equipment (PPE) specifically rated for organic acids and fine particulates.

Table 1: PPE Specifications and Quantitative Protection Factors

PPE CategorySpecificationThickness / RatingBreakthrough / EfficacyCausality / Scientific Rationale
Hand Protection Nitrile Gloves

0.11 mm (4.3 mil)
> 240 mins (dry powder)Nitrile provides superior chemical resistance to organic acids compared to latex, preventing dermal absorption of sulfonyl compounds[2].
Eye Protection Safety GogglesANSI Z87.1 (D3 rating)100% splash/dust blockOSHA 29 CFR 1910.133 mandates protection against chemical dust to prevent ocular irritation (H319) from acidic particulates[3].
Respiratory N95 / P100 RespiratorNIOSH Approved

95% filtration
Mitigates respiratory tract irritation (H335) if handling must occur outside of a controlled chemical fume hood[1].
Body Protection Poly-cotton Lab CoatStandardN/AActs as a physical barrier against the electrostatic clinging of micro-powders to everyday clothing.

Operational Workflow and Handling

To prevent exposure, the handling of 3-(3-Chlorobenzenesulfonyl)propanoic acid must follow a strict, linear progression from containment to solubilization.

HandlingWorkflow Start 1. Risk Assessment & PPE Donning Hood 2. Transfer to Chemical Fume Hood Start->Hood Weigh 3. Weighing Protocol (Anti-static tools) Hood->Weigh Solvent 4. Solubilization (e.g., DMSO/DMF) Weigh->Solvent Decon 6. Surface Decon (5% NaHCO3) Weigh->Decon Spill response Waste 5. Waste Segregation (Lab-Pack Protocol) Solvent->Waste Waste->Decon

Figure 1: Standard operating workflow for the safe handling and disposal of sulfonyl organic acids.

Protocol 1: Precision Weighing and Solubilization
  • Environmental Setup: Verify that the chemical fume hood has a face velocity of 80–100 feet per minute (fpm). Do not handle this powder on an open bench.

  • Static Mitigation: Organic acid powders easily cling to plastic spatulas due to static electricity, increasing the risk of sudden spills. Use an anti-static gun (e.g., Zerostat) on the analytical balance enclosure and utilize a grounded, stainless-steel spatula for transfer.

  • Transfer & Weighing: Place a pre-tared glass vial onto the balance. Carefully transfer the required mass of 3-(3-Chlorobenzenesulfonyl)propanoic acid directly into the vial.

  • In-Situ Solubilization: To prevent dust generation during transit back to your bench, add your organic solvent (e.g., DMSO, DMF, or Methanol) directly to the vial inside the fume hood.

  • Sealing: Cap the vial securely and wipe the exterior with a solvent-dampened Kimwipe before removing it from the hood.

Spill Response & Chemical Disposal Plan

In the event of a spill, or when disposing of excess reagents, a standardized chemical disposal plan ensures environmental compliance and laboratory safety. Organic acids must be carefully segregated from incompatible chemicals (such as strong oxidizers).

Protocol 2: Decontamination and Lab-Pack Disposal
  • Spill Containment: If the dry powder spills, do not sweep it , as mechanical sweeping will aerosolize the irritant. Instead, cover the spill with an absorbent pad slightly dampened with water or a 5% sodium bicarbonate (

    
    ) solution. The mild base will safely neutralize the propanoic acid moiety.
    
  • Surface Decontamination: Wipe the area inward from the edges of the spill. Wash the balance pan and surrounding hood surfaces with the 5%

    
     solution, followed by a distilled water wipe-down.
    
  • Waste Segregation: Place all contaminated Kimwipes, absorbent pads, and disposable PPE into a designated, chemically compatible secondary container labeled "Hazardous Waste: Solid Organic Acids."

  • Lab-Pack Processing: Following EPA guidelines, organic acid waste must be processed via Lab-Pack Waste Disposal. In this regulatory framework, small containers of similar hazardous chemicals are carefully sorted, placed into a larger, sturdy drum, and padded with inert material to ensure safe transport to an approved treatment facility[4]. Never dispose of sulfonyl organic acids in the regular trash or down the drain.

References

  • 3-(PHENYLSULFONYL)PROPIONIC ACID Properties and Safety - ChemicalBook.1[1]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - NIH (PMC). 2[2]

  • Laboratory Safety Guidance - OSHA. 3[3]

  • Laboratory Chemical Disposal & Lab-Pack Guidelines - Environmental Marketing Services. 4[4]

Sources

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